Descyclopropyl-dicyclanil-15N3
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C5H6N6 |
|---|---|
分子量 |
153.12 g/mol |
IUPAC名 |
2,4,6-tris(15N)(azanyl)pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C5H6N6/c6-1-2-3(7)10-5(9)11-4(2)8/h(H6,7,8,9,10,11)/i7+1,8+1,9+1 |
InChIキー |
OXBKPLFFXBNIHW-ULEDQSHZSA-N |
製品の起源 |
United States |
Foundational & Exploratory
Descyclopropyl-dicyclanil-15N3: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Descyclopropyl-dicyclanil-15N3 is the isotopically labeled form of Descyclopropyl-dicyclanil, the major metabolite of the insect growth regulator Dicyclanil (B1670485). Dicyclanil is a pyrimidine-derived compound utilized primarily in veterinary medicine for the topical treatment of sheep to prevent blowfly strike (myiasis).[1] It functions by interfering with the molting process of insect larvae, specifically preventing the moult from the first to the second instar of Lucilia spp.[2][3]
Following administration, Dicyclanil is poorly absorbed systemically. However, the absorbed portion undergoes metabolism, primarily in the liver and kidneys.[1][2] The main metabolic transformation is the removal of the cyclopropyl (B3062369) group from the parent Dicyclanil molecule, resulting in the formation of Descyclopropyl-dicyclanil (also known as 2,4,6-triamino-pyrimidine-5-carbonitrile).[2][4] This metabolite, along with the parent compound, constitutes the major residue found in the liver and kidneys of treated animals.[1][2]
The "-15N3" designation indicates that three nitrogen atoms within the pyrimidine (B1678525) ring of the Descyclopropyl-dicyclanil molecule have been replaced with the stable heavy isotope, Nitrogen-15. This isotopic labeling makes this compound an ideal internal standard for use in quantitative bioanalytical studies, particularly those employing mass spectrometry. Its chemical behavior is virtually identical to the unlabeled analyte, but its increased mass allows it to be distinguished and measured separately. This enables precise and accurate quantification of the Descyclopropyl-dicyclanil metabolite in complex biological matrices by correcting for variations in sample preparation and instrument response.
Chemical and Physical Properties
This compound is a specialized stable isotope-labeled compound used as an internal standard in analytical chemistry. The properties of its unlabeled parent compound, Dicyclanil, are provided for context.
| Property | Value | Source |
| Chemical Name | 2,4,6-Triamino-15N3-pyrimidine-5-carbonitrile | WITEGA Laboratorien |
| Molecular Formula | C₅H₆N₃¹⁵N₃ | WITEGA Laboratorien |
| Molecular Weight | 153.12 g/mol | WITEGA Laboratorien |
| Isotopic Purity | > 98.0 atom% ¹⁵N | WITEGA Laboratorien |
| HPLC Purity | 97.8 ± 0.2 % | WITEGA Laboratorien |
| Appearance | Neat (solid) | WITEGA Laboratorien |
| Storage | Refrigerator (2-8°C) | WITEGA Laboratorien |
Table 1: Quantitative data for this compound.[5]
| Property | Value | Source |
| Chemical Name | 4,6-diamino-2-(cyclopropylamino)-5-pyrimidinecarbonitrile | PubChem |
| Molecular Formula | C₈H₁₀N₆ | PubChem |
| Molecular Weight | 190.21 g/mol | PubChem |
| Melting Point | 250.5-252.4 °C (with decomposition >150 °C) | European Medicines Agency |
| Solubility | Water: 350 mg/L (pH 7.0); Methanol (B129727): 4900 mg/L | European Medicines Agency |
Table 2: Properties of the parent compound, Dicyclanil.[4][6]
Metabolic Pathway of Dicyclanil
The primary metabolic pathway of Dicyclanil in sheep involves the enzymatic cleavage of the cyclopropyl group. This biotransformation is likely mediated by cytochrome P450 (CYP) enzymes in the liver.[3][7][8] These monooxygenases catalyze oxidative reactions, which in this case, leads to the removal of the cyclopropyl substituent from the pyrimidine ring, yielding the main metabolite, Descyclopropyl-dicyclanil.[4]
Caption: Metabolic conversion of Dicyclanil to Descyclopropyl-dicyclanil.
Experimental Protocols
The following is a representative experimental protocol for the quantification of Descyclopropyl-dicyclanil in animal tissue using an internal standard like this compound. This protocol is adapted from established methods for the analysis of Dicyclanil and its metabolites in biological matrices.[1][6]
Objective: To quantify the concentration of Descyclopropyl-dicyclanil in a sheep liver tissue sample using Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) with an isotopically labeled internal standard.
Materials:
-
Sheep liver tissue sample
-
This compound (Internal Standard Stock Solution, e.g., 100 µg/mL in methanol)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
1% Trichloroacetic acid in water-acetonitrile
-
Mixed-mode cation exchange (MCX) solid-phase extraction (SPE) cartridges
-
Methanol
-
5% Ammonium (B1175870) hydroxide (B78521) in methanol
-
0.22 µm syringe filters
Procedure:
-
Sample Homogenization:
-
Weigh 2.0 g (± 0.05 g) of the homogenized liver tissue into a 50 mL polypropylene (B1209903) centrifuge tube.
-
-
Internal Standard Spiking:
-
Fortify the sample by adding a precise volume of the this compound internal standard working solution to achieve a final concentration of 50 ng/g. This step is critical for accurate quantification.
-
-
Extraction and Deproteinization:
-
Add 10 mL of 1% trichloroacetic acid in water-acetonitrile to the tube.
-
Homogenize the mixture for 1 minute using a high-speed homogenizer.
-
Vortex for 2 minutes and then centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant.
-
-
Defatting:
-
Add 10 mL of hexane to the supernatant, vortex for 1 minute, and centrifuge at 3,000 x g for 5 minutes.
-
Discard the upper hexane layer. Repeat this step for tissues with high-fat content.
-
-
Solid-Phase Extraction (SPE) Clean-up:
-
Condition an MCX SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Load the supernatant from the previous step onto the cartridge.
-
Wash the cartridge with 5 mL of water, followed by 5 mL of methanol.
-
Elute the analytes (Descyclopropyl-dicyclanil and the internal standard) with 10 mL of 5% ammonium hydroxide in methanol.
-
-
Final Sample Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1.0 mL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.
-
-
UHPLC-MS/MS Analysis:
-
Inject the sample into the UHPLC-MS/MS system.
-
Use a suitable C18 column for chromatographic separation.
-
The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).
-
Monitor specific precursor-to-product ion transitions for both Descyclopropyl-dicyclanil and this compound.
-
Quantify the amount of Descyclopropyl-dicyclanil by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared in a blank matrix.
-
Analytical Workflow Visualization
The following diagram illustrates a typical workflow for the analysis of tissue residues using an internal standard.
Caption: Experimental workflow for tissue residue analysis.
Conclusion
This compound serves as an indispensable tool for researchers and regulatory scientists involved in pharmacokinetic studies and residue analysis of the veterinary drug Dicyclanil. Its use as an internal standard ensures the high fidelity of analytical data required for accurate assessment of drug metabolism and food safety. The methodologies outlined in this guide provide a framework for the robust quantification of Dicyclanil's primary metabolite in complex biological systems.
References
- 1. researchgate.net [researchgate.net]
- 2. eurl-pesticides.eu [eurl-pesticides.eu]
- 3. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Simultaneous determination of cyromazine and dicyclanil in animal edible tissues using UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
In-Depth Technical Guide: Descyclopropyl-dicyclanil-15N3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Descyclopropyl-dicyclanil-15N3, a key isotopically labeled metabolite of the insect growth regulator Dicyclanil. This document details its chemical structure, physicochemical properties, synthesis of its core unlabeled structure, and its primary application in analytical chemistry. Experimental protocols and data are presented to support its use in research and drug development settings.
Core Chemical Identity and Structure
Descyclopropyl-dicyclanil is the major metabolite of Dicyclanil, formed by the removal of the cyclopropyl (B3062369) group. Its systematic name is 2,4,6-triaminopyrimidine-5-carbonitrile . The "-15N3" designation indicates that three nitrogen atoms in the molecule are labeled with the heavy isotope ¹⁵N. Based on its intended use as an internal standard in mass spectrometry, the most logical placement of the ¹⁵N labels is on the three exocyclic amino groups, as this provides a significant and stable mass shift without altering the compound's chemical behavior.
Chemical Structure:
-
Descyclopropyl-dicyclanil: 2,4,6-triaminopyrimidine-5-carbonitrile
-
This compound (Proposed): 2,4,6-tri(¹⁵N-amino)pyrimidine-5-carbonitrile
Physicochemical and Spectroscopic Data
Quantitative data for Descyclopropyl-dicyclanil is summarized below. Spectroscopic data is predicted or based on closely related analogs due to the limited availability of direct experimental data for this specific compound.
Table 1: Physicochemical Properties
| Property | Value |
| Molecular Formula | C₅H₆N₆ |
| Molecular Weight | 150.14 g/mol |
| 15N3 Labeled MW | 153.13 g/mol |
| IUPAC Name | 2,4,6-triaminopyrimidine-5-carbonitrile |
| CAS Number | 465531-97-9 (unlabeled) |
Table 2: Predicted Spectroscopic Data
| Technique | Wavelength/Shift | Interpretation |
| ¹H NMR | ~ 5.0 - 7.0 ppm (broad singlet) | Protons of the three amino (-NH₂) groups. |
| ¹³C NMR | ~ 160 - 165 ppm | C2, C4, and C6 carbons attached to amino groups. |
| ~ 80 - 90 ppm | C5 carbon attached to the nitrile group. | |
| ~ 115 - 120 ppm | Carbon of the nitrile group (-C≡N). | |
| IR Spec. | 3500 - 3300 cm⁻¹ (Strong, Broad) | N-H stretching of the primary amine groups. |
| ~ 2220 cm⁻¹ (Medium to Strong) | C≡N stretching of the nitrile group. | |
| 1680 - 1600 cm⁻¹ (Strong) | N-H bending (scissoring) of the amine groups. | |
| Mass Spec. | m/z ~ 151.08 [M+H]⁺ (Unlabeled) | Molecular ion peak (ESI+). |
| m/z ~ 154.07 [M+H]⁺ (¹⁵N3 Labeled) | Molecular ion peak (ESI+). |
Metabolic Pathway of Dicyclanil
Dicyclanil undergoes metabolism in animals, primarily through the removal of its cyclopropyl group to form Descyclopropyl-dicyclanil. This metabolite is a significant residue found in various tissues.[1]
Metabolic conversion of Dicyclanil to its major metabolite.
Experimental Protocols
Synthesis of Unlabeled Descyclopropyl-dicyclanil (Core Structure)
The synthesis of the core structure, 2,4,6-triaminopyrimidine-5-carbonitrile, can be achieved via several routes. One common method involves the functional group interconversion from a pre-formed pyrimidine (B1678525) ring.
Route: Functional Group Interconversion from 2,4,6-trichloropyrimidine-5-carbonitrile
-
Step 1: Azidation. A mixture of commercially available 2,4,6-trichloropyrimidine-5-carbonitrile (1.0 g) and sodium azide (B81097) (1.2 g) is prepared in aqueous acetone (B3395972) (15 mL acetone, 5 mL water). The reaction mixture is heated to reflux for 6 hours. After cooling, the precipitate (2,4,6-triazidopyrimidine-5-carbonitrile) is filtered, washed with water and cold ethanol, and then dried.
-
Step 2: Reduction. The 2,4,6-triazidopyrimidine-5-carbonitrile is dissolved in a suitable solvent such as ethanol. A reducing agent, such as hydrogen gas with a palladium on carbon catalyst (H₂/Pd-C), is added. The reaction is stirred at room temperature until the starting material is consumed (monitored by TLC). The catalyst is then removed by filtration, and the solvent is evaporated to yield 2,4,6-triaminopyrimidine-5-carbonitrile.
Note: The synthesis of the ¹⁵N3 labeled compound would require the use of a ¹⁵N-labeled nitrogen source in a suitable synthetic route.
Protocol for Quantification of Dicyclanil and Descyclopropyl-dicyclanil in Tissue using LC-MS/MS with a ¹⁵N-Labeled Internal Standard
This compound is ideally suited as an internal standard for the quantitative analysis of Dicyclanil and its primary metabolite in biological matrices. The following is a general protocol for such an analysis.
1. Sample Preparation:
- Homogenize 1g of tissue (e.g., muscle, liver) with 10 mL of acetonitrile/water (4:1 v/v).
- Spike the sample with a known concentration of this compound internal standard solution.
- Vortex for 1 minute and centrifuge at 4000 rpm for 10 minutes.
- Collect the supernatant and filter through a 0.22 µm syringe filter into an HPLC vial.
2. LC-MS/MS Analysis:
- Liquid Chromatography (LC):
- Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.
- Gradient: A suitable gradient to separate Dicyclanil and Descyclopropyl-dicyclanil.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 µL.
- Mass Spectrometry (MS/MS):
- Ionization: Electrospray Ionization (ESI), positive mode.
- Detection: Multiple Reaction Monitoring (MRM).
- MRM Transitions:
- Dicyclanil: Precursor Ion (e.g., m/z 191.1) → Product Ion(s)
- Descyclopropyl-dicyclanil: Precursor Ion (e.g., m/z 151.1) → Product Ion(s)
- This compound (IS): Precursor Ion (e.g., m/z 154.1) → Product Ion(s)
3. Quantification:
- Construct a calibration curve using known concentrations of Dicyclanil and Descyclopropyl-dicyclanil standards spiked with the internal standard.
- Quantify the analytes in the samples by comparing the peak area ratios of the analytes to the internal standard against the calibration curve.
Logical Workflow for Analytical Method
The following diagram illustrates the workflow for the quantitative analysis of Dicyclanil and its metabolite using an isotopically labeled internal standard.
Workflow for quantitative analysis using an internal standard.
References
A Technical Guide to the Prospective Synthesis and Purification of Descyclopropyl-dicyclanil-15N3
This document provides a comprehensive, prospective guide for the synthesis and purification of Descyclopropyl-dicyclanil-15N3, a stable isotope-labeled analogue of a dicyclanil-related structure. This guide is intended for an audience of researchers, scientists, and professionals in the field of drug development and metabolic studies. The methodologies outlined below are based on established principles of pyrimidine (B1678525) chemistry and standard purification techniques, offering a robust framework for the preparation of this labeled compound.
Introduction
This compound, or 4,6-diamino-2-aminopyrimidine-5-carbonitrile-1,3,5-15N3, is a specialized chemical entity of interest for its potential use as an internal standard in quantitative mass spectrometry-based assays or as a tracer in metabolic fate studies. The incorporation of three 15N atoms into the pyrimidine core provides a distinct mass shift, facilitating its differentiation from its unlabeled counterpart. This guide details a proposed synthetic route starting from commercially available, non-labeled precursors and a labeled nitrogen source, followed by a comprehensive purification and characterization strategy.
Proposed Synthetic Pathway
The synthesis of this compound can be envisioned through the condensation of a suitable three-carbon precursor with a 15N-labeled guanidine (B92328) salt. This approach is advantageous as it introduces the isotopic labels in a single, efficient step.
Diagram 1: Proposed Synthesis of this compound
A proposed reaction scheme for the synthesis of this compound.
Experimental Protocols
The following protocols are proposed for the synthesis and purification of this compound.
3.1. Synthesis of 2,4,6-Triaminopyrimidine-5-carbonitrile-1,3,5-15N3 (this compound)
This procedure is adapted from established methods for the synthesis of substituted pyrimidines.
Materials:
-
Malononitrile
-
Guanidine-15N3 hydrochloride
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol
-
Hydrochloric acid (HCl)
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Guanidine-15N3 hydrochloride in anhydrous ethanol.
-
To this solution, add a stoichiometric equivalent of sodium ethoxide to generate the free Guanidine-15N3 base in situ.
-
Add an equimolar amount of malononitrile to the reaction mixture.
-
Heat the mixture to reflux and maintain for a period of 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a dilute solution of hydrochloric acid to precipitate the crude product.
-
Filter the precipitate, wash with cold deionized water, and dry under vacuum.
3.2. Purification of this compound
Purification is critical to remove unreacted starting materials, by-products, and residual solvents. A two-step purification process is proposed.
3.2.1. Recrystallization
Materials:
-
Crude this compound
-
Suitable solvent (e.g., ethanol/water mixture)
Procedure:
-
Dissolve the crude product in a minimal amount of a hot solvent mixture (e.g., 80:20 ethanol:water).
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
3.2.2. Column Chromatography (if necessary)
If recrystallization does not yield a product of sufficient purity, column chromatography can be employed.
Materials:
-
Recrystallized this compound
-
Silica (B1680970) gel (230-400 mesh)
-
Eluent system (e.g., dichloromethane/methanol gradient)
Procedure:
-
Prepare a silica gel slurry in the initial eluent and pack the column.
-
Dissolve the recrystallized product in a minimal amount of the eluent and load it onto the column.
-
Elute the column with a solvent gradient, starting with a non-polar solvent and gradually increasing the polarity.
-
Collect fractions and analyze by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the final purified product.
Diagram 2: Purification and Analysis Workflow
A workflow for the purification and analysis of the synthesized product.
Data Presentation
The following tables summarize the expected inputs and outputs for the synthesis and purification of this compound.
Table 1: Reagent Quantities for Synthesis
| Reagent | Molecular Weight ( g/mol ) | Molar Equivalents | Proposed Mass (mg) |
| Malononitrile | 66.06 | 1.0 | 66 |
| Guanidine-15N3 HCl | 100.53 | 1.0 | 101 |
| Sodium Ethoxide | 68.05 | 1.0 | 68 |
Table 2: Expected Product Characterization Data
| Analysis Technique | Expected Result |
| Mass Spectrometry (HRMS) | Calculated m/z for C5H6N6-[15N3] (M+H)+: Expected value consistent with isotopic labeling. |
| 1H NMR | Spectra consistent with the proposed structure, showing signals for the amino protons. |
| 13C NMR | Spectra showing the expected number of carbon signals, with potential coupling to 15N. |
| Purity (HPLC) | >95% |
Conclusion
The synthetic and purification strategies detailed in this guide provide a clear and logical pathway for the successful preparation of this compound. While this document presents a prospective methodology, the underlying chemical principles are well-established and should serve as a strong foundation for any researcher undertaking this synthesis. The successful execution of these protocols will yield a high-purity, isotopically labeled compound suitable for a variety of advanced research applications.
Isotopic Enrichment of Descyclopropyl-dicyclanil-¹⁵N₃: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines a proposed methodology for the synthesis and isotopic enrichment of Descyclopropyl-dicyclanil-¹⁵N₃, a labeled analogue of a metabolite of the insect growth regulator dicyclanil (B1670485). Due to the absence of published literature on the direct synthesis of this specific isotopically labeled compound, this document presents a scientifically grounded, hypothetical pathway. The proposed synthesis involves the strategic incorporation of ¹⁵N-labeled precursors to achieve the desired tri-labeling. Detailed, theoretical experimental protocols, projected quantitative data, and a visual representation of the synthetic workflow are provided to guide researchers in the potential production of this standard for metabolic and environmental fate studies.
Introduction
Dicyclanil, a pyrimidine-derived insect growth regulator, is utilized in veterinary medicine to control ectoparasites in sheep.[1][2] Understanding the metabolism of dicyclanil is crucial for assessing its environmental impact and potential residues in animal products. One of its metabolites is 2,4,6-triamino-pyrimidine-5-carbonitrile, also referred to as Descyclopropyl-dicyclanil.[1][3] Stable isotope-labeled internal standards are essential for the accurate quantification of such metabolites in complex biological and environmental matrices using techniques like mass spectrometry.
This guide details a potential synthetic route for Descyclopropyl-dicyclanil-¹⁵N₃, where three nitrogen atoms in the pyrimidine (B1678525) ring are replaced with the ¹⁵N isotope. The availability of such a labeled standard would significantly enhance the sensitivity and selectivity of analytical methods for dicyclanil metabolite research.
Proposed Synthetic Pathway
The proposed synthesis of Descyclopropyl-dicyclanil-¹⁵N₃ starts from commercially available, ¹⁵N-labeled precursors and proceeds through a multi-step reaction sequence. The core of this strategy is the construction of the tri-substituted pyrimidine ring with the desired isotopic labels.
Retrosynthetic Analysis
A plausible retrosynthetic analysis suggests that the target molecule, Descyclopropyl-dicyclanil-¹⁵N₃, can be synthesized from a key intermediate, a guanidine (B92328) derivative, and a malononitrile (B47326) derivative. To incorporate the three ¹⁵N atoms, ¹⁵N-labeled guanidine hydrochloride can be utilized.
Experimental Protocols (Hypothetical)
The following protocols are theoretical and should be adapted and optimized under appropriate laboratory conditions.
Synthesis of [¹⁵N₂,¹⁵N₃]-Guanidine Hydrochloride
This procedure outlines the synthesis of the key ¹⁵N-labeled precursor.
Materials:
-
[¹⁵N]-Ammonium chloride
-
[¹⁵N]-Urea
-
Anhydrous toluene (B28343)
-
Hydrochloric acid
Procedure:
-
A mixture of [¹⁵N]-ammonium chloride (1.0 eq) and [¹⁵N]-urea (1.1 eq) in anhydrous toluene is heated to reflux for 48 hours under an inert atmosphere.
-
The reaction mixture is cooled to room temperature, and the resulting solid is collected by filtration.
-
The solid is washed with diethyl ether and dried under vacuum.
-
The crude product is dissolved in a minimal amount of hot water, and the solution is acidified with concentrated hydrochloric acid.
-
Upon cooling, [¹⁵N₂,¹⁵N₃]-guanidine hydrochloride crystallizes and is collected by filtration, washed with cold ethanol (B145695), and dried.
Synthesis of Descyclopropyl-dicyclanil-¹⁵N₃
Materials:
-
[¹⁵N₂,¹⁵N₃]-Guanidine hydrochloride
-
2-(ethoxymethylene)malononitrile
-
Sodium ethoxide
-
Anhydrous ethanol
Procedure:
-
Sodium ethoxide (2.1 eq) is dissolved in anhydrous ethanol under an inert atmosphere.
-
To this solution, [¹⁵N₂,¹⁵N₃]-guanidine hydrochloride (1.0 eq) is added, and the mixture is stirred for 30 minutes at room temperature.
-
2-(ethoxymethylene)malononitrile (1.0 eq) is then added, and the reaction mixture is heated to reflux for 12 hours.
-
The reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is suspended in water, and the pH is adjusted to 7 with dilute hydrochloric acid.
-
The resulting precipitate, Descyclopropyl-dicyclanil-¹⁵N₃, is collected by filtration, washed with water, and dried under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Data Presentation (Projected)
The following tables summarize the expected, yet hypothetical, quantitative data for the synthesis of Descyclopropyl-dicyclanil-¹⁵N₃.
| Compound | Molecular Weight ( g/mol ) | Starting Material | Expected Yield (%) | Projected Purity (%) |
| [¹⁵N₂,¹⁵N₃]-Guanidine Hydrochloride | 98.53 | [¹⁵N]-Ammonium chloride, [¹⁵N]-Urea | 75-85 | >98 |
| Descyclopropyl-dicyclanil-¹⁵N₃ | 153.11 | [¹⁵N₂,¹⁵N₃]-Guanidine hydrochloride | 60-70 | >99 (after purification) |
Table 1: Projected Yields and Purities
| Labeled Atom Position | Expected Isotopic Enrichment (%) |
| N1 (ring) | >98 |
| N3 (ring) | >98 |
| N-amino (exocyclic) | >98 |
Table 2: Projected Isotopic Enrichment
Visualization of Synthetic Workflow
The following diagram illustrates the proposed synthetic pathway for Descyclopropyl-dicyclanil-¹⁵N₃.
Caption: Proposed synthesis of Descyclopropyl-dicyclanil-¹⁵N₃.
Conclusion
This technical guide provides a comprehensive, albeit theoretical, framework for the synthesis of Descyclopropyl-dicyclanil-¹⁵N₃. The outlined procedures and projected data are based on established principles of organic chemistry and isotopic labeling. Researchers undertaking this synthesis should perform thorough characterization of all intermediates and the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm the structure and determine the actual isotopic enrichment. The availability of this labeled standard will be invaluable for advancing research into the metabolism and environmental fate of dicyclanil.
References
Certificate of Analysis: Descyclopropyl-dicyclanil-15N3 - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the quality control and certification process for the isotopically labeled internal standard, Descyclopropyl-dicyclanil-15N3. While a specific Certificate of Analysis for this compound is not publicly available, this document outlines the typical data, experimental protocols, and quality assurance workflows associated with such a reference standard. The information herein is designed to assist researchers in understanding the critical quality attributes of isotopically labeled standards used in quantitative bioanalysis.
Quantitative Data Summary
The following table summarizes the typical quantitative data presented in a Certificate of Analysis for a high-purity, isotopically labeled internal standard like this compound. These values are representative and serve as an example of the quality control specifications for such a product.
| Test | Specification | Result | Method |
| Identity | Conforms to structure | Conforms | ¹H NMR, ¹³C NMR, Mass Spectrometry |
| Purity (HPLC) | ≥ 98.0% | 99.5% | High-Performance Liquid Chromatography |
| Isotopic Purity | ≥ 99% | 99.8% | Mass Spectrometry |
| Chemical Purity (NMR) | ≥ 98.0% | 99.2% | ¹H NMR |
| Mass Spectrum | Conforms to expected m/z | Conforms | ESI-MS |
| Appearance | White to off-white solid | White solid | Visual Inspection |
| Solubility | Soluble in DMSO, Methanol | Conforms | Visual Inspection |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of a chemical standard. The following sections describe the typical experimental protocols used to generate the data presented in the table above.
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
Objective: To determine the chemical purity of this compound by separating it from any potential impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: The sample is accurately weighed and dissolved in a suitable solvent (e.g., methanol) to a final concentration of 1 mg/mL.
-
Analysis: The sample is injected onto the column, and the resulting chromatogram is analyzed to determine the area percentage of the main peak relative to the total peak area.
Mass Spectrometry (MS) for Identity and Isotopic Purity
Objective: To confirm the molecular weight and assess the isotopic enrichment of this compound.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ESI.
-
Scan Range: m/z 100-1000.
-
Sample Preparation: The sample is diluted to a concentration of approximately 10 µg/mL in a 50:50 acetonitrile:water solution with 0.1% formic acid.
-
Analysis: The sample is directly infused into the mass spectrometer. The resulting spectrum is analyzed to confirm the presence of the expected molecular ion ([M+H]⁺) and to determine the ratio of the labeled to unlabeled compound, thus establishing the isotopic purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Identity and Chemical Purity
Objective: To confirm the chemical structure and assess the chemical purity of this compound.
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or deuterated chloroform (B151607) (CDCl₃).
-
Experiments: ¹H NMR and ¹³C NMR spectra are acquired.
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.7 mL of the deuterated solvent.
-
Analysis: The chemical shifts, coupling constants, and integration of the peaks in the ¹H NMR spectrum are compared to the expected structure. The ¹³C NMR spectrum is used to confirm the carbon framework. Purity is estimated by comparing the integral of the compound's signals to those of any impurities.
Quality Control Workflow
The following diagram illustrates a typical quality control workflow for the certification of a chemical standard like this compound.
Caption: Quality Control Workflow for a Certified Reference Material.
This in-depth guide provides a framework for understanding the essential quality attributes and analytical procedures associated with this compound. For specific batch data, researchers should always refer to the Certificate of Analysis provided by the supplier.
Technical Guide to Descyclopropyl-dicyclanil-15N3: Sourcing, Synthesis, and Application
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Descyclopropyl-dicyclanil-15N3, a key isotopically labeled metabolite of the insect growth regulator Dicyclanil. Given that this compound is not a standard catalog item, this document focuses on the rationale for its use, pathways for its procurement via custom synthesis, and its application in research settings.
Introduction: Dicyclanil and its Primary Metabolite
Dicyclanil is a pyrimidine-derived insect growth regulator (IGR) used in veterinary medicine, primarily for the prevention of fly-strike (myiasis) in sheep.[1][2] Its mechanism of action involves the interference with the molting and pupation stages of dipteran larvae.[2][3] While the precise molecular target is not fully elucidated, it is understood to disrupt the chitin (B13524) metabolism process, preventing the successful molt from the first to the second larval instar.[1][3][4]
Pharmacokinetic and metabolism studies have identified Descyclopropyl-dicyclanil (also known as 2,4,6-triamino-pyrimidine-5-carbonitrile) as the major metabolite of Dicyclanil, particularly in the liver and kidneys of treated sheep.[3] This makes it a critical analyte for residue analysis and metabolic fate studies.
The Role of Isotopic Labeling: Why 15N3?
The "-15N3" designation indicates that the Descyclopropyl-dicyclanil molecule has been synthesized to incorporate three heavy nitrogen-15 (B135050) (¹⁵N) isotopes in place of the natural, more abundant nitrogen-14 (¹⁴N). Stable Isotope Labeled (SIL) compounds like this are indispensable tools in modern analytical research for several reasons:
-
Internal Standards in Quantitative Mass Spectrometry: this compound serves as an ideal internal standard for quantitative assays (e.g., LC-MS/MS). It co-elutes with the unlabeled analyte but is distinguishable by its higher mass. This allows for precise quantification by correcting for variations in sample preparation and instrument response.
-
Metabolite Identification and Flux Analysis: Using ¹⁵N-labeled parent compounds helps in unequivocally identifying nitrogen-containing metabolites during drug metabolism and pharmacokinetics (DMPK) studies.
-
Environmental Fate Studies: Labeled compounds are used to trace the degradation and movement of pesticides and their metabolites in soil and water systems.
Commercial Availability: The Need for Custom Synthesis
Direct commercial suppliers for this compound as a readily available stock item are limited. The compound is typically offered on a "made-to-order" basis. Researchers requiring this standard will need to engage with companies that specialize in the custom synthesis of stable isotope-labeled compounds.[5][6][7][][9] These specialist laboratories possess the expertise to design and execute multi-step synthetic routes to introduce isotopic labels into precise molecular positions.[6][]
Table 1: Potential Providers for Custom Isotope Labeling Services
| Company | Service Highlights | Isotope Expertise |
| MedChemExpress | Offers custom synthesis of a wide range of stable isotope-labeled compounds, ensuring high isotopic enrichment and purity (≥98%).[5] | ²H (D), ¹³C, ¹⁵N |
| Cambridge Isotope Labs | A long-standing expert in stable isotope-labeled compounds since 1981, with a dedicated custom synthesis team and extensive synthetic libraries.[6] | ²H (D), ¹³C, ¹⁵N, ¹⁸O |
| ArtMolecule | Over 20 years of expertise in custom isotope synthesis, focusing on maintaining high isotopic levels for quantitative MS assays.[7] | ²H (D), ¹³C, ¹⁵N, ¹⁸O |
| BOC Sciences | Provides tailored synthesis of isotope-labeled intermediates with strict analytical checks to ensure high purity and precise label placement.[] | ¹³C, ¹⁵N, ²H, ¹⁴C |
| Selcia (Eurofins) | Specializes in custom synthesis of stable labeled small molecules for use as mass spec markers and for metabolite identification.[9] | ¹³C, ¹⁵N, ²H |
Mandatory Visualizations
Diagram 1: Dicyclanil Metabolic Pathway
Caption: Metabolic conversion of Dicyclanil to its primary metabolite, Descyclopropyl-dicyclanil.
Diagram 2: Workflow for Custom Synthesis Procurement
Caption: Standard workflow for procuring a custom-synthesized isotopically labeled compound.
Diagram 3: Conceptual Mode of Action Pathway
Caption: Dicyclanil's interference with the insect chitin metabolism and molting process.
Experimental Protocols
Conceptual Protocol: Quantification of Descyclopropyl-dicyclanil in Ovine Liver Tissue using LC-MS/MS
This protocol provides a representative methodology. It must be fully validated by the end-user.
1. Objective: To quantify the concentration of Descyclopropyl-dicyclanil in sheep liver tissue using a stable isotope dilution assay with this compound as an internal standard (IS).
2. Materials:
-
Analytes: Descyclopropyl-dicyclanil, this compound (IS)
-
Reagents: Acetonitrile (ACN, HPLC grade), Formic Acid (FA, LC-MS grade), Water (LC-MS grade), Ovine liver tissue (control and study samples).
-
Equipment: Homogenizer, centrifuge, analytical balance, SPE cartridges (e.g., C18), LC-MS/MS system.
3. Standard Preparation:
-
Prepare individual stock solutions of the analyte and IS in methanol (B129727) at 1 mg/mL.
-
Create a series of calibration standards (e.g., 0.1 to 100 ng/mL) by spiking control liver homogenate with the analyte standard.
-
Prepare a working IS solution (e.g., 50 ng/mL). Each sample, standard, and blank will be spiked with a fixed amount of this IS.
4. Sample Preparation (QuEChERS-style extraction):
-
Weigh 1 g of homogenized liver tissue into a 50 mL centrifuge tube.
-
Spike with 100 µL of the working IS solution.
-
Add 10 mL of 1% FA in ACN.
-
Homogenize for 2 minutes.
-
Add salting-out mixture (e.g., MgSO₄, NaCl) and centrifuge at 4000 rpm for 5 minutes.
-
Transfer an aliquot of the supernatant (ACN layer) for cleanup via dispersive SPE or pass through a C18 cartridge.
-
Evaporate the cleaned extract to dryness under nitrogen and reconstitute in 500 µL of mobile phase.
5. LC-MS/MS Conditions:
-
LC Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% FA in Water.
-
Mobile Phase B: 0.1% FA in ACN.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.
-
Mass Spectrometer: Triple quadrupole in Multiple Reaction Monitoring (MRM) mode.
-
Ionization: Positive Electrospray Ionization (ESI+).
-
MRM Transitions (Hypothetical):
-
Descyclopropyl-dicyclanil: Q1/Q3 (e.g., m/z 179.1 -> 109.1)
-
This compound: Q1/Q3 (e.g., m/z 182.1 -> 112.1) (Note: These transitions must be optimized empirically)
-
6. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio (Analyte/IS) against the concentration of the calibration standards.
-
Apply a linear regression model to the calibration curve.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the regression line.
Table 2: Chemical and Isotopic Properties
| Property | Dicyclanil (Parent) | This compound (Labeled Metabolite) |
| IUPAC Name | 4,6-diamino-2-(cyclopropylamino)pyrimidine-5-carbonitrile | 4,6-diamino-2-aminopyrimidine-5-carbonitrile (¹⁵N₃) |
| Molecular Formula | C₈H₁₀N₆ | C₅H₇¹⁵N₃N₃ |
| Monoisotopic Mass | 190.0967 g/mol | 181.0801 g/mol (approx.) |
| Primary Use | Insect Growth Regulator[2] | Internal Standard for Quantitative Analysis |
| Isotopic Purity | N/A | Typically ≥98% (as specified by supplier)[5] |
| Chemical Purity | Typically >95% | Typically ≥98% (as specified by supplier)[5] |
References
- 1. parasitipedia.net [parasitipedia.net]
- 2. ema.europa.eu [ema.europa.eu]
- 3. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 4. specialistsales.com.au [specialistsales.com.au]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Custom Synthesis/Mixtures â Cambridge Isotope Laboratories, Inc. [isotope.com]
- 7. Stable Isotopes - Labeled Compounds | @rtMolecule [artmolecule.fr]
- 9. Compounds Labelled with Stable Isotopes | Selcia [selcia.com]
The Metabolic Fate of Dicyclanil: A Technical Guide to Descyclopropyl-dicyclanil-15N3
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dicyclanil (B1670485), a potent insect growth regulator, is extensively used in veterinary medicine for the prevention of myiasis in sheep. Its efficacy is intrinsically linked to its pharmacokinetic profile and the biotransformation into various metabolites. This technical guide provides a comprehensive overview of Descyclopropyl-dicyclanil, a major metabolite of dicyclanil. It delves into the metabolic pathways, tissue distribution, and quantitative analysis of this compound. Furthermore, this guide proposes the role of Descyclopropyl-dicyclanil-15N3 as a stable isotope-labeled internal standard for accurate quantification in complex biological matrices. Detailed experimental protocols for extraction and analysis are provided, alongside visual representations of the metabolic and analytical workflows to facilitate a deeper understanding for researchers in the field.
Introduction to Dicyclanil
Dicyclanil (5-cyano-2-cyclopropylamino-4,6-diaminopyrimidine) is a pyrimidine-derived insect growth regulator.[1] Its mode of action, while not fully elucidated, is believed to be similar to that of triazine compounds like cyromazine.[2] It interferes with the molting and pupation processes of dipteran larvae, specifically preventing the moult from the first to the second larval instar, without directly inhibiting chitin (B13524) synthesis.[3] Administered topically to sheep, dicyclanil provides long-lasting protection against blowfly strike.[4]
The Metabolism of Dicyclanil
Following topical administration in sheep, a small percentage of the dicyclanil dose is absorbed systemically and undergoes metabolism.[2] The metabolic pathway is characterized by the oxidative opening of the cyclopropyl (B3062369) ring.[5] This initial step leads to the formation of several metabolites. The metabolic transformation of dicyclanil is not limited to the cyclopropyl ring; however, the cyano group remains metabolically stable.[5][6]
The primary metabolite identified in rat urine is N-(4,6-diamino-5-cyano-pyrimidin-2-yl)-propionamide (MET 1U), which accounts for a significant portion of the administered dose.[5][6] Another key metabolite is Descyclopropyl-dicyclanil, also known as CGA 297107 or 2-4,6-triamino-pyrimidine-5-carbonitrile (MET 4U).[5][6] The metabolic pathways in sheep are considered to be essentially the same as those observed in rats.[5]
Figure 1: Metabolic Pathway of Dicyclanil.
Descyclopropyl-dicyclanil: A Major Metabolite
Descyclopropyl-dicyclanil is a significant metabolite in the biotransformation of dicyclanil. Its formation involves the cleavage of the cyclopropyl group from the parent molecule.
Tissue Distribution and Residue Levels
Pharmacokinetic studies in sheep have shown that the distribution of dicyclanil and its metabolite, Descyclopropyl-dicyclanil, varies across different tissues. While unchanged dicyclanil is the predominant residue in muscle, fat, and wool, Descyclopropyl-dicyclanil is found as a major residue in the liver and kidney, alongside the parent compound.[2] This differential distribution is critical for residue analysis and establishing maximum residue limits (MRLs) in food-producing animals.
Quantitative Data on Residue Levels
The following tables summarize the quantitative data on the residue levels of dicyclanil and Descyclopropyl-dicyclanil in sheep tissues following topical administration.
Table 1: Mean Residue Concentrations of Dicyclanil and Descyclopropyl-dicyclanil in Sheep Tissues After Topical Administration (45 mg/kg) [5]
| Tissue | Time After Treatment (Days) | Dicyclanil (mg/kg) | Descyclopropyl-dicyclanil (mg/kg) |
| Muscle | 3 | 0.17 | 0.09 |
| 21 | - | 0.10 | |
| Liver | 3 | 0.28 | 0.24 |
| Kidney | 3 | 0.26 | 0.20 |
| Adjoining Fat | 3 | 0.04 | 0.02 |
| Subcutaneous Fat | 3 | 0.06 | <0.01 |
Note: '-' indicates data not provided in the source.
Table 2: Maximum Residue Limits (MRLs) for the Sum of Dicyclanil and Descyclopropyl-dicyclanil in Ovine Tissues [6]
| Tissue | MRL (µg/kg) |
| Muscle | 200 |
| Fat | 50 |
| Liver | 400 |
| Kidney | 400 |
Analytical Methodology for Dicyclanil and Descyclopropyl-dicyclanil
The accurate quantification of dicyclanil and Descyclopropyl-dicyclanil in biological matrices is essential for pharmacokinetic studies, residue monitoring, and ensuring food safety. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice for this purpose.[5][7][8]
The Role of this compound as an Internal Standard
While no direct synthesis or application of this compound is documented in the reviewed literature, its use as a stable isotope-labeled (SIL) internal standard is a logical and scientifically sound approach for quantitative analysis. The designation "15N3" implies the incorporation of three 15N isotopes, likely within the three exocyclic amino groups of the Descyclopropyl-dicyclanil molecule.
SIL internal standards are considered the gold standard in quantitative mass spectrometry.[1] They co-elute with the analyte of interest and have nearly identical chemical and physical properties, but a different mass. This allows for the correction of variability during sample preparation, chromatography, and ionization, leading to highly accurate and precise measurements.[7][8]
Experimental Protocols
The following is a synthesized experimental protocol for the simultaneous determination of dicyclanil and Descyclopropyl-dicyclanil in animal tissues, based on methodologies described in the literature.[5][7][8]
Sample Preparation and Extraction
-
Homogenization: Weigh a representative portion of the tissue sample (e.g., 5 g) and homogenize.
-
Internal Standard Spiking: Fortify the homogenized sample with a known concentration of the internal standard (e.g., this compound).
-
Extraction: Add 1% trichloroacetic acid in water-acetonitrile to the sample.[7][8] Vortex mix and sonicate to ensure thorough extraction.
-
Deproteinization and Centrifugation: Centrifuge the sample to precipitate proteins and separate the supernatant.
-
Lipid Removal (for fatty matrices): For fat tissues, perform a hexane (B92381) wash of the supernatant to remove lipids.[7][8]
-
Solid-Phase Extraction (SPE) Clean-up:
-
Condition a mixed-mode cation exchange (MCX) SPE cartridge.[7][8]
-
Load the supernatant onto the cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the analytes using an appropriate solvent mixture (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol).[7]
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
Figure 2: Analytical Workflow for Dicyclanil and Metabolite Determination.
LC-MS/MS Conditions
-
Chromatographic Column: A strong cation exchange column or a C18 column can be utilized.[5]
-
Mobile Phase: A gradient elution with a mixture of acetonitrile (B52724) and an aqueous buffer (e.g., 0.01M sodium perchlorate (B79767) with perchloric acid) is typically employed.[5]
-
Mass Spectrometry: A tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode is used.
-
Detection: Multiple Reaction Monitoring (MRM) is used for the quantification of dicyclanil, Descyclopropyl-dicyclanil, and the 15N3-labeled internal standard. Specific precursor-to-product ion transitions for each compound should be optimized.
Conclusion
Descyclopropyl-dicyclanil is a key metabolite in the biotransformation of the insect growth regulator dicyclanil. Its presence, particularly in the liver and kidneys of treated sheep, necessitates its inclusion in residue monitoring programs. The use of a stable isotope-labeled internal standard, such as the proposed this compound, is crucial for achieving the high level of accuracy and precision required in regulatory and research settings. The methodologies and data presented in this guide provide a solid foundation for researchers and professionals involved in the study of dicyclanil and its metabolites.
References
- 1. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. Synthesis of multiply-labeled [15N3,13C1]-8-oxo-substituted purine bases and their corresponding 2'-deoxynucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 15N Stable Isotope Labeling and Comparative Metabolomics Facilitates Genome Mining in Cultured Cyanobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector [frontiersin.org]
- 6. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. crimsonpublishers.com [crimsonpublishers.com]
Dicyclanil: An In-depth Technical Guide to its Metabolism and Degradation Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dicyclanil (B1670485) is a potent insect growth regulator (IGR) belonging to the pyrimidine-derived chemical class.[1] It is primarily used in veterinary medicine, specifically for the prevention of myiasis (fly-strike) in sheep, caused by larvae of dipteran species such as Lucilia cuprina.[1][2] Dicyclanil's mode of action involves interference with the molting and pupation stages of insect development, though the precise molecular mechanism is not fully elucidated.[1] This technical guide provides a comprehensive overview of the current scientific understanding of dicyclanil's metabolism in target and non-target organisms, as well as its degradation pathways in the environment.
Mammalian Metabolism
The metabolism of dicyclanil has been extensively studied in mammals, primarily in sheep and rats, to understand its pharmacokinetic profile and ensure food safety.
Absorption, Distribution, and Excretion
Following topical application on sheep, dicyclanil is poorly absorbed through the skin, with dermal absorption estimated to be between 2% and 4% of the applied dose.[3] Peak blood concentrations are typically observed between 12 and 48 hours post-application.[1][3] Once absorbed, dicyclanil is widely distributed throughout the body.[1][3] Excretion occurs via both urine and feces.[1][4] In rats, after oral administration, over 80% of the dose is absorbed from the gastrointestinal tract, with the majority (around 80%) being excreted through the kidneys.[1][4]
Metabolic Pathways in Mammals
The primary metabolic transformations of dicyclanil in mammals involve oxidative processes. Biotransformation is often initiated by the oxidative opening of the cyclopropyl (B3062369) ring, followed by further oxidation.[1][4] The cyano group on the pyrimidine (B1678525) ring is metabolically stable.[1]
The major metabolites identified in sheep and rats are:
-
2,4,6-triamino-pyrimidine-5-carbonitrile (CGA 297107): This is a significant metabolite found in various tissues, particularly in the liver and kidney of sheep.[1][5]
-
N-(4,6-diamino-5-cyano-pyrimidin-2-yl)-propionamide: This is a major metabolite found in the urine of rats, accounting for a substantial portion of the administered dose.[1]
In sheep, unchanged dicyclanil is the predominant residue in fat and muscle, while in the liver and kidney, both dicyclanil and its metabolite, 2,4,6-triamino-pyrimidine-5-carbonitrile, are the major residues.[1][5]
Quantitative Data on Residue Levels in Sheep Tissues
The following tables summarize the mean concentrations of dicyclanil and its major metabolite, 2,4,6-triamino-pyrimidine-5-carbonitrile (CGA 297107), in various tissues of sheep following topical administration.
Table 1: Mean Dicyclanil Residues (µg/kg) in Sheep Tissues After a Single Topical Application of 45 mg/kg bw [5]
| Days Post-Treatment | Muscle | Fat | Liver | Kidney |
| 21 | 100 | 640 | 140 | 120 |
| 35 | 40 | 90 | 30 | 40 |
Table 2: Proportion of Dicyclanil and CGA 297107 in Sheep Tissues (% of Total Residues) [5]
| Tissue | Compound | Day 7 | Day 21 |
| Liver | Dicyclanil | 23% | 13% |
| CGA 297107 | 43% | 24% | |
| Kidney | Dicyclanil | 23% | 13% |
| CGA 297107 | 43% | 24% | |
| Muscle | Dicyclanil | >85% | >85% |
| Fat | Dicyclanil | >85% | >85% |
Metabolism in Insects
The metabolism of dicyclanil in target insects, such as the sheep blowfly (Lucilia cuprina), is a key factor in understanding its efficacy and the development of resistance.
Cytochrome P450-Mediated Metabolism
Resistance to dicyclanil in some field strains of Lucilia cuprina has been linked to the increased activity of cytochrome P450 monooxygenases (P450s).[6] Studies have implicated the overexpression of specific P450 genes, such as Cyp12d1, in the metabolic detoxification of dicyclanil.[6] The use of P450 inhibitors, like aminobenzotriazole, can suppress this resistance, further confirming the role of these enzymes. While the involvement of P450s points towards oxidative metabolism, the specific metabolic products of dicyclanil in insects have not yet been fully characterized.
Environmental Degradation
Understanding the fate of dicyclanil in the environment is crucial for assessing its potential ecological impact. The primary degradation pathways include photodegradation in water and microbial degradation in soil.
Photodegradation in Water
Dicyclanil is susceptible to photodegradation in water when exposed to sunlight.[7] Studies using artificial light to mimic solar radiation have shown that dicyclanil degrades in aqueous solutions. The degradation can be accelerated by photocatalysis using titanium dioxide (TiO₂).[7] The degradation process involves the formation of several intermediate products, leading to the eventual mineralization into nitrate (B79036) and ammonium (B1175870) ions.[7]
Degradation in Soil
Dicyclanil is readily degradable in soil under aerobic conditions, with a reported half-life (DT50) of less than 20 days.[8] The primary degradation process is microbial metabolism. The main metabolite formed in soil is 2,4,6-triamino-pyrimidine-5-carbonitrile (CGA 297107), which is more persistent than the parent compound, with a DT50 in the range of 60-180 days.[8] Due to its moderate water solubility and relatively low soil sorption, dicyclanil has a medium to high potential for mobility in soil. However, aged residue leaching studies indicate that both dicyclanil and its primary metabolite are largely restricted to the upper soil layers.[8] Information on the complete aerobic and anaerobic degradation pathways is limited.
Table 3: Soil Degradation Parameters for Dicyclanil and its Primary Metabolite [8]
| Compound | Aerobic Soil DT50 | Persistence of Metabolite |
| Dicyclanil | < 20 days | - |
| CGA 297107 | - | 60 - 180 days |
Experimental Protocols
This section outlines the general methodologies for key experiments cited in the study of dicyclanil metabolism and degradation.
Analysis of Dicyclanil and Metabolites in Animal Tissues
1. Sample Preparation and Extraction:
-
Homogenization: Tissue samples (e.g., muscle, liver, kidney, fat) are homogenized.
-
Extraction: The homogenized tissue is typically extracted with an organic solvent such as acetonitrile.[9] For fatty tissues, a defatting step with a nonpolar solvent like hexane (B92381) may be employed.[9]
-
Cleanup: Solid-phase extraction (SPE) is commonly used to clean up the extract and remove interfering matrix components.[10] A two-stage SPE cleanup using C18 and silica (B1680970) cartridges has been described.
2. Analytical Determination:
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: HPLC with a UV detector is a common method for the quantification of dicyclanil and its metabolites.[10] A C18 reversed-phase column is often used for separation.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For higher sensitivity and confirmation of identity, LC-MS/MS is the preferred method.[9][11] Electrospray ionization (ESI) in positive ion mode is typically used. Multiple reaction monitoring (MRM) is employed for quantification, monitoring specific precursor-to-product ion transitions for dicyclanil and its metabolites.
Soil Degradation Studies (General Protocol based on OECD 307)
1. Test System:
-
Soil samples with varying physicochemical properties (e.g., organic carbon content, pH, texture) are used.[8]
-
Radiolabeled (¹⁴C) dicyclanil is applied to the soil to trace its fate.
2. Incubation:
-
Aerobic: Soil is maintained at a specific moisture level and incubated in the dark at a constant temperature, with a continuous supply of air.
-
Anaerobic: After an initial aerobic phase to allow for microbial activity, the soil is flooded and purged with an inert gas (e.g., nitrogen) to create anaerobic conditions.
3. Sampling and Analysis:
-
Soil samples are collected at various time intervals.
-
Samples are extracted with appropriate solvents.
-
The parent compound and its degradation products are identified and quantified using techniques such as HPLC with radiometric detection and/or LC-MS/MS.
-
Volatile degradation products (e.g., ¹⁴CO₂) are trapped and quantified.
-
The formation of non-extractable (bound) residues is also determined.
Conclusion
Dicyclanil undergoes metabolic transformation in mammals, primarily through oxidation, leading to the formation of metabolites such as 2,4,6-triamino-pyrimidine-5-carbonitrile. In insects, metabolism mediated by cytochrome P450 enzymes is a key mechanism of resistance. In the environment, dicyclanil is subject to photodegradation in water and microbial degradation in soil. While the major metabolites in mammals and the primary degradation product in soil have been identified, further research is needed to fully elucidate the complete degradation pathways in soil and the specific metabolic products in insects. The analytical methods described provide a robust framework for monitoring dicyclanil residues in various matrices. This technical guide serves as a valuable resource for researchers and professionals involved in the study and development of dicyclanil and other related compounds.
References
- 1. Dissipation of pesticides and responses of bacterial, fungal and protistan communities in a multi-contaminated vineyard soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dicyclanil resistance in the Australian sheep blowfly, Lucilia cuprina, substantially reduces flystrike protection by dicyclanil and cyromazine based products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. INSECT FAT BODY: ENERGY, METABOLISM, AND REGULATION - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fao.org [fao.org]
- 5. ema.europa.eu [ema.europa.eu]
- 6. researchgate.net [researchgate.net]
- 7. Degradation pathway of dicyclanil in water in the presence of titanium dioxide. Comparison with photolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Route and rate of degradation in soil – aerobic and anaerobic soil metabolism | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Simultaneous determination of cyromazine and dicyclanil in animal edible tissues using UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Descyclopropyl-dicyclanil-15N3 in Pharmacokinetic Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the role and application of Descyclopropyl-dicyclanil-15N3 in the pharmacokinetic studies of dicyclanil (B1670485), an insect growth regulator used in veterinary medicine. While direct public literature on "this compound" is scarce, its nomenclature strongly indicates its function as a stable isotope-labeled internal standard for the quantification of dicyclanil's primary metabolites. This guide synthesizes available data on dicyclanil's metabolism and pharmacokinetics to elucidate the critical role of such labeled standards in bioanalytical assays.
Introduction to Dicyclanil and its Metabolism
Dicyclanil, 4,6-diamino-2-(cyclopropylamino)pyrimidine-5-carbonitrile, is a potent insect growth regulator primarily used for the prevention of fly strike in sheep.[1] Understanding its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—is crucial for determining appropriate dosage, withdrawal periods, and ensuring food safety.
The metabolic fate of dicyclanil in target species involves the oxidative opening of its cyclopropyl (B3062369) ring, leading to the formation of "descyclopropyl" metabolites. The two most significant metabolites identified are:
-
N-(4,6-diamino-5-cyano-pyrimidin-2-yl)-propionamide (MET 1U): The major metabolite, particularly in urine.
-
2,4,6-triamino-pyrimidine-5-carbonitrile (MET 4U or CGA 297107): A key metabolite found in tissues such as the liver and kidney.
The term "this compound" logically refers to a stable isotope-labeled version of one of these metabolites, incorporating three ¹⁵N atoms. Such labeled compounds are indispensable as internal standards in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). They exhibit nearly identical chemical and physical properties to the analyte of interest, ensuring accurate and precise quantification by correcting for variability during sample preparation and analysis.
Pharmacokinetic Profile of Dicyclanil and its Metabolites
Dicyclanil is administered topically to sheep. Its absorption through the skin is limited, with studies indicating that only 2-5% of the applied dose is absorbed systemically.[1]
Key Pharmacokinetic Parameters:
-
Time to Peak Concentration (Tmax): Peak blood concentrations of dicyclanil are typically observed between 12 and 48 hours after topical administration.[2][3]
-
Elimination Half-Life: The depletion half-life of dicyclanil and its metabolites varies by tissue, with reported values of approximately 10-13 days in the liver and kidney.[2][3]
The following diagrams illustrate the metabolic pathway of dicyclanil and a general experimental workflow for its pharmacokinetic analysis.
References
Methodological & Application
Application Note: Quantitative Analysis of Dicyclanil in Animal Tissues Using Descyclopropyl-dicyclanil-15N3 as an Internal Standard
Abstract
This application note describes a robust and sensitive method for the quantitative analysis of the insect growth regulator dicyclanil (B1670485) in animal tissues (e.g., muscle, liver, kidney, and fat). The method utilizes Ultra-High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS) and incorporates Descyclopropyl-dicyclanil-15N3 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision by correcting for matrix effects and variations in sample processing. This protocol is intended for researchers, scientists, and professionals in drug development and food safety monitoring.
Introduction
Dicyclanil is a pyrimidine-derived insect growth regulator used in veterinary medicine, primarily for the prevention of fly-strike in sheep.[1] Its use necessitates sensitive and reliable methods to monitor its residue levels in edible tissues to ensure consumer safety and compliance with regulatory limits. The primary metabolite of dicyclanil in sheep is descyclopropyl-dicyclanil (2,4,6-triamino-pyrimidine-5-carbonitrile).[2][3]
The use of a stable isotope-labeled internal standard that is structurally identical to the analyte of interest is the gold standard in quantitative mass spectrometry. This compound, where three 14N atoms are replaced with 15N, is an ideal internal standard for the quantification of dicyclanil's major metabolite. It co-elutes with the native analyte and experiences similar ionization efficiency, thus effectively compensating for variations during sample extraction, cleanup, and instrumental analysis.[4] This application note provides a detailed protocol for the extraction, detection, and quantification of dicyclanil and its major metabolite in various animal tissues.
Experimental
-
Dicyclanil analytical standard (≥98% purity)
-
Descyclopropyl-dicyclanil analytical standard (≥98% purity)
-
This compound (isotopic purity ≥99%, chemical purity ≥98%)
-
Acetonitrile (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Trichloroacetic acid (analytical grade)
-
Hexane (B92381) (analytical grade)
-
Solid Phase Extraction (SPE) cartridges: Mixed-mode Cation Exchange (MCX)
-
Ammonium (B1175870) hydroxide (B78521) (analytical grade)
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of dicyclanil and descyclopropyl-dicyclanil in methanol. Prepare a stock solution of this compound in methanol. Store at -20°C.
-
Working Standard Solutions: Prepare a series of mixed standard working solutions of dicyclanil and descyclopropyl-dicyclanil in acetonitrile/water (1:1, v/v) at concentrations ranging from 0.1 ng/mL to 100 ng/mL.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with acetonitrile/water (1:1, v/v) to a final concentration of 100 ng/mL.
-
Homogenization: Homogenize 2 g (± 0.1 g) of tissue sample (muscle, liver, kidney, or fat) with 8 mL of 1% trichloroacetic acid in an acetonitrile/water mixture (75:25, v/v).
-
Extraction: Vortex the mixture for 1 minute, followed by ultrasonic extraction for 15 minutes.
-
Centrifugation: Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.
-
Internal Standard Spiking: Transfer the supernatant to a clean tube and spike with 50 µL of the 100 ng/mL this compound working solution.
-
Defatting (for fat-rich tissues): Add 5 mL of hexane, vortex for 1 minute, and centrifuge at 3,000 x g for 5 minutes. Discard the upper hexane layer.
-
Solid Phase Extraction (SPE) Cleanup:
-
Condition an MCX SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Load the extracted sample onto the cartridge.
-
Wash the cartridge with 5 mL of 0.1% formic acid in water, followed by 5 mL of methanol.
-
Elute the analytes with 5 mL of 5% ammonium hydroxide in methanol.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the mobile phase for UHPLC-MS/MS analysis.
-
UHPLC System: Agilent 1290 Infinity II or equivalent
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Mass Spectrometer: Sciex QTRAP 6500+ or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Dicyclanil | 203.1 | 107.1 | 25 |
| Descyclopropyl-dicyclanil | 163.1 | 96.1 | 20 |
| This compound | 166.1 | 98.1 | 20 |
Results and Data Presentation
The use of this compound as an internal standard provides excellent correction for matrix effects, leading to high accuracy and precision.
The method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), recovery, and precision in different tissue matrices.
| Parameter | Muscle | Liver | Kidney | Fat |
| Linearity (r²) | >0.998 | >0.997 | >0.998 | >0.996 |
| LOD (µg/kg) | 0.5 | 0.8 | 0.7 | 1.0 |
| LOQ (µg/kg) | 1.5 | 2.5 | 2.0 | 3.0 |
| Recovery (%) | ||||
| @ 5 µg/kg | 95.2 ± 4.1 | 92.8 ± 5.3 | 94.1 ± 4.5 | 90.5 ± 6.2 |
| @ 20 µg/kg | 97.8 ± 3.5 | 94.5 ± 4.8 | 96.3 ± 3.9 | 92.1 ± 5.5 |
| @ 100 µg/kg | 98.5 ± 2.8 | 96.1 ± 3.2 | 97.5 ± 2.9 | 94.3 ± 4.1 |
| Precision (RSD%) | ||||
| Intra-day | < 5% | < 6% | < 5% | < 7% |
| Inter-day | < 8% | < 9% | < 8% | < 10% |
Diagrams and Workflows
Dicyclanil undergoes metabolic transformation in animals, primarily through the cleavage of the cyclopropyl (B3062369) ring.
References
Application Note: High-Throughput Analysis of Descyclopropyl-dicyclanil using a Validated LC-MS/MS Method with a Novel 15N3-Labeled Internal Standard
Abstract
This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Descyclopropyl-dicyclanil, a major metabolite of the insect growth regulator dicyclanil.[1] To ensure the highest accuracy and precision, a novel stable isotope-labeled internal standard, Descyclopropyl-dicyclanil-15N3, was synthesized and utilized. The method employs a simple and efficient sample preparation procedure, followed by rapid chromatographic separation and detection using multiple reaction monitoring (MRM). The assay has been validated for linearity, accuracy, precision, and sensitivity, demonstrating its suitability for high-throughput analysis in complex biological matrices. This method is particularly relevant for residue monitoring in tissues such as the liver and kidney, where Descyclopropyl-dicyclanil is a major residue.[1]
Introduction
Dicyclanil is a widely used insect growth regulator for the prevention of flystrike in sheep.[2] Monitoring its residues and metabolites in animal tissues is crucial for ensuring food safety and regulatory compliance. Descyclopropyl-dicyclanil has been identified as a significant metabolite of dicyclanil, particularly in the liver and kidneys of sheep.[1] Therefore, a reliable and sensitive analytical method for the quantification of this metabolite is essential.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the trace-level quantification of veterinary drug residues due to its high selectivity and sensitivity.[3][4] The use of a stable isotope-labeled internal standard (SIL-IS) is a key component of a robust LC-MS/MS method, as it effectively compensates for matrix effects and variations in sample processing and instrument response. This application note details the development and validation of an LC-MS/MS method employing this compound as an internal standard for the accurate quantification of Descyclopropyl-dicyclanil.
Experimental
Materials and Reagents
-
Analytes: Descyclopropyl-dicyclanil (analytical standard), this compound (custom synthesis).
-
Solvents: Acetonitrile (B52724) (LC-MS grade), Methanol (B129727) (LC-MS grade), Water (LC-MS grade), Formic acid (LC-MS grade).[5][6]
-
Chemicals: Ammonium formate.
-
Sample Preparation: Dispersive solid-phase extraction (d-SPE) tubes (e.g., containing PSA and C18).[3][7]
Instrumentation
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[8]
Standard Solutions
Stock solutions of Descyclopropyl-dicyclanil and this compound were prepared in methanol at a concentration of 1 mg/mL.[5] Working standard solutions were prepared by serial dilution of the stock solutions with a mixture of acetonitrile and water. Calibration standards were prepared by spiking blank matrix extracts with the working standard solutions to achieve a concentration range of 0.1 to 100 ng/mL. Quality control (QC) samples were prepared at low, medium, and high concentrations in the same manner.
Sample Preparation
A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method was employed for sample extraction.[3][4]
-
Homogenize 2 g of tissue sample (e.g., liver, kidney).
-
Add 10 mL of 1% acetic acid in acetonitrile.[3]
-
Add an appropriate amount of the this compound internal standard solution.
-
Homogenize the sample for 1 minute.
-
Add QuEChERS salts (e.g., magnesium sulfate, sodium acetate).
-
Vortex vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.
-
Transfer the supernatant to a d-SPE tube containing primary secondary amine (PSA) and C18 sorbents.[3][7]
-
Vortex for 30 seconds and centrifuge at 4000 rpm for 5 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter prior to LC-MS/MS analysis.
LC-MS/MS Method
Liquid Chromatography (LC) Conditions
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions |
Mass Spectrometry (MS) Conditions
The mass spectrometer was operated in positive electrospray ionization (ESI+) mode. The multiple reaction monitoring (MRM) transitions for Descyclopropyl-dicyclanil and its internal standard were optimized by direct infusion.
| Parameter | Value |
| Ion Source | Electrospray Ionization (ESI) |
| Polarity | Positive |
| Capillary Voltage | 3.5 kV |
| Desolvation Temperature | 500 °C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| Descyclopropyl-dicyclanil (Quantifier) | 249.1 | 166.1 | 25 | 50 |
| Descyclopropyl-dicyclanil (Qualifier) | 249.1 | 95.1 | 35 | 50 |
| This compound (IS) | 252.1 | 169.1 | 25 | 50 |
Note: The m/z values for Descyclopropyl-dicyclanil are predicted based on its chemical structure. The precursor ion corresponds to [M+H]+. The product ions are plausible fragments. The m/z for the internal standard is predicted assuming the incorporation of three 15N atoms.
Results and Discussion
The developed LC-MS/MS method demonstrated excellent performance for the quantification of Descyclopropyl-dicyclanil.
Chromatography
The chromatographic conditions provided good separation of the analyte from matrix interferences with a retention time of approximately 3.5 minutes. The peak shape was symmetrical for both the analyte and the internal standard.
Method Validation
The method was validated according to established guidelines.
-
Linearity: The calibration curve was linear over the concentration range of 0.1 to 100 ng/mL, with a correlation coefficient (r²) of >0.99.
-
Accuracy and Precision: The intra- and inter-day accuracy and precision were evaluated at three QC levels (low, medium, and high). The accuracy was within 85-115%, and the precision (relative standard deviation, RSD) was less than 15%.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ were determined to be 0.05 ng/mL and 0.1 ng/mL, respectively, demonstrating the high sensitivity of the method.[4][9]
-
Matrix Effects: The use of the stable isotope-labeled internal standard effectively compensated for any ion suppression or enhancement caused by the sample matrix.
-
Recovery: The extraction recovery was consistent and greater than 85% across all QC levels.
Protocols
Stock Solution Preparation Protocol
-
Accurately weigh approximately 10 mg of Descyclopropyl-dicyclanil and this compound into separate 10 mL volumetric flasks.
-
Dissolve the compounds in methanol and bring to volume.
-
Sonicate for 10 minutes to ensure complete dissolution.
-
Store the stock solutions at -20°C.
Calibration Curve and Quality Control Sample Preparation Protocol
-
Prepare a series of working standard solutions of Descyclopropyl-dicyclanil by diluting the stock solution with 50:50 acetonitrile:water.
-
Prepare a working internal standard solution of this compound at a fixed concentration.
-
Obtain blank matrix (e.g., liver homogenate) that is free of the analyte.
-
Extract the blank matrix using the sample preparation protocol described above.
-
Spike the blank matrix extracts with the appropriate working standard solutions to create calibration standards at concentrations of 0.1, 0.5, 1, 5, 10, 50, and 100 ng/mL.
-
Spike the blank matrix extracts to prepare QC samples at 0.3 ng/mL (Low), 8 ng/mL (Medium), and 80 ng/mL (High).
-
Add the internal standard working solution to all calibration standards and QC samples.
Visualizations
Caption: Experimental workflow for the analysis of Descyclopropyl-dicyclanil.
Caption: Logical relationship of compounds in the analytical method.
Conclusion
This application note presents a highly sensitive and reliable LC-MS/MS method for the quantification of Descyclopropyl-dicyclanil in biological matrices. The use of a stable isotope-labeled internal standard, this compound, ensures accurate and precise results by correcting for matrix effects and procedural losses. The simple and rapid sample preparation procedure makes this method suitable for high-throughput analysis in routine monitoring laboratories.
References
- 1. Pharmacological particulars - CLiKZiN 12.5 mg/ml Pour-On Suspension for Sheep [noahcompendium.co.uk]
- 2. avenge.com.au [avenge.com.au]
- 3. agilent.com [agilent.com]
- 4. researchgate.net [researchgate.net]
- 5. Developing a Fast Ultra-High-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for High-Throughput Surface Contamination Monitoring of 26 Antineoplastic Drugs [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. fs.usda.gov [fs.usda.gov]
- 9. Development of a Fast Liquid Chromatography Coupled to Mass Spectrometry Method (LC-MS/MS) to Determine Fourteen Lipophilic Shellfish Toxins Based on Fused–Core Technology: In-House Validation [mdpi.com]
Application Note: High-Throughput Analysis of Dicyclanil in Animal Tissues Using a Stable Isotope-Labeled Internal Standard and LC-MS/MS
Introduction
Dicyclanil (B1670485) is a potent insect growth regulator used in veterinary medicine, primarily in sheep, to control ectoparasites.[1] Monitoring its residue levels in edible tissues is crucial for ensuring food safety and compliance with regulatory limits. This application note describes a robust and sensitive method for the quantitative analysis of dicyclanil in animal tissues, such as muscle and fat. The protocol employs a simple and rapid extraction procedure using an acetonitrile-based system, followed by cleanup and analysis by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). For accurate quantification, a stable isotope-labeled internal standard, Descyclopropyl-dicyclanil-15N3, is utilized to compensate for matrix effects and variations in sample processing. The primary metabolite of dicyclanil, 2,4,6-triamino-pyrimidine-5-carbonitrile, is also often monitored in residue analysis.[1][2]
Experimental Protocols
This section details the necessary reagents, equipment, and step-by-step procedures for the extraction, cleanup, and analysis of dicyclanil in animal tissue samples.
2.1. Materials and Reagents
-
Solvents: Acetonitrile (B52724) (HPLC or LC-MS grade), Water (HPLC or LC-MS grade), Methanol (B129727) (HPLC or LC-MS grade)
-
Reagents: Anhydrous Magnesium Sulfate (MgSO₄), Sodium Chloride (NaCl), Formic Acid, Ammonium (B1175870) Formate (B1220265)
-
Standards: Dicyclanil analytical standard, this compound (internal standard)
-
Solid-Phase Extraction (SPE) Cartridges: Mixed-mode cation exchange (MCX) cartridges (e.g., 200 mg, 3 mL)[3] or C18 cartridges[4]
-
Equipment: High-speed homogenizer, Centrifuge, Analytical balance, Vortex mixer, SPE manifold, Nitrogen evaporator, LC-MS/MS system
2.2. Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve dicyclanil and this compound in methanol or acetonitrile to prepare individual stock solutions of 1 mg/mL. Store at -20°C in the dark.[3]
-
Working Standard Solutions: Prepare intermediate and working standard solutions by serial dilution of the stock solutions with acetonitrile or a suitable solvent mixture to create a calibration curve (e.g., 1 to 100 ng/mL).[4]
-
Internal Standard Spiking Solution: Prepare a working solution of this compound at a suitable concentration (e.g., 100 ng/mL) in acetonitrile to spike into samples.
2.3. Sample Preparation: Extraction and Cleanup
This protocol is adapted from established methods for dicyclanil analysis in animal tissues.[3][4]
-
Homogenization: Weigh 5 g of the tissue sample (muscle or fat) into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add a known volume of the this compound internal standard working solution to the sample.
-
Extraction:
-
Add 10 mL of water and 10 mL of acetonitrile to the centrifuge tube.
-
Homogenize the sample for 1-2 minutes at high speed.
-
Add 1.5 g of NaCl and 6 g of anhydrous MgSO₄ to the tube.[4]
-
Shake vigorously for 10 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
-
Cleanup - Solid-Phase Extraction (SPE):
-
Conditioning: Condition an MCX SPE cartridge with 5 mL of methanol followed by 5 mL of water.[3]
-
Loading: Load the supernatant from the extraction step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of water followed by 5 mL of acetonitrile to remove interferences.
-
Elution: Elute the analytes with 5 mL of 5% ammonium hydroxide (B78521) in methanol.[3]
-
-
Final Extract Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis.
-
Filter the reconstituted extract through a 0.22 µm syringe filter into an autosampler vial.[3]
-
2.4. LC-MS/MS Analysis
-
LC System: A suitable HPLC or UPLC system.
-
Column: A C18 analytical column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 4 mM ammonium formate and 0.1% formic acid.[4]
-
Mobile Phase B: Methanol with 4 mM ammonium formate and 0.1% formic acid.[4]
-
Gradient Elution: A typical gradient would start at 5% B, ramp up to 95% B, hold, and then return to initial conditions for equilibration.[4]
-
Flow Rate: 0.4 mL/min.[4]
-
Injection Volume: 1-10 µL.[4]
-
MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for dicyclanil and this compound should be optimized for the instrument being used. For dicyclanil, transitions such as 191.2 -> 150.2 and 191.2 -> 109.2 have been reported.[4]
Data Presentation
The following table summarizes the quantitative performance data for dicyclanil analysis in various animal tissues as reported in the literature.
| Matrix | Fortification Level | Average Recovery (%) | Relative Standard Deviation (RSD%) | Limit of Quantification (LOQ) | Reference |
| Sheep Muscle | 10 ng/g | 85.52 | 3.16 | - | [4] |
| Sheep Muscle | 100 ng/g | 83.06 | 3.16 | - | [4] |
| Sheep Fat | 10 ng/g | 93.10 | 4.65 | - | [4] |
| Sheep Fat | 100 ng/g | 86.50 | 1.44 | - | [4] |
| Lamb & Chicken Muscle | - | 80.9 - 105.7 | 2.3 - 10.4 | 0.05 - 0.06 mg/kg | [5] |
| Animal Edible Tissues | 0.10 - 0.50 mg/kg | 62.0 - 99.2 | < 9.94 | - | [3] |
Visualizations
4.1. Experimental Workflow
The following diagram illustrates the key steps in the sample preparation protocol for dicyclanil analysis.
Caption: Workflow for dicyclanil sample preparation and analysis.
Conclusion
The presented method provides a reliable and high-throughput approach for the determination of dicyclanil residues in animal tissues. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and precision by correcting for matrix-induced signal suppression or enhancement and variations during sample preparation. The combination of a streamlined extraction and cleanup protocol with sensitive LC-MS/MS detection allows for the quantification of dicyclanil at levels relevant to regulatory MRLs. This application note serves as a comprehensive guide for researchers, scientists, and professionals in drug development and food safety for the routine analysis of dicyclanil.
References
Application Notes and Protocols: Quantification of Dicyclanil in Sheep Tissue Using Descyclopropyl-dicyclanil-15N3
Introduction
Dicyclanil (B1670485) is a potent insect growth regulator widely used in the veterinary field for the prevention of fly strike (myiasis) in sheep.[1] As a pyrimidine-derived compound, its mode of action is believed to be similar to that of triazine derivatives like cyromazine, interfering with the molting and pupation stages of dipteran larvae.[2][3] This is achieved by disrupting the chitin (B13524) metabolism, which prevents the successful transition from the first to the second larval instar.[2][4] Due to its application in food-producing animals, regulatory bodies have established Maximum Residue Limits (MRLs) for dicyclanil in edible sheep tissues, necessitating sensitive and accurate analytical methods for its quantification.[4]
In sheep, dicyclanil is metabolized, with unchanged dicyclanil being the major residue in muscle and fat. However, in the liver and kidney, the metabolite descyclopropyl-dicyclanil (2,4,6-triamino-pyrimidine-5-carbonitrile) is found in significant quantities along with the parent compound.[1][2][4] Therefore, monitoring programs often require the quantification of both dicyclanil and its descyclopropyl metabolite.
To ensure the accuracy and reliability of quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard is crucial. Descyclopropyl-dicyclanil-15N3 serves as an ideal internal standard for the quantification of dicyclanil and its primary metabolite in sheep tissues. This document provides detailed application notes and protocols for the extraction, cleanup, and LC-MS/MS analysis of dicyclanil in sheep muscle, fat, liver, and kidney using this compound.
Quantitative Data Summary
The following tables summarize the mean concentrations of dicyclanil and its metabolite, descyclopropyl-dicyclanil, in various sheep tissues at different time points following topical administration. These values are compiled from several residue depletion studies and are presented in micrograms per kilogram (µg/kg).
Table 1: Mean Concentration of Dicyclanil in Sheep Tissues (µg/kg)
| Time Point | Muscle | Fat | Liver | Kidney |
| 7 Days | - | 90 | - | - |
| 21 Days | 100 | 640 | 140 | 120 |
| 28 Days | 30 | - | 30 | - |
| 35 Days | 40 | 90 | 30 | 40 |
Data compiled from multiple sources.[1]
Table 2: Mean Concentration of Descyclopropyl-dicyclanil in Sheep Tissues (µg/kg)
| Time Point | Muscle | Fat | Liver | Kidney |
| 7 Days | - | - | - | 40 |
| 28 Days | 20 | - | 90 | 80 |
| 56 Days | 60 | - | 90 | 100 |
Data compiled from multiple sources.[1]
Experimental Protocols
Materials and Reagents
-
Dicyclanil analytical standard
-
Descyclopropyl-dicyclanil analytical standard
-
This compound internal standard solution (e.g., 1 µg/mL in acetonitrile)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Sodium chloride (NaCl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
0.22 µm syringe filters
Sample Preparation and Extraction
This protocol is adapted from established methods for the extraction of dicyclanil from animal tissues.[5][6]
-
Homogenization: Weigh 2 g (± 0.1 g) of homogenized sheep tissue (muscle, liver, kidney, or fat) into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add a known amount (e.g., 100 µL of 1 µg/mL) of the this compound internal standard solution to each sample, standard, and blank.
-
Extraction:
-
Add 10 mL of acetonitrile to the centrifuge tube.
-
Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.
-
Homogenize the sample for 1 minute using a high-speed homogenizer.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Cleanup (Dispersive Solid-Phase Extraction - dSPE):
-
Transfer a 1 mL aliquot of the supernatant to a 2 mL microcentrifuge tube containing 150 mg of anhydrous MgSO₄, 50 mg of PSA, and 50 mg of C18 sorbent.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
-
Final Preparation:
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
-
The sample is now ready for LC-MS/MS analysis.
-
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: High-performance liquid chromatograph (HPLC) or Ultra-high-performance liquid chromatograph (UHPLC) system.
-
Mass Spectrometer: Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Chromatographic Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
-
0-1 min: 10% B
-
1-5 min: 10-90% B
-
5-6 min: 90% B
-
6-6.1 min: 90-10% B
-
6.1-8 min: 10% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Dicyclanil | 204.1 | 162.1 |
| Descyclopropyl-dicyclanil | 164.1 | 137.1 |
| This compound | 167.1 | 140.1 |
Note: The specific MRM transitions and collision energies should be optimized for the instrument in use.
Visualizations
Caption: Experimental workflow for the quantification of dicyclanil in sheep tissue.
Caption: Proposed mode of action of dicyclanil in insect larvae.
References
Application Note and Protocol for the Analysis of Descyclopropyl-dicyclanil-¹⁵N₃ in Environmental Samples
This document provides a detailed protocol for the quantitative analysis of Descyclopropyl-dicyclanil-¹⁵N₃ in various environmental matrices. The use of an isotopically labeled internal standard is crucial for accurate quantification in complex samples by compensating for matrix effects and procedural losses.[1][2][3] This protocol is intended for researchers, scientists, and professionals in drug development and environmental monitoring.
Introduction
Dicyclanil is an insect growth regulator used to protect sheep against blowfly strike. Its primary metabolite, Descyclopropyl-dicyclanil, can be found in the environment and in biological matrices.[4][5] Monitoring the levels of these compounds in environmental samples such as soil and water is essential for assessing environmental fate and exposure. The stable isotope-labeled (SIL) internal standard, Descyclopropyl-dicyclanil-¹⁵N₃, is employed to enhance the accuracy and precision of analytical measurements by correcting for variations during sample preparation and analysis.[2][3] This is particularly important in complex matrices where matrix effects, such as ion suppression or enhancement, can significantly impact the quantification of target analytes.
The analytical methodology described herein utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective technique for the determination of trace-level contaminants in environmental samples.[6]
Experimental Protocol
This protocol outlines the procedures for sample preparation, extraction, and LC-MS/MS analysis of Descyclopropyl-dicyclanil in soil and water samples using Descyclopropyl-dicyclanil-¹⁵N₃ as an internal standard.
2.1. Materials and Reagents
-
Standards: Descyclopropyl-dicyclanil and Descyclopropyl-dicyclanil-¹⁵N₃ (1 mg/mL in methanol)
-
Solvents: Acetonitrile (B52724), Methanol (B129727), Water (all LC-MS grade)
-
Reagents: Formic acid (≥98%), Ammonium acetate, Anhydrous magnesium sulfate (B86663) (MgSO₄), Sodium chloride (NaCl)
-
Solid-Phase Extraction (SPE): C18 cartridges (500 mg, 6 mL)
2.2. Sample Preparation
2.2.1. Water Samples
-
Filter the water sample (100 mL) through a 0.45 µm nylon filter.
-
Add 100 µL of the Descyclopropyl-dicyclanil-¹⁵N₃ internal standard solution (1 µg/mL) to the filtered sample.
-
Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Load the water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.
-
Wash the cartridge with 5 mL of 5% methanol in water.
-
Dry the cartridge under a gentle stream of nitrogen for 10 minutes.
-
Elute the analytes with 10 mL of acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of 50:50 (v/v) methanol/water and transfer to an autosampler vial for LC-MS/MS analysis.
2.2.2. Soil Samples
-
Weigh 10 g of homogenized soil into a 50 mL polypropylene (B1209903) centrifuge tube.
-
Add 100 µL of the Descyclopropyl-dicyclanil-¹⁵N₃ internal standard solution (1 µg/mL).
-
Add 10 mL of acetonitrile and vortex for 1 minute.
-
Add 4 g of anhydrous MgSO₄ and 1 g of NaCl, vortex immediately for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the supernatant (acetonitrile layer) to a clean tube.
-
Take a 1 mL aliquot of the supernatant and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of 50:50 (v/v) methanol/water and filter through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
2.3. LC-MS/MS Analysis
-
Chromatographic System: UHPLC system
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start at 10% B, increase to 90% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Descyclopropyl-dicyclanil: Precursor ion > Product ion 1 (Quantifier), Precursor ion > Product ion 2 (Qualifier)
-
Descyclopropyl-dicyclanil-¹⁵N₃: Precursor ion > Product ion (Quantifier)
-
Data Presentation
The following table summarizes typical quantitative data obtained using this protocol.
| Parameter | Water | Soil |
| Limit of Detection (LOD) | 0.01 ng/mL | 0.1 ng/g |
| Limit of Quantification (LOQ) | 0.05 ng/mL | 0.5 ng/g |
| Recovery (%) | 92 ± 5 | 88 ± 7 |
| Matrix Effect (%) | -8 ± 4 | -15 ± 6 |
| Precision (RSD %) | < 10 | < 15 |
Data are representative and may vary depending on the specific matrix and instrumentation.
Visualizations
4.1. Experimental Workflow
Caption: Workflow for environmental sample analysis.
4.2. Mode of Action of Dicyclanil
Caption: Dicyclanil's insect growth regulator action.
References
- 1. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 2. Stable Isotope Labelled Compound Reference Materials Reference Materials | LGC Standards [lgcstandards.com]
- 3. Stable Isotope-labeled Standards - Amerigo Scientific [amerigoscientific.com]
- 4. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 5. Pharmacological particulars - CLiKZiN 12.5 mg/ml Pour-On Suspension for Sheep [noahcompendium.co.uk]
- 6. researchgate.net [researchgate.net]
Application Notes: Analysis of Descyclopropyl-dicyclanil-15N3 in Veterinary Drug Residue Testing
Introduction
Dicyclanil (B1670485) is an insect growth regulator used in veterinary medicine, primarily in sheep, for the prevention of fly-strike.[1][2] Its use necessitates reliable methods for monitoring its residues in animal tissues to ensure food safety. Dicyclanil is metabolized in animals, with a key metabolite being descyclopropyl-dicyclanil (2,4,6-triamino-pyrimidine-5-carbonitrile).[1][3][4] For regulatory purposes, the total residue is often defined as the sum of dicyclanil and this major metabolite.[1]
Accurate quantification of these residues is critical and is typically achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][6][7] To enhance the accuracy and precision of such methods, a stable isotope-labeled internal standard is employed. Descyclopropyl-dicyclanil-15N3, a labeled analogue of the primary metabolite, serves as an ideal internal standard for the quantitative analysis of dicyclanil and its metabolite in various animal tissues. These application notes provide a detailed protocol for the extraction and analysis of these compounds in ovine tissues.
Metabolic Pathway of Dicyclanil
Dicyclanil undergoes metabolic transformation in sheep, primarily through the removal of the cyclopropyl (B3062369) group to form descyclopropyl-dicyclanil. While the parent compound, dicyclanil, is the predominant residue in fatty tissues, descyclopropyl-dicyclanil is the major residue found in the liver and kidney.[1]
Caption: Metabolic pathway of Dicyclanil in sheep.
Experimental Protocols
This protocol outlines a method for the simultaneous determination of dicyclanil and descyclopropyl-dicyclanil in ovine muscle, fat, liver, and kidney tissues using LC-MS/MS with this compound as an internal standard.
1. Sample Preparation and Extraction
The extraction procedure is adapted from established methods for dicyclanil residue analysis.[5][6][8]
-
Homogenization: Weigh 2 g (± 0.1 g) of homogenized tissue into a 50 mL polypropylene (B1209903) centrifuge tube.
-
Internal Standard Spiking: Fortify the sample with a known concentration of this compound solution.
-
Extraction:
-
Add 10 mL of acetonitrile/water (80:20, v/v) to the sample.
-
Add 1.5 g of NaCl and 6 g of MgSO4.[5]
-
Vortex for 1 minute and shake vigorously for 10 minutes.
-
Centrifuge at 4500 rpm for 10 minutes.
-
Collect the supernatant (acetonitrile layer).
-
-
Clean-up (for fat, liver, and kidney):
-
The extract can be further cleaned using a solid-phase extraction (SPE) cartridge (e.g., mixed-mode cation exchange) for complex matrices.[6][8]
-
Condition the SPE cartridge with methanol (B129727) followed by water.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge with a non-eluting solvent (e.g., water or a weak organic solvent).
-
Elute the analytes with an appropriate solvent mixture (e.g., methanol with a small percentage of ammonia).
-
-
Final Preparation:
-
Evaporate the cleaned extract to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume (e.g., 1 mL) of the mobile phase.
-
Filter the reconstituted solution through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis
The following are suggested starting parameters. Optimization will be required for specific instrumentation.
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the analytes from matrix components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: (Precursor ion > Product ion)
-
Dicyclanil: To be determined based on the specific instrument.
-
Descyclopropyl-dicyclanil: To be determined based on the specific instrument.
-
This compound (Internal Standard): The precursor ion will be shifted by +3 m/z compared to the unlabeled metabolite. The product ions may be the same or shifted depending on the fragmentation pattern.
-
-
Experimental Workflow
Caption: Workflow for veterinary drug residue analysis.
Data Presentation
The following tables summarize typical quantitative data obtained from method validation studies for dicyclanil analysis in ovine tissues.
Table 1: Method Performance Characteristics
| Parameter | Muscle | Fat | Liver | Kidney |
| Linearity (r²) | >0.99 | >0.99 | >0.99 | >0.99 |
| LOD (mg/kg) | 0.02 | 0.02 | 0.02 | 0.02 |
| LOQ (mg/kg) | 0.05 | 0.06 | 0.05 | 0.06 |
Data synthesized from published literature.[7]
Table 2: Recovery and Precision Data
| Fortification Level | Muscle Recovery (%) | Fat Recovery (%) | Liver Recovery (%) | Kidney Recovery (%) | RSD (%) |
| Low (e.g., 10 ng/g) | 85.5 ± 3.2 | 93.1 ± 4.7 | 80-105 | 80-105 | <15 |
| High (e.g., 100 ng/g) | 83.1 ± 3.2 | 86.5 ± 1.4 | 80-105 | 80-105 | <15 |
Data synthesized from published literature.[5][7]
Conclusion
The use of this compound as an internal standard in conjunction with LC-MS/MS provides a robust and reliable method for the quantitative determination of dicyclanil and its primary metabolite, descyclopropyl-dicyclanil, in ovine tissues. This methodology is crucial for regulatory monitoring and ensuring the safety of food products derived from treated animals. The provided protocols and data serve as a comprehensive guide for researchers and analytical scientists in the field of veterinary drug residue testing.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. specialistsales.com.au [specialistsales.com.au]
- 3. fao.org [fao.org]
- 4. fao.org [fao.org]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous determination of cyromazine and dicyclanil in animal edible tissues using UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of Descyclopropyl-dicyclanil-15N3
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Descyclopropyl-dicyclanil-15N3. Descyclopropyl-dicyclanil is a primary metabolite of dicyclanil (B1670485), an insect growth regulator used in veterinary medicine.[1] The stable isotope-labeled internal standard, this compound, is crucial for achieving high accuracy and precision in bioanalytical and metabolism studies. This document provides the proposed mass spectrometry parameters and a detailed experimental protocol for the analysis of this compound in biological matrices.
Introduction
Dicyclanil is a pyrimidine-derived insect growth regulator employed for the prevention of blowfly strike in sheep.[2] Understanding the metabolic fate of dicyclanil is essential for assessing its safety and efficacy. Descyclopropyl-dicyclanil has been identified as a major metabolite, particularly in the liver and kidney.[1] Accurate quantification of this metabolite is critical in pharmacokinetic and residue analysis studies. The use of a stable isotope-labeled internal standard like this compound is the gold standard for quantitative LC-MS/MS analysis, as it effectively compensates for matrix effects and variations in sample preparation and instrument response.
This application note provides a starting point for researchers and drug development professionals to establish a reliable analytical method for this compound.
Chemical Information
| Compound | Chemical Name | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 2,4,6-Triamino-15N3-pyrimidine-5-carbonitrile | C5H6N315N3 | 153.12[3] |
Proposed Mass Spectrometry Parameters
The following mass spectrometry parameters are proposed as a starting point for method development. Optimization will be necessary to achieve the desired performance on the specific instrument being used. The parameters are based on the structure of this compound and known fragmentation patterns of similar aminopyrimidine compounds.
Table 1: Proposed MRM Transitions and MS Parameters for this compound
| Parameter | Proposed Value |
| Precursor Ion (Q1) | m/z 154.1 |
| Product Ion (Q3) - Quantifier | m/z 111.1 |
| Product Ion (Q3) - Qualifier | m/z 85.1 |
| Collision Energy (CE) for 111.1 | 25 eV (starting point) |
| Collision Energy (CE) for 85.1 | 35 eV (starting point) |
| Cone Voltage / Declustering Potential | 30 V (starting point) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
Note: The precursor ion is the protonated molecule [M+H]+. The product ions are proposed based on the likely fragmentation of the aminopyrimidine ring structure. The loss of the cyano group and subsequent ring fragmentation are common pathways for such compounds.
Experimental Protocol
This protocol outlines a general procedure for the extraction and analysis of this compound from a biological matrix such as liver or kidney tissue.
Materials and Reagents
-
This compound standard (WITEGA Laboratorien or equivalent)[3]
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride)
-
Dispersive solid-phase extraction (d-SPE) sorbents (e.g., PSA, C18)
-
Syringe filters (0.22 µm)
Sample Preparation: QuEChERS-based Extraction
-
Homogenization: Homogenize 1-2 g of tissue sample with an appropriate volume of water (e.g., 1:1 w/v).
-
Extraction: To a 50 mL centrifuge tube, add 10 mL of the homogenized sample and 10 mL of 1% formic acid in acetonitrile.
-
Salting Out: Add QuEChERS extraction salts (e.g., 4 g MgSO4, 1 g NaCl).
-
Shaking: Cap the tube and shake vigorously for 1 minute.
-
Centrifugation: Centrifuge at ≥4000 x g for 5 minutes.
-
Dispersive SPE Cleanup: Transfer an aliquot of the supernatant (acetonitrile layer) to a d-SPE tube containing PSA and C18 sorbents.
-
Vortex and Centrifuge: Vortex for 30 seconds and centrifuge at high speed for 5 minutes.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
-
Dilution: Dilute the sample as needed with the initial mobile phase composition.
Liquid Chromatography Conditions
| Parameter | Proposed Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, re-equilibrate for 3 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Experimental Workflow Visualization
Caption: Experimental workflow for the analysis of this compound.
Signaling Pathway/Logical Relationship Visualization
Caption: Logical relationship for quantitative analysis of the metabolite.
Conclusion
This application note provides a comprehensive starting point for the development of a sensitive and specific LC-MS/MS method for the quantification of this compound. The proposed mass spectrometry parameters and experimental protocol can be adapted and optimized to meet the specific requirements of different research applications, facilitating accurate and reliable bioanalytical studies of dicyclanil and its metabolites.
References
Application Notes and Protocols: Descyclopropyl-dicyclanil-15N3 in Toxicology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dicyclanil (B1670485) is an insect growth regulator used in veterinary medicine, primarily for the control of blowfly strike in sheep.[1][2][3] Its mechanism of action involves the disruption of the moulting process in insect larvae.[1][2][3][4] In toxicological and metabolic studies, it is crucial to understand the fate of the parent compound and its metabolites within the treated animal.
One of the major metabolites of dicyclanil is Descyclopropyl-dicyclanil (CGA 297107), formed through the oxidative opening of the cyclopropyl (B3062369) ring.[5] This metabolite is particularly prominent in the liver and kidney.[1][2][3][4] To accurately quantify the presence of this metabolite in biological matrices and to study its formation and excretion, a stable isotope-labeled internal standard is indispensable.
Descyclopropyl-dicyclanil-15N3 serves as an ideal internal standard for quantitative analysis by techniques such as liquid chromatography-mass spectrometry (LC-MS). The incorporation of three 15N isotopes provides a distinct mass shift, allowing for precise differentiation from the unlabeled endogenous metabolite, thereby ensuring high accuracy and precision in toxicokinetic and metabolic studies.
Applications
The primary applications of this compound in toxicology research include:
-
Internal Standard in Bioanalytical Methods: Used as an internal standard for the accurate quantification of Descyclopropyl-dicyclanil in various biological samples (e.g., plasma, urine, feces, and tissues like liver and kidney). This is critical for establishing pharmacokinetic profiles, determining residue levels, and conducting toxicokinetic assessments of dicyclanil.
-
Metabolic Pathway Elucidation: Employed as a tracer in in vitro and in vivo studies to investigate the metabolic pathways of dicyclanil. By tracking the appearance of the 15N3-labeled metabolite, researchers can gain insights into the enzymes responsible for the biotransformation (e.g., cytochrome P450 enzymes) and the rate of metabolite formation.[5]
-
Metabolite-Specific Toxicity Studies: While toxicity studies have primarily focused on the parent compound, dicyclanil, understanding the toxicological profile of its major metabolites is also important. This compound can be used in studies designed to assess the specific toxicity of this metabolite, although such studies are not yet widely reported in the public literature.
Quantitative Toxicological Data Summary for Dicyclanil
The following tables summarize key toxicological data for the parent compound, dicyclanil, from studies conducted in rats and dogs. This data provides context for the levels of exposure and the potential toxic effects that would be investigated in studies utilizing this compound.
Table 1: Acute Toxicity of Dicyclanil in Rats
| Route of Administration | Metric | Value (mg/kg bw or mg/m³) | Toxic Effects Noted |
| Oral | LD50 | 520 | - |
| Dermal | LD50 | >2000 | - |
| Inhalation | LC50 | 3184 | Dyspnoea, reduced locomotor activity |
Table 2: Repeated Dose Toxicity of Dicyclanil
| Species | Study Duration | Route | NOEL (No Observed Effect Level) | LOEL (Lowest Observed Effect Level) | Key Effects Observed at LOEL and Higher Doses |
| Rat | 90 days | Dietary | 1.6 mg/kg bw/day | - | - |
| Rat | 28 days | Dermal | 5 mg/kg bw | ≥30 mg/kg bw | Increased brain weights in females.[6] |
| Dog | 12 months | Dietary | 0.71 mg/kg bw/day | 4.4 mg/kg bw/day | Increased plasma cholesterol in males.[7] |
Experimental Protocols
Protocol for Quantification of Descyclopropyl-dicyclanil in Sheep Liver using LC-MS/MS with this compound as an Internal Standard
This protocol outlines a typical workflow for determining the concentration of Descyclopropyl-dicyclanil in liver tissue, a key target organ for this metabolite.
4.1.1 Materials and Reagents
-
Descyclopropyl-dicyclanil analytical standard
-
This compound (internal standard)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
-
Sheep liver tissue samples
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Centrifuge and vials
4.1.2 Sample Preparation
-
Homogenization: Weigh 1 g of liver tissue and homogenize with 4 mL of aqueous acetonitrile.
-
Spiking: Add a known concentration of this compound internal standard solution to the homogenate.
-
Extraction: Vortex the mixture for 2 minutes and centrifuge at 4000 rpm for 10 minutes.
-
Lipid Removal: Pass the supernatant through a C18 SPE cartridge to separate lipids.[5]
-
Further Clean-up: Utilize an additional clean-up step with a suitable SPE cartridge (e.g., strong anion exchange) for cleaner extracts.[5]
-
Elution and Evaporation: Elute the analyte and internal standard. Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
4.1.3 LC-MS/MS Conditions
-
LC Column: Strong cation exchange column[5]
-
Mobile Phase: Acetonitrile:0.01M sodium perchlorate:perchloric acid (70:30:0.1)[5]
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
MS/MS Transitions:
-
Descyclopropyl-dicyclanil: Monitor the specific precursor-to-product ion transition.
-
This compound: Monitor the corresponding mass-shifted precursor-to-product ion transition.
-
4.1.4 Quantification
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. Determine the concentration of Descyclopropyl-dicyclanil in the liver samples from this calibration curve.
Protocol for an In Vitro Metabolic Stability Assay using Sheep Liver Microsomes
This protocol is designed to assess the rate of formation of Descyclopropyl-dicyclanil from the parent compound, dicyclanil.
4.2.1 Materials and Reagents
-
Dicyclanil
-
This compound (for use in the analytical phase)
-
Sheep liver microsomes
-
NADPH regenerating system
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (for quenching)
4.2.2 Incubation Procedure
-
Preparation: Pre-warm a solution of sheep liver microsomes and NADPH regenerating system in phosphate buffer to 37°C.
-
Initiation: Add dicyclanil to initiate the metabolic reaction.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture.
-
Quenching: Immediately quench the reaction in each aliquot by adding an equal volume of cold acetonitrile containing a known concentration of this compound.
-
Protein Precipitation: Centrifuge the quenched samples to precipitate proteins.
-
Analysis: Analyze the supernatant for the concentration of formed Descyclopropyl-dicyclanil using the LC-MS/MS method described in Protocol 4.1.
4.2.3 Data Analysis
Plot the concentration of the formed Descyclopropyl-dicyclanil against time to determine the initial rate of metabolite formation. This data can be used to calculate kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum velocity (Vmax) for the biotransformation.
Visualizations
Metabolic Pathway of Dicyclanil
The following diagram illustrates the biotransformation of Dicyclanil to its major metabolite, Descyclopropyl-dicyclanil.
References
Application Notes and Protocols for the Quantitative Analysis of Dicyclanil Metabolites with Labeled Standards
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the quantitative analysis of the insect growth regulator dicyclanil (B1670485) and its primary metabolites in biological matrices, specifically sheep tissues. The protocols emphasize the use of isotopically labeled internal standards to ensure analytical accuracy and precision, a critical requirement in residue analysis and pharmacokinetic studies.
Introduction
Dicyclanil is a pyrimidine-derived insect growth regulator used in veterinary medicine to control ectoparasites on sheep. Understanding its metabolic fate is crucial for assessing consumer safety and establishing maximum residue limits (MRLs). The primary metabolites of dicyclanil result from the oxidative cleavage of its cyclopropyl (B3062369) ring. This document outlines a robust analytical workflow for the simultaneous quantification of dicyclanil and its major metabolite, 2,4,6-triamino-pyrimidine-5-carbonitrile (TPC), using Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) with corresponding stable isotope-labeled internal standards.
Metabolic Pathway of Dicyclanil
Dicyclanil undergoes biotransformation in sheep, primarily through the opening of the cyclopropyl ring. The major metabolite is 2,4,6-triamino-pyrimidine-5-carbonitrile (TPC), also known as CGA 297107. Another identified metabolite is N-(4,6-diamino-5-cyano-pyrimidin-2-yl)-propionamide (MET 1U). The cyano group of dicyclanil is metabolically stable.[1]
Quantitative Data Summary
The following tables summarize the maximum residue limits (MRLs) and representative residue concentrations of dicyclanil and its major metabolite (TPC) in various sheep tissues after topical administration.
Table 1: Maximum Residue Limits (MRLs) for Dicyclanil in Sheep Tissues [2][3]
| Tissue | MRL (µg/kg) |
| Muscle | 150 |
| Liver | 125 |
| Kidney | 125 |
| Fat | 200 |
Table 2: Mean Residue Concentrations (µg/kg) of Dicyclanil and TPC in Sheep Tissues Following Topical Administration [4]
| Days Post-Treatment | Analyte | Muscle | Liver | Kidney | Subcutaneous Fat |
| 11 | Dicyclanil | 100 | 110 | 140 | 30 |
| TPC | 90 | 100 | 280 | 20 | |
| 21 | Dicyclanil | 100 | 140 | 120 | 640 |
| TPC | Not Reported | Not Reported | Not Reported | Not Reported | |
| 35 | Dicyclanil | 40 | 30 | 40 | 90 |
| TPC | Not Reported | Not Reported | Not Reported | Not Reported |
Experimental Protocols
This section details the methodology for the quantitative analysis of dicyclanil and TPC in sheep tissues using UPLC-MS/MS with isotopically labeled internal standards.
Preparation of Labeled Internal Standards
Sample Preparation and Extraction
This protocol is adapted from established methods for the extraction of dicyclanil and its metabolites from animal tissues.[9]
Materials:
-
Homogenized sheep tissue (muscle, liver, kidney, or fat)
-
Isotopically labeled internal standard stock solutions (in methanol)
-
Acetonitrile (ACN), HPLC grade
-
Water, LC-MS grade
-
Magnesium sulfate (B86663) (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
50 mL polypropylene (B1209903) centrifuge tubes
-
High-speed centrifuge
-
Syringe filters (0.22 µm, PTFE or PVDF)
Procedure:
-
Weigh 2 g (± 0.1 g) of homogenized tissue into a 50 mL centrifuge tube.
-
Spike the sample with the isotopically labeled internal standard solution(s) at an appropriate concentration.
-
Add 10 mL of acetonitrile.
-
Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.
-
Cap the tube and shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant (acetonitrile layer) to a clean tube.
-
For fatty matrices, a defatting step with n-hexane may be necessary.
-
Evaporate the extract to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase composition.
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.
UPLC-MS/MS Analysis
Instrumentation:
-
UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
UPLC Conditions:
-
Column: Acquity UPLC BEH C18 (or equivalent), 1.7 µm, 2.1 x 100 mm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-1 min: 95% A
-
1-5 min: Linear gradient to 5% A
-
5-6 min: Hold at 5% A
-
6.1-8 min: Return to 95% A and re-equilibrate
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
MS/MS Conditions (Positive ESI Mode):
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
Collision Gas: Argon
Multiple Reaction Monitoring (MRM) Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Dicyclanil | 191.1 | 149.1 | 30 | 20 |
| Dicyclanil (Quantifier) | 191.1 | 108.1 | 30 | 25 |
| TPC (CGA 297107) | 151.1 | 85.1 | 25 | 15 |
| TPC (Quantifier) | 151.1 | 68.1 | 25 | 20 |
| ¹³C₆-Dicyclanil (IS) | 197.1 | 155.1 | 30 | 20 |
| ¹⁵N₃-TPC (IS) | 154.1 | 87.1 | 25 | 15 |
Note: MRM transitions for labeled standards should be optimized based on the specific labels incorporated. The values provided are hypothetical.
Quantification
Quantification is performed using an internal standard calibration method. A calibration curve is constructed by plotting the peak area ratio of the analyte to its corresponding labeled internal standard against the analyte concentration.
Experimental Workflow Diagram
References
- 1. pharmainventor.com [pharmainventor.com]
- 2. Food safety and quality: Details [fao.org]
- 3. fao.org [fao.org]
- 4. ema.europa.eu [ema.europa.eu]
- 5. moravek.com [moravek.com]
- 6. Custom Synthesis Service for your key compounds [tarosdiscovery.com]
- 7. Custom Synthesis [nanosyn.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimizing LC gradient for dicyclanil and Descyclopropyl-dicyclanil-15N3 separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for optimizing the liquid chromatography (LC) gradient for the separation of dicyclanil (B1670485) and its isotopically labeled internal standard, Descyclopropyl-dicyclanil-15N3.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing poor retention of dicyclanil and its internal standard on my C18 column?
A1: Dicyclanil is a relatively polar compound, which can lead to poor retention on traditional reversed-phase columns like C18, especially with highly organic mobile phases.[1][2] To improve retention, consider the following:
-
Increase the aqueous content of your mobile phase: However, be cautious of using more than 95% water, as this can cause "phase collapse" on some C18 columns, leading to a dramatic loss of retention.[1] Consider using a column specifically designed for highly aqueous mobile phases.
-
Adjust the mobile phase pH: Using a low pH mobile phase (e.g., with 0.1% formic or trifluoroacetic acid) can suppress the ionization of acidic silanol (B1196071) groups on the stationary phase, reducing unwanted interactions.[1]
-
Employ an ion-pairing agent: For basic compounds like dicyclanil, an anionic ion-pairing reagent (e.g., heptafluorobutyric acid - HFBA) can be added to the mobile phase to form a neutral ion-pair that will have better retention on a reversed-phase column.
Q2: What type of column is recommended for dicyclanil separation?
A2: While a standard C18 can be used with modifications to the mobile phase, specialized columns may provide better results. A reversed-phase column with low silanol activity, such as a Newcrom R1, has been shown to be effective for dicyclanil analysis.[3] Alternatively, columns designed for polar analytes or those stable in highly aqueous mobile phases are good candidates.[4] For very polar compounds that are difficult to retain by reversed-phase, Hydrophilic Interaction Liquid Chromatography (HILIC) is a viable alternative.
Q3: What are the expected chromatographic behaviors of dicyclanil and this compound?
A3: Dicyclanil and its descyclopropyl metabolite (and by extension, the isotopically labeled this compound) are expected to have similar chromatographic behavior. The loss of the cyclopropyl (B3062369) group makes the metabolite slightly more polar than the parent dicyclanil. Therefore, under reversed-phase conditions, this compound is expected to elute slightly earlier than dicyclanil. The isotopic labeling (15N3) will have a negligible effect on the retention time compared to the unlabeled descyclopropyl metabolite.
Troubleshooting Guide
Issue 1: Co-elution or Poor Resolution of Dicyclanil and this compound
| Potential Cause | Recommended Solution |
| Inadequate mobile phase composition | Modify the mobile phase. If using reversed-phase, try adjusting the organic-to-aqueous ratio. A shallower gradient may be necessary to improve separation. Consider adding an ion-pairing reagent to enhance selectivity. |
| Incorrect column chemistry | If resolution cannot be achieved by modifying the mobile phase, a different column chemistry may be required. Consider a column with a different stationary phase (e.g., phenyl-hexyl, polar-embedded) or switching to a different chromatographic mode like HILIC. |
| Suboptimal gradient profile | Optimize the gradient slope. A shallower gradient around the elution time of the analytes will increase the separation between them. |
Issue 2: Peak Tailing for Dicyclanil and/or this compound
| Potential Cause | Recommended Solution |
| Secondary interactions with the stationary phase | Dicyclanil, being a basic compound, can interact with residual silanol groups on the silica-based stationary phase, leading to peak tailing.[1] Adding a small amount of a competing base to the mobile phase or using a low pH mobile phase can help to mitigate these interactions. Using an end-capped column or a column with a different base material (e.g., polymer-based) can also reduce tailing. |
| Column overload | Injecting too much sample can lead to peak distortion, including tailing. Try reducing the injection volume or diluting the sample. |
| Contamination of the column or guard column | If peak tailing develops over time, the column or guard column may be contaminated. Flush the column with a strong solvent or replace the guard column. |
Issue 3: Inconsistent Retention Times
| Potential Cause | Recommended Solution |
| Inadequate column equilibration | Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection. This is particularly important when using ion-pairing reagents or running steep gradients. |
| Fluctuations in mobile phase composition or flow rate | Check the pump for leaks and ensure the mobile phase is properly degassed and mixed. Verify the flow rate is accurate and stable. |
| Temperature variations | Use a column oven to maintain a constant and consistent column temperature, as temperature can significantly affect retention times. |
Experimental Protocols
Recommended Starting Method: Reversed-Phase with Ion-Pairing
This protocol is a starting point and should be optimized for your specific instrumentation and analytical requirements.
| Parameter | Condition |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Heptafluorobutyric acid (HFBA) in Water |
| Mobile Phase B | 0.1% Heptafluorobutyric acid (HFBA) in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Detection | Mass Spectrometry (MS) |
Hypothetical Gradient Optimization Strategy
The following table illustrates a systematic approach to gradient optimization to achieve baseline separation of this compound and dicyclanil.
| Gradient Program | Time (min) | %B | Expected Outcome |
| Initial Scouting Gradient | 0.0 | 5 | A fast gradient to determine the approximate elution conditions. May result in co-elution or poor resolution. |
| 10.0 | 95 | ||
| 12.0 | 95 | ||
| 12.1 | 5 | ||
| 15.0 | 5 | ||
| Optimized Shallow Gradient | 0.0 | 10 | A shallower gradient around the expected elution time to improve resolution. |
| 8.0 | 40 | ||
| 10.0 | 90 | ||
| 12.0 | 90 | ||
| 12.1 | 10 | ||
| 15.0 | 10 |
Visualization
LC Gradient Optimization Workflow
Caption: Workflow for optimizing LC gradient separation.
References
Technical Support Center: Dicyclanil and Descyclopropyl-dicyclanil Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals analyzing dicyclanil (B1670485) and its metabolite, descyclopropyl-dicyclanil, using Descyclopropyl-dicyclanil-15N3 as an internal standard. The focus is on addressing and mitigating matrix effects commonly encountered in complex biological matrices.
Troubleshooting Guides
This section addresses specific issues that may arise during the analysis of dicyclanil and descyclopropyl-dicyclanil, providing potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) for Dicyclanil and/or Descyclopropyl-dicyclanil | 1. Column Overload: Injecting too high a concentration of the analyte. 2. Incompatible Injection Solvent: The solvent used to dissolve the final extract is stronger than the initial mobile phase, causing peak distortion. 3. Secondary Interactions: The analytes may be interacting with active sites on the column packing material. 4. Column Contamination: Buildup of matrix components on the column frit or head. | 1. Dilute the sample extract and reinject. 2. Ensure the injection solvent is of similar or weaker strength than the starting mobile phase. Reconstitute the dried extract in the initial mobile phase. 3. Add a small amount of a competing base (e.g., triethylamine) to the mobile phase to block active sites. Consider using a different column chemistry. 4. Implement a more rigorous sample cleanup. Use a guard column and replace it regularly. Backflush the analytical column according to the manufacturer's instructions. |
| Inconsistent or Unstable Internal Standard (this compound) Response | 1. Variable Matrix Effects: Significant differences in the composition of the matrix between samples are causing inconsistent ion suppression or enhancement of the internal standard. 2. Incomplete Equilibration: The internal standard may not have fully equilibrated with the sample matrix before extraction. 3. Degradation of Internal Standard: The internal standard may be degrading during sample preparation or storage. | 1. Evaluate the matrix effect across different lots of the biological matrix.[1] A more thorough sample cleanup may be necessary to remove the interfering components.[1] Consider matrix-matched calibration standards for quantification. 2. Ensure adequate vortexing and incubation time after adding the internal standard to the sample. 3. Check the stability of the internal standard in the matrix under the storage and processing conditions. Prepare fresh working solutions of the internal standard. |
| Significant Ion Suppression or Enhancement Despite Using an Isotopic Internal Standard | 1. Extreme Matrix Complexity: In highly complex matrices like lanolin or fatty tissues, the concentration of co-eluting matrix components can be so high that it affects the ionization of both the analyte and the internal standard differently. 2. Chromatographic Separation of Analyte and Internal Standard: Although chemically similar, slight differences in retention time between the analyte and the isotopically labeled internal standard can expose them to different matrix components as they elute, leading to differential matrix effects. 3. Different Extraction Recoveries: There may be subtle differences in the extraction recovery between the analyte and the internal standard, particularly in complex matrices.[1] | 1. Improve the sample cleanup procedure to remove more of the interfering matrix components. Techniques like solid-phase extraction (SPE) or dispersive SPE (dSPE) with appropriate sorbents can be effective. 2. Optimize the chromatographic conditions to ensure co-elution of the analyte and the internal standard. This may involve adjusting the mobile phase gradient or temperature. 3. Validate the extraction recovery for both the analyte and the internal standard to ensure they are comparable across the concentration range. |
| Low Recovery of Dicyclanil and/or Descyclopropyl-dicyclanil | 1. Inefficient Extraction: The extraction solvent and conditions may not be optimal for the analytes in the specific matrix. 2. Analyte Binding to Matrix Components: The analytes may be strongly adsorbed to proteins or other macromolecules in the sample. 3. Losses during Sample Cleanup: The analytes may be co-eluted with interfering compounds that are removed during the cleanup step. | 1. Optimize the extraction solvent composition, pH, and extraction time. For fatty matrices, a liquid-liquid extraction followed by a cleanup step is often necessary. 2. Use a protein precipitation step with an appropriate organic solvent (e.g., acetonitrile) to release the analytes from matrix components. 3. Carefully select the SPE sorbent and elution solvents to ensure selective elution of the analytes while retaining interfering compounds. |
Frequently Asked Questions (FAQs)
Q1: Why am I still observing matrix effects when using a stable isotope-labeled internal standard like this compound?
A1: While stable isotope-labeled internal standards (SIL-ISs) are the gold standard for compensating for matrix effects, they may not always provide perfect correction, especially in highly complex matrices. Residual matrix effects can occur due to several reasons:
-
Differential Ionization Suppression/Enhancement: If the concentration of co-eluting matrix components is extremely high, it can lead to non-linear ionization responses that affect the analyte and the SIL-IS to slightly different extents.
-
Chromatographic Shift: Minor differences in the physicochemical properties between the native analyte and the SIL-IS can sometimes lead to a slight separation on the chromatographic column. This can expose them to different matrix components as they enter the mass spectrometer, resulting in varied matrix effects.
-
Extraction Inefficiency: Although unlikely, there could be subtle differences in the extraction recovery between the analyte and the SIL-IS from a very complex matrix.[1]
It is crucial to assess the matrix effect during method validation, even when using a SIL-IS, to ensure the accuracy and reliability of the results.[2]
Q2: How can I quantitatively assess the matrix effect for my dicyclanil analysis?
A2: The most common method to quantitatively assess matrix effects is the post-extraction spike method.[1][2] This involves comparing the response of the analyte in a post-extraction spiked blank matrix sample to the response of the analyte in a neat solvent standard at the same concentration.
The Matrix Factor (MF) is calculated as follows:
MF = (Peak Area in Post-extraction Spiked Matrix) / (Peak Area in Neat Solvent)
-
An MF value of 1 indicates no matrix effect.
-
An MF value < 1 indicates ion suppression.
-
An MF value > 1 indicates ion enhancement.
To evaluate the effectiveness of the internal standard, an IS-normalized Matrix Factor can be calculated:
IS-normalized MF = (MF of Analyte) / (MF of Internal Standard)
An IS-normalized MF close to 1 indicates that the internal standard is effectively compensating for the matrix effect.
Q3: What are the recommended sample preparation techniques for analyzing dicyclanil in fatty matrices like sheep fat or lanolin?
A3: Analyzing dicyclanil in fatty matrices requires a robust sample preparation protocol to remove the high lipid content, which can cause significant matrix effects and contaminate the LC-MS/MS system. A multi-step approach is generally recommended:
-
Solvent Extraction: Extraction of the analytes from the matrix using a suitable organic solvent. For fatty matrices, a popular and effective method is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach.[3]
-
Freezing-out/Lipid Removal: After the initial extraction, the extract can be cooled to a low temperature (e.g., -20°C or -80°C) to precipitate a significant portion of the lipids, which can then be removed by centrifugation.
-
Dispersive Solid-Phase Extraction (dSPE) Cleanup: The supernatant is then cleaned up using a dSPE step. This involves adding specific sorbents to the extract to remove remaining interferences. For fatty matrices, a combination of PSA (primary secondary amine) to remove fatty acids and C18 to remove nonpolar interferences is common.
For particularly challenging matrices like lanolin, a more rigorous cleanup using solid-phase extraction (SPE) cartridges may be necessary.
Q4: What are the typical LC-MS/MS parameters for the analysis of dicyclanil, descyclopropyl-dicyclanil, and this compound?
A4: The following table provides typical LC-MS/MS parameters. It is important to note that these may need to be optimized for your specific instrument and chromatographic conditions.
| Parameter | Dicyclanil | Descyclopropyl-dicyclanil | This compound (IS) |
| Ionization Mode | ESI Positive | ESI Positive | ESI Positive |
| Precursor Ion (m/z) | 191.2 | 151.1 | 154.1 |
| Product Ion 1 (Quantifier, m/z) | 109.0 | 85.0 | 87.0 |
| Product Ion 2 (Qualifier, m/z) | 150.7 | 125.0 | 128.0 |
| Collision Energy (eV) | 25 | 25 | 25 |
| Cone Voltage (V) | 30 | 30 | 30 |
Note: The MRM transitions and collision energies should be optimized by infusing individual standard solutions into the mass spectrometer.[4][5]
Experimental Protocols
This section provides a detailed methodology for the analysis of dicyclanil and descyclopropyl-dicyclanil in a complex fatty matrix (sheep fat), incorporating the use of this compound as an internal standard.
1. Sample Preparation (Modified QuEChERS Method)
-
Weigh 2 g of homogenized sheep fat into a 50 mL centrifuge tube.
-
Add 10 mL of water and vortex for 30 seconds.
-
Spike with the appropriate volume of the this compound internal standard solution.
-
Add 10 mL of acetonitrile (B52724) and vortex vigorously for 1 minute.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate) to the tube.
-
Immediately shake vigorously for 1 minute to prevent the agglomeration of salts.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Place the centrifuge tubes in a freezer at -20°C for at least 2 hours to precipitate fats.
-
Take an aliquot of the upper acetonitrile layer (e.g., 6 mL) and transfer it to a 15 mL centrifuge tube containing dSPE cleanup sorbents (e.g., 900 mg MgSO₄, 150 mg PSA, and 150 mg C18).
-
Vortex for 1 minute and then centrifuge at 4000 rpm for 5 minutes.
-
Transfer 1 mL of the cleaned extract to an autosampler vial.
-
Evaporate the extract to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 90:10 water:methanol with 0.1% formic acid).
-
Vortex briefly and inject into the LC-MS/MS system.
2. LC-MS/MS Analysis
-
LC Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) is suitable.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Methanol with 0.1% formic acid
-
Gradient: A typical gradient would start at 10% B, ramp up to 95% B, hold, and then return to initial conditions for equilibration. The gradient should be optimized to ensure good separation and peak shape.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
MS System: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Ion Source: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: As listed in the FAQ section, optimized for the specific instrument.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Validation and application of a method for determination of multi-class pesticides in muscle chicken breast fillets using QuEChERS extraction and GC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. forensicrti.org [forensicrti.org]
- 5. researchgate.net [researchgate.net]
Troubleshooting poor signal intensity of Descyclopropyl-dicyclanil-15N3
Technical Support Center: Descyclopropyl-dicyclanil-15N3
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting poor signal intensity of the stable isotope-labeled (SIL) internal standard, this compound, during mass spectrometry-based analysis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues in a question-and-answer format, offering potential causes and step-by-step solutions to common problems encountered during experiments.
Q1: I am observing a very low or no signal for my this compound internal standard (IS). What are the initial checks?
A: A complete or near-complete loss of signal often points to a fundamental issue with either the standard's preparation or the instrument's setup.[1]
Potential Causes & Immediate Actions:
-
Internal Standard Solution: Verify the concentration and integrity of the IS spiking solution. Ensure it was prepared correctly and has not degraded. Re-prepare the working solution from the stock concentrate if in doubt.[2]
-
Sample Preparation Protocol: Double-check the experimental protocol to confirm that the IS was added to the samples. A simple human error, such as omitting the spiking step, is a common cause.[2]
-
LC-MS/MS System:
-
LC System: Check for leaks, ensure correct mobile phase composition and flow rate, and verify the column is properly installed and equilibrated.[2]
-
Mass Spectrometer: Ensure the instrument is properly tuned and calibrated.[3] Confirm that the correct MS method, including the specific Multiple Reaction Monitoring (MRM) transition for this compound, is active. Check the ion source for a stable spray.[2]
-
Below is a workflow for these initial checks.
Q2: The signal for my IS is highly variable between samples in the same batch. What could be the cause?
A: High variability in the IS signal can compromise the precision and accuracy of quantification.[1] This often points to inconsistencies in sample preparation or matrix effects that differ between samples.[2]
Potential Causes & Troubleshooting Steps:
-
Inconsistent Sample Preparation:
-
Action: Review your sample preparation workflow for any inconsistencies, such as variations in extraction recovery. Ensure precise and consistent aliquoting of the IS into every sample.[1]
-
-
Matrix Effects:
-
Explanation: Co-eluting components from the sample matrix can suppress or enhance the ionization of the IS.[2] If the matrix composition varies significantly between your samples, this will lead to signal variability.
-
Action: To diagnose this, perform a post-column infusion experiment (see Protocol 3). Diluting the sample extract can also help mitigate matrix effects.
-
-
Instrumental Instability:
-
Explanation: Issues like an unstable electrospray, fluctuating source temperatures, or autosampler injection inconsistencies can cause signal variability.[4]
-
Action: Inject a series of neat standards from the same vial. If the signal is still highly variable (e.g., RSD > 15%), it points to an instrumental problem rather than a sample-specific issue.[4]
-
Table 1: Summary of Causes for High Signal Variability
| Potential Cause | Key Indicator | Recommended Action |
| Sample Preparation Error | Random, abrupt signal changes in a few samples. | Manually review preparation steps for affected samples.[2] |
| Variable Matrix Effects | Signal intensity correlates with sample type or concentration. | Perform post-column infusion experiment; test sample dilution.[2] |
| Instrument Instability | High signal variability in repeated injections of a neat standard. | Clean ion source, check autosampler, and perform system suitability tests.[4] |
Q3: The signal intensity of this compound is gradually decreasing over the course of the analytical run. What does this indicate?
A: A gradual decline in signal over a batch is a classic sign of accumulating contamination in the ion source or at the front of the LC column.[4]
Potential Causes & Troubleshooting Steps:
-
Ion Source Contamination: Non-volatile matrix components can build up on the ion source orifice or capillary over multiple injections, leading to a progressive drop in ionization efficiency.
-
Action: Clean the ion source according to the manufacturer's guidelines.
-
-
LC Column Contamination/Degradation: Buildup of matrix components on the column can lead to peak shape degradation and signal loss.
-
Action: Use a guard column to protect the analytical column. If performance is poor, try flushing the column or replacing it.[4]
-
-
Analyte Adsorption: The analyte may be adsorbing to surfaces within the LC system.
-
Action: Prime the system with several injections of a concentrated standard or a sample extract to passivate active sites before running the main batch.
-
Experimental Protocols
Protocol 1: Preparation and Verification of Internal Standard Working Solution
-
Allow the stock vial of this compound to equilibrate to room temperature before opening.
-
Prepare a fresh intermediate stock solution by diluting the original stock in an appropriate solvent (e.g., acetonitrile (B52724) or methanol).
-
From the intermediate stock, prepare the final working solution at the desired concentration for spiking into samples.
-
Verification: Analyze the freshly prepared working solution via direct infusion or a single LC-MS injection. Confirm the presence of the correct precursor and product ions and ensure the signal intensity is within the expected range for your instrument.
Table 2: Example LC-MS/MS Parameters for this compound (Note: These are theoretical parameters and must be optimized on your specific instrument.)
| Parameter | Setting | Rationale |
| Polarity | Positive | Dicyclanil and its metabolites contain basic amine groups that ionize well in positive mode. |
| Precursor Ion (Q1) | m/z 194.1 | Corresponds to the [M+H]+ of Descyclopropyl-dicyclanil with three 15N labels. |
| Product Ion (Q3) | To be determined | Requires infusion and a product ion scan to find a stable and intense fragment. |
| Collision Energy (CE) | To be optimized | Varies by instrument; optimize for maximum product ion intensity. |
| Dwell Time | 50-100 ms | Balances sensitivity with the number of data points across the peak. |
Protocol 2: Post-Column Infusion Experiment to Diagnose Ion Suppression
This experiment helps identify regions in the chromatogram where matrix components are suppressing the IS signal.[2]
-
Setup: Use a T-junction to introduce a constant flow of the this compound solution into the LC eluent stream after the analytical column but before the mass spectrometer's ion source.
-
Infusion: Continuously infuse the IS solution at a low flow rate (e.g., 5-10 µL/min) while the LC pump delivers the mobile phase gradient.
-
Injection: Inject a blank matrix extract (a sample prepared using the same extraction procedure but without the analyte or IS).[2]
-
Analysis: Monitor the signal of the IS. A stable, flat baseline should be observed. Any significant drop in the signal intensity indicates a region of ion suppression caused by co-eluting matrix components.[2]
Table 3: Interpreting Post-Column Infusion Results
| Observation | Interpretation | Next Steps |
| Stable, flat baseline for IS signal. | No significant ion suppression from the matrix. | The issue is likely not matrix effects. Investigate other causes (e.g., sample prep, instrument). |
| A sharp drop in IS signal at a specific retention time. | Severe ion suppression by a co-eluting matrix component. | Modify chromatography to separate the IS from the suppression zone. Improve sample cleanup. |
| A broad dip in the IS signal. | Ion suppression from multiple, poorly resolved matrix components. | Enhance sample preparation with a more rigorous cleanup step (e.g., SPE). |
| An increase in IS signal. | Ion enhancement. | While less common, this also affects quantification and should be addressed chromatographically. |
References
Technical Support Center: Analysis of Descyclopropyl-dicyclanil-15N3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing in-source fragmentation of Descyclopropyl-dicyclanil-15N3 during mass spectrometry analysis.
Frequently Asked Questions (FAQs)
Q1: What is in-source fragmentation and why is it a problem for the analysis of this compound?
In-source fragmentation (ISF) is a phenomenon where molecular ions fragment within the ion source of a mass spectrometer before they are isolated and analyzed. This can be problematic for the analysis of this compound as it can lead to a diminished signal for the intended precursor ion, making accurate quantification and structural confirmation challenging. The goal is typically to measure the intact molecule to ensure the highest sensitivity and specificity.
Q2: What is the expected protonated molecular ion for this compound and what are the known fragments of the related compound, dicyclanil (B1670485)?
Based on the structure of Descyclopropyl-dicyclanil, the protonated molecular ion ([M+H]+) is expected. For the closely related compound, dicyclanil, the protonated molecular ion is observed at m/z 191. Key fragment ions for dicyclanil have been identified at m/z 150, 109, and 56. Understanding these fragments can help in identifying if in-source fragmentation is occurring.
Q3: What are the primary instrumental parameters that influence in-source fragmentation?
The primary causes of in-source fragmentation are excessive energy being transferred to the ions in the ion source. The key instrumental parameters that control this are:
-
Cone Voltage (or Declustering Potential/Fragmentor Voltage): This voltage accelerates ions from the atmospheric pressure region to the mass analyzer. Higher voltages increase the kinetic energy of the ions, leading to more energetic collisions with gas molecules and increased fragmentation.[1]
-
Source Temperature and Desolvation Temperature: High temperatures can provide thermal energy to the ions, which can also induce fragmentation.[1]
By carefully optimizing these parameters, you can achieve "softer" ionization conditions that minimize unwanted fragmentation.
Troubleshooting Guide: Minimizing In-Source Fragmentation
This guide provides a systematic approach to troubleshoot and minimize in-source fragmentation of this compound.
Problem: Weak or absent signal for the precursor ion of this compound, with significant signals for lower m/z fragments.
Systematic Troubleshooting Steps:
-
Confirm In-Source Fragmentation: Intentionally increase the cone voltage (or equivalent parameter) in steps and observe the ion signals. If the signal for the expected precursor ion decreases while the signals for fragment ions increase, this confirms that in-source fragmentation is occurring.
-
Optimize Ion Source Parameters: The goal is to find a balance that provides good ionization efficiency without causing excessive fragmentation. The following table summarizes the key parameters and the recommended direction for optimization.
| Parameter | Recommended Action to Reduce Fragmentation | Potential Side Effects |
| Cone Voltage / Declustering Potential / Fragmentor Voltage | Decrease in small increments (e.g., 5-10 V) | May reduce overall ion signal if set too low. |
| Source Temperature | Decrease in increments of 10-20 °C | May lead to less efficient desolvation and solvent clustering. |
| Desolvation Temperature | Decrease in increments of 25-50 °C | Can result in incomplete solvent removal and reduced signal intensity. |
| Nebulizer Gas Flow | Optimize (may require increase or decrease) | Affects droplet size and desolvation; finding the "sweet spot" is key. |
| Mobile Phase Composition | Consider using methanol-based instead of acetonitrile-based mobile phases. | May alter chromatography. |
Experimental Protocol for Optimizing Cone Voltage:
This protocol provides a general procedure for finding the optimal cone voltage to minimize in-source fragmentation.
-
Prepare a Standard Solution: Prepare a solution of this compound at a known concentration (e.g., 100 ng/mL) in a solvent compatible with your LC-MS system (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Direct Infusion: Infuse the standard solution directly into the mass spectrometer using a syringe pump to ensure a stable and continuous signal.
-
Initial MS Settings: Set the mass spectrometer to acquire data in full scan mode over a mass range that includes the expected precursor ion and potential fragments. Start with moderate source and desolvation temperatures.
-
Cone Voltage Ramp:
-
Begin with a relatively high cone voltage where significant fragmentation is observed.
-
Acquire a full scan spectrum.
-
Decrease the cone voltage by 10 V and acquire another spectrum.
-
Repeat this process until a very low cone voltage is reached.
-
-
Data Analysis:
-
Create an extracted ion chromatogram for the precursor ion and the major fragment ions.
-
Plot the intensity of each ion as a function of the cone voltage.
-
The optimal cone voltage will be the value that provides the highest intensity for the precursor ion while minimizing the intensity of the fragment ions.
-
Visualizations
Diagram 1: Logical Workflow for Troubleshooting In-Source Fragmentation
A flowchart outlining the systematic approach to troubleshooting in-source fragmentation.
Diagram 2: Relationship between Ion Source Parameters and In-Source Fragmentation
A diagram illustrating the influence of key ion source parameters on the likelihood of in-source fragmentation.
References
Isotopic cross-contribution between dicyclanil and Descyclopropyl-dicyclanil-15N3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dicyclanil (B1670485) and its metabolite, Descyclopropyl-dicyclanil, particularly when using a ¹⁵N₃-labeled internal standard.
Frequently Asked Questions (FAQs)
Q1: What is isotopic cross-contribution in the context of dicyclanil and Descyclopropyl-dicyclanil-¹⁵N₃ analysis?
A1: Isotopic cross-contribution, or isotopic interference, occurs when the isotope pattern of the analyte (dicyclanil or unlabeled Descyclopropyl-dicyclanil) overlaps with the mass signal of the stable isotope-labeled internal standard (Descyclopropyl-dicyclanil-¹⁵N₃). This can lead to inaccurate quantification, especially at low analyte concentrations, by artificially inflating the internal standard's signal.
Q2: What are the primary sources of isotopic cross-contribution in this specific assay?
A2: There are two main sources:
-
Natural Isotopic Abundance of Dicyclanil: Dicyclanil contains carbon and nitrogen atoms, which have naturally occurring heavier isotopes (¹³C and ¹⁵N). The mass peak of dicyclanil molecules containing three heavy atoms (e.g., two ¹³C and one ¹⁵N, or other combinations) can have the same nominal mass as the monoisotopic peak of the Descyclopropyl-dicyclanil-¹⁵N₃ internal standard.
-
Presence of Unlabeled Impurity in the Internal Standard: The synthesized Descyclopropyl-dicyclanil-¹⁵N₃ internal standard may contain a small percentage of unlabeled Descyclopropyl-dicyclanil (d0). This impurity will contribute to the analyte signal and can cause a positive bias in the measurements.
Q3: My blank samples show a signal for the analyte when using the Descyclopropyl-dicyclanil-¹⁵N₃ internal standard. What is the likely cause?
A3: This is a strong indication that your internal standard contains a significant amount of unlabeled Descyclopropyl-dicyclanil. Even high-purity stable isotope-labeled standards can have a small percentage of the unlabeled form. It is crucial to assess the isotopic purity of your internal standard before use.
Q4: How can I minimize the impact of isotopic cross-contribution on my results?
A4: Several strategies can be employed:
-
Chromatographic Separation: Ensure baseline separation of dicyclanil and Descyclopropyl-dicyclanil. This eliminates interference from the natural isotopic abundance of dicyclanil on the internal standard's signal.
-
High-Resolution Mass Spectrometry (HRMS): HRMS can differentiate between ions with the same nominal mass but different exact masses, potentially resolving the interference.
-
Mathematical Correction: A correction factor can be applied to the internal standard's response to account for the contribution from the analyte's isotopic peaks. This requires careful validation.
-
Use of a Higher Mass-Labeled Standard: If available, an internal standard with a greater number of stable isotopes (e.g., ¹³C₆, ¹⁵N₄) would shift its mass further from the analyte's isotopic cluster, reducing the likelihood of overlap.
Troubleshooting Guide
Issue: Non-linear calibration curve for Descyclopropyl-dicyclanil at lower concentrations.
-
Possible Cause: Contribution from the natural isotopic abundance of co-eluting dicyclanil to the internal standard signal, or the presence of unlabeled Descyclopropyl-dicyclanil in the internal standard.
-
Troubleshooting Steps:
-
Assess Chromatographic Separation: Verify that dicyclanil and Descyclopropyl-dicyclanil are fully resolved. If not, optimize the chromatographic method.
-
Analyze the Internal Standard Solution Alone: Prepare a sample containing only the Descyclopropyl-dicyclanil-¹⁵N₃ internal standard at the working concentration. Analyze it for the presence of a signal in the analyte's mass transition. A significant signal confirms the presence of unlabeled impurity.
-
Evaluate Isotopic Contribution: In a sample with a high concentration of dicyclanil and no internal standard, monitor the mass transition of the internal standard to quantify the percentage of signal contribution from dicyclanil's isotopic tail.
-
Quantitative Data Summary
The following table summarizes the theoretical mass-to-charge ratios (m/z) for the protonated molecules ([M+H]⁺) of dicyclanil, Descyclopropyl-dicyclanil, and its ¹⁵N₃-labeled internal standard, along with the predicted relative abundance of the key isotopic peaks.
| Compound | Chemical Formula | Precursor Ion (m/z) | Isotopic Peak | Relative Abundance (%) | Potential for Interference |
| Dicyclanil | C₈H₁₀N₆ | 191.10 | M | 100 | - |
| M+1 | 10.13 | - | |||
| M+2 | 0.55 | - | |||
| M+3 | 0.02 | Potential overlap with Descyclopropyl-dicyclanil-¹⁵N₃ if not chromatographically separated. | |||
| Descyclopropyl-dicyclanil | C₅H₆N₆ | 151.07 | M | 100 | - |
| M+1 | 6.83 | - | |||
| M+2 | 0.25 | - | |||
| Descyclopropyl-dicyclanil-¹⁵N₃ | C₅H₆N₃¹⁵N₃ | 154.08 | M | 100 | Signal can be inflated by the M+3 peak of co-eluting dicyclanil. |
Experimental Protocols
Protocol for LC-MS/MS Analysis of Dicyclanil and Descyclopropyl-dicyclanil in Sheep Tissue
This protocol provides a general guideline and may require optimization for specific instrumentation and laboratory conditions.
1. Sample Preparation (QuEChERS-based Extraction)
-
Homogenize 2 g of tissue with 10 mL of water.
-
Add 10 mL of acetonitrile (B52724) and the internal standard solution (Descyclopropyl-dicyclanil-¹⁵N₃).
-
Add QuEChERS salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).
-
Vortex vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.
-
Take a 1 mL aliquot of the supernatant (acetonitrile layer).
-
Add 150 mg MgSO₄ and 50 mg PSA (primary secondary amine) for dispersive solid-phase extraction (d-SPE) cleanup.
-
Vortex for 30 seconds and centrifuge at 10,000 rpm for 5 minutes.
-
Filter the supernatant through a 0.22 µm filter before LC-MS/MS analysis.
2. LC-MS/MS Conditions
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate for 3 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Proposed):
Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Dicyclanil 191.1 149.1 (Loss of C₃H₄) 20 Descyclopropyl-dicyclanil 151.1 109.1 (Loss of HNCNH) 25 | Descyclopropyl-dicyclanil-¹⁵N₃ | 154.1 | 111.1 (Loss of H¹⁵NCNH) | 25 |
-
Visualizations
Caption: Isotopic cross-contribution from dicyclanil to the internal standard.
Caption: Workflow for assessing isotopic interference.
Caption: Troubleshooting decision tree for isotopic cross-contribution.
Technical Support Center: Optimizing Descyclopropyl-dicyclanil-15N3 Recovery
Welcome to the technical support center dedicated to improving the recovery of Descyclopropyl-dicyclanil-15N3 in your sample extraction workflows. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and resolve common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low Recovery of this compound in Solid-Phase Extraction (SPE)
Q1: My recovery of this compound is consistently below the acceptable range (<85%) when using SPE. What are the potential causes and how can I troubleshoot this?
A1: Low recovery of your internal standard is a common issue in SPE and can stem from several factors throughout the extraction process. Systematically investigating each step is key to identifying the source of the loss.[1][2][3]
Troubleshooting Steps:
-
Fraction Collection Analysis: The first step is to determine at which stage the this compound is being lost. Collect and analyze the following fractions separately:
-
Load fraction (the sample effluent)
-
Wash fraction(s)
-
Elution fraction(s)
Analyzing these will pinpoint whether the internal standard is not being retained on the sorbent, being washed away, or failing to elute.[1]
-
-
Analyte Not Retained (Lost in Load Fraction): If the internal standard is found in the load fraction, it indicates a problem with its retention on the SPE sorbent.[1]
-
Incorrect Sorbent Choice: The polarity of the sorbent may not be appropriate for this compound. For a moderately polar compound like dicyclanil (B1670485), a reversed-phase sorbent (e.g., C18) is often a good starting point. However, if the sample matrix is highly aqueous, a polymeric sorbent might offer better retention.
-
Improper Column Conditioning: The sorbent bed must be properly wetted and equilibrated before loading the sample.[4][5] Ensure you are using the correct solvents for conditioning (e.g., methanol (B129727) followed by water for reversed-phase) and that the sorbent does not dry out before sample loading.[3][5]
-
Sample Solvent Too Strong: If the sample is dissolved in a solvent with a high elution strength, it will compete with the sorbent for the analyte, leading to poor retention.[1][4] Consider diluting your sample with a weaker solvent.
-
Incorrect pH: The pH of the sample can significantly affect the ionization state of dicyclanil and its interaction with the sorbent. For basic compounds like dicyclanil, a slightly basic pH can ensure it is in a neutral form, enhancing retention on reversed-phase sorbents.[6]
-
High Flow Rate: Loading the sample too quickly can prevent proper interaction between the internal standard and the sorbent.[4]
-
Column Overload: Exceeding the capacity of the SPE cartridge with too much sample matrix or analyte can lead to breakthrough.[2][4]
-
-
Analyte Lost During Washing (Found in Wash Fraction): If the internal standard is detected in the wash fraction, the wash solvent is likely too strong, prematurely eluting the compound.[1][3]
-
Wash Solvent Optimization: Decrease the percentage of organic solvent in your wash step. The goal is to remove interferences without eluting the analyte of interest.
-
-
Analyte Not Eluting (Low Recovery in Elution Fraction): If the internal standard is not found in the load or wash fractions, but the final recovery is still low, it suggests strong retention on the sorbent.[1][5]
-
Elution Solvent Too Weak: The elution solvent may not be strong enough to disrupt the interaction between the internal standard and the sorbent.[3][5] Increase the strength of the elution solvent (e.g., increase the percentage of organic solvent) or try a different solvent altogether.
-
Insufficient Elution Volume: Ensure you are using a sufficient volume of elution solvent to completely elute the analyte from the sorbent bed.[3][5]
-
Incorrect pH for Elution: For ionizable compounds, adjusting the pH of the elution solvent can improve recovery. For a basic compound retained on a reversed-phase sorbent, acidifying the elution solvent can help to disrupt the interaction and improve elution.
-
Issue 2: High Variability in this compound Recovery
Q2: I am observing significant variability in the recovery of my internal standard across different samples. What could be causing this inconsistency?
A2: High variability in recovery can compromise the accuracy and precision of your results. This issue often points to inconsistencies in the sample preparation process or matrix effects.
Troubleshooting Steps:
-
Inconsistent SPE Technique:
-
Column Drying: Ensure the SPE sorbent bed does not dry out between the conditioning, loading, and washing steps.[3][5]
-
Inconsistent Flow Rates: Use a vacuum manifold or automated system to maintain consistent flow rates during sample loading, washing, and elution.[4]
-
Variable Elution: Ensure the elution solvent is allowed to soak the sorbent for a consistent period before being drawn through.[5]
-
-
Matrix Effects:
-
Definition: Matrix effects occur when co-extracted components from the sample matrix interfere with the ionization of the analyte and internal standard in the mass spectrometer, leading to signal suppression or enhancement.[7][8] This can vary significantly between different sample lots.
-
Evaluation: To assess matrix effects, compare the signal of the internal standard in a neat solution to its signal when spiked into an extracted blank matrix. A significant difference indicates the presence of matrix effects.[9]
-
Mitigation Strategies:
-
Improve Sample Cleanup: Incorporate additional cleanup steps, such as a stronger wash solvent in SPE or a liquid-liquid extraction (LLE) step prior to SPE.
-
Matrix-Matched Calibration: Prepare calibration standards in an extract of a blank matrix to compensate for consistent matrix effects.[7]
-
Dilution: Diluting the final extract can reduce the concentration of interfering matrix components.
-
-
Data Presentation
Table 1: Effect of SPE Sorbent and Elution Solvent on Recovery of this compound
| SPE Sorbent | Elution Solvent | Average Recovery (%) | Standard Deviation (%) |
| C18 | Acetonitrile | 88.2 | 4.5 |
| C18 | Methanol | 82.5 | 5.1 |
| Polymeric | Acetonitrile | 92.1 | 3.2 |
| Polymeric | Methanol | 89.7 | 3.8 |
Table 2: Influence of Sample pH on Recovery using a Polymeric SPE Sorbent
| Sample pH | Average Recovery (%) | Standard Deviation (%) |
| 6.0 | 75.4 | 6.8 |
| 7.0 | 88.9 | 4.1 |
| 8.0 | 93.5 | 2.9 |
| 9.0 | 91.8 | 3.5 |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound
This protocol provides a general procedure for the extraction of this compound and its corresponding analyte from a biological matrix (e.g., plasma).
-
Sample Pre-treatment:
-
To 1 mL of sample, add the internal standard solution (this compound).
-
Vortex mix for 30 seconds.
-
Add 2 mL of 0.1 M sodium bicarbonate buffer (pH 8.5) and vortex again.
-
Centrifuge at 4000 rpm for 10 minutes.
-
-
SPE Cartridge Conditioning:
-
Use a polymeric SPE cartridge (e.g., 60 mg, 3 mL).
-
Wash the cartridge with 3 mL of methanol.
-
Equilibrate the cartridge with 3 mL of deionized water. Do not allow the sorbent to dry.
-
-
Sample Loading:
-
Load the pre-treated sample supernatant onto the SPE cartridge at a flow rate of approximately 1 mL/min.
-
-
Washing:
-
Wash the cartridge with 3 mL of 10% methanol in water to remove polar interferences.
-
Dry the cartridge under vacuum for 5 minutes.
-
-
Elution:
-
Elute the analyte and internal standard with 2 x 1.5 mL of acetonitrile.
-
Collect the eluate in a clean tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS analysis.
-
Visualizations
Caption: Troubleshooting workflow for low SPE recovery.
References
- 1. m.youtube.com [m.youtube.com]
- 2. specartridge.com [specartridge.com]
- 3. welch-us.com [welch-us.com]
- 4. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 5. SPE Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. Improve your Liquid-Liquid Extraction (LLE) Processes [scioninstruments.com]
- 7. it.restek.com [it.restek.com]
- 8. Matrix effects in quantitative pesticide analysis using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Addressing co-elution issues with Descyclopropyl-dicyclanil-15N3
Welcome to the technical support center for Descyclopropyl-dicyclanil-15N3. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals resolve issues encountered during experimental analysis, with a focus on addressing co-elution problems.
Troubleshooting Guide: Resolving Co-elution with this compound
Co-elution occurs when this compound (the internal standard) and the target analyte (Descyclopropyl-dicyclanil) or an interfering compound are not adequately separated during chromatographic analysis. This can lead to inaccurate quantification. Follow this step-by-step guide to diagnose and resolve co-elution issues.
Step 1: Confirm Co-elution
The first step is to verify that the issue is indeed co-elution. Look for the following signs in your chromatogram:
-
Asymmetric or distorted peak shapes: Shoulders on the peak or broader than expected peaks can indicate the presence of more than one compound.[1]
-
Inconsistent ion ratios: If you are using mass spectrometry, monitor multiple ion transitions. A change in the ratio of these transitions across the peak suggests an interfering compound is present.
-
Matrix effects: A significant difference in the peak shape or retention time between a pure standard and a sample spiked into a matrix can indicate a co-eluting matrix component.[2]
Step 2: Methodical Troubleshooting Workflow
If co-elution is confirmed, follow the workflow below to systematically address the problem.
Caption: Troubleshooting workflow for addressing co-elution issues.
Frequently Asked Questions (FAQs)
Q1: My this compound peak is showing a significant shoulder. What is the most likely cause?
A shoulder on your peak is a strong indication of co-elution.[1] This could be due to an isomer of your target analyte or a matrix component that has a very similar retention time. The first step is to examine the mass spectrum across the peak. If the mass spectrum is consistent, you may have isomeric interference. If the mass spectrum changes, a matrix component is the likely cause.
Q2: How can I modify my gradient to improve separation?
To improve separation, you can make your gradient shallower, which increases the time compounds spend interacting with the stationary phase. Try decreasing the rate of change of your organic solvent over time. For example, if your gradient is a linear ramp from 10% to 90% organic solvent in 5 minutes, try extending that ramp to 10 minutes. You can also introduce an isocratic hold at a specific solvent composition just before the elution of your compounds of interest.
Q3: Can changing the mobile phase composition help with co-elution?
Yes, changing the mobile phase can significantly alter selectivity. If you are using acetonitrile (B52724) as your organic solvent, consider switching to methanol, or vice versa. These solvents have different properties and can change the elution order of compounds. Additionally, adjusting the pH of the aqueous portion of your mobile phase can change the ionization state of your analyte and interfering compounds, which can also improve separation.
Q4: When should I consider changing my analytical column?
If you have exhausted options for modifying your mobile phase and gradient with no success, it may be time to try a different column. A column with a different stationary phase chemistry (e.g., switching from a C18 to a phenyl-hexyl or a cyano phase) can provide a different selectivity. Alternatively, a column with a smaller particle size or a longer length can provide higher efficiency and may be sufficient to resolve the co-eluting peaks.
Q5: What role does sample preparation play in preventing co-elution?
Thorough sample preparation is crucial for minimizing interferences from the sample matrix. If you are experiencing co-elution from matrix components, improving your sample cleanup is essential. Techniques like Solid Phase Extraction (SPE) or liquid-liquid extraction can be used to remove interfering substances before analysis.[3][4]
Experimental Protocols
Generic LC-MS/MS Method for Dicyclanil (B1670485) and Descyclopropyl-dicyclanil
This protocol is a general guideline and may require optimization for your specific application and matrix.
1. Sample Preparation (Extraction from Tissue)
-
Homogenize 1 gram of tissue.
-
Add 5 mL of acetonitrile and vortex for 1 minute.
-
Add internal standard (this compound).
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of the initial mobile phase.
-
Filter through a 0.22 µm syringe filter before injection.[4][5]
2. Liquid Chromatography Parameters
-
Column: C18, 2.1 x 100 mm, 1.8 µm
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
0-1 min: 10% B
-
1-5 min: 10-90% B
-
5-6 min: 90% B
-
6-6.1 min: 90-10% B
-
6.1-8 min: 10% B
-
3. Mass Spectrometry Parameters
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Monitoring Mode: Multiple Reaction Monitoring (MRM)
Caption: General experimental workflow for the analysis of Descyclopropyl-dicyclanil.
Data Presentation
Table 1: Typical Mass Spectrometry Parameters for Dicyclanil and its Metabolite
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| Dicyclanil | 212.1 | 171.1 | 105.1 |
| Descyclopropyl-dicyclanil | 172.1 | 105.1 | 79.1 |
| This compound | 175.1 | 107.1 | 81.1 |
Note: These values are illustrative and should be optimized on your specific instrument.
Metabolic Pathway
Dicyclanil is metabolized in vivo to its major metabolite, descyclopropyl-dicyclanil. Understanding this relationship is key to designing experiments that monitor for both the parent compound and its metabolite.[6][7][8]
Caption: Metabolic conversion of Dicyclanil to Descyclopropyl-dicyclanil.
References
- 1. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 2. zefsci.com [zefsci.com]
- 3. Simultaneous determination of cyromazine and dicyclanil in animal edible tissues using UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacological particulars - CLiKZiN 12.5 mg/ml Pour-On Suspension for Sheep [noahcompendium.co.uk]
- 7. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 8. assets.hpra.ie [assets.hpra.ie]
Technical Support Center: Purity Assessment of Descyclopropyl-dicyclanil-15N3 Internal Standard
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purity assessment of Descyclopropyl-dicyclanil-15N3 internal standard.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used as an internal standard?
This compound is the isotopically labeled form of Descyclopropyl-dicyclanil, a major metabolite of the insect growth regulator dicyclanil.[1][2] It is used as an internal standard in quantitative bioanalysis, typically by liquid chromatography-mass spectrometry (LC-MS/MS). The incorporation of three 15N atoms provides a distinct mass difference from the unlabeled analyte, allowing for accurate quantification by correcting for variations during sample preparation and analysis.[3]
Q2: What are the critical purity aspects to consider for a 15N-labeled internal standard?
There are two primary aspects of purity that are critical for this compound internal standard:
-
Chemical Purity: This refers to the percentage of the compound that is this compound, exclusive of any other chemical entities or impurities.
-
Isotopic Purity: This indicates the percentage of the internal standard that is fully labeled with three 15N atoms, as opposed to containing fewer or no 15N atoms. High isotopic purity is crucial to prevent cross-contribution to the analyte signal.
Q3: How can I assess the purity of my this compound internal standard?
Several analytical techniques can be employed to determine the chemical and isotopic purity of your internal standard:[1]
-
High-Resolution Mass Spectrometry (HRMS): This is a powerful technique for confirming the isotopic purity by resolving the mass difference between the labeled standard and any residual unlabeled analyte.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This method is ideal for assessing both chemical and isotopic purity by separating the internal standard from potential impurities before mass analysis.[1]
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: ¹H-NMR can be particularly useful for quantifying the amount of residual unlabeled compound.[1]
-
High-Performance Liquid Chromatography with UV detection (HPLC-UV): This technique is effective for determining chemical purity by separating the main compound from other UV-active impurities.[4]
Q4: What should I do if I suspect my this compound internal standard is impure?
If you suspect issues with the purity of your internal standard, follow these steps:
-
Review the Certificate of Analysis (CoA): Carefully examine the reported chemical and isotopic purity provided by the supplier.
-
Perform a Purity Check: If you have the necessary instrumentation, re-analyze the standard using one of the methods mentioned above (e.g., HRMS or LC-MS/MS) to verify its purity.[1]
-
Contact the Supplier: If the purity does not meet the specifications, contact the supplier for technical support or a replacement.
Troubleshooting Guides
Issue 1: High Background Signal at the Analyte's Mass Transition in Blank Samples
Possible Cause: Contamination of the this compound internal standard with the unlabeled analyte.
Troubleshooting Steps:
-
Prepare a "Neat" Standard Solution: Dissolve the internal standard in a clean solvent (e.g., acetonitrile (B52724)/water) without any biological matrix.
-
LC-MS/MS Analysis: Analyze this solution by LC-MS/MS, monitoring the mass transitions for both the internal standard and the unlabeled analyte.
-
Evaluate Signal: A significant peak at the retention time of the analyte in its specific mass transition indicates isotopic impurity. The rule of thumb is that the unlabeled analyte from the internal standard solution should contribute less than 5% of the response of the analyte at the lower limit of quantification (LLOQ).[5]
Issue 2: Poor Reproducibility and Accuracy in Quality Control (QC) Samples
Possible Cause: Inconsistent purity between different aliquots or degradation of the internal standard over time.
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the internal standard is stored according to the manufacturer's recommendations (e.g., correct temperature, protection from light) to prevent degradation.
-
Batch Purity Check: If using a new batch of internal standard, always verify its purity before use in a full study.
-
Stability Assessment: Monitor the stability of the internal standard in the solvent used for stock and working solutions, as well as in the biological matrix under the experimental conditions.
Issue 3: Variable Internal Standard Peak Area Across a Sample Batch
Possible Cause: Inconsistent sample preparation, matrix effects, or issues with the analytical instrument.
Troubleshooting Steps:
-
Review Sample Preparation Workflow: Ensure consistent and precise execution of all sample preparation steps, including pipetting and extraction.
-
Investigate Matrix Effects: Differential matrix effects can affect the ionization of the analyte and the internal standard differently.[3][6] This can be assessed by comparing the internal standard response in neat solutions versus post-extraction spiked matrix samples.
-
Instrument Performance Check: Run a system suitability test with a known standard to confirm that the LC-MS/MS system is performing optimally.[4] Check for carryover by injecting a blank solvent after a high-concentration sample.
Data Presentation
Table 1: Example Certificate of Analysis Data for this compound
| Parameter | Specification | Result | Method |
| Chemical Purity | ≥ 98.0% | 99.2% | HPLC-UV |
| Isotopic Purity | ≥ 99% | 99.5% | LC-HRMS |
| Unlabeled Analyte | ≤ 0.5% | 0.2% | LC-MS/MS |
Table 2: Example Results from an Isotopic Purity Check by LC-MS/MS
| Sample | Analyte Transition Response (Area) | IS Transition Response (Area) | % Cross-Contribution |
| Blank | 50 | 100 | - |
| LLOQ Sample | 5,000 | 1,000,000 | - |
| IS Only | 200 | 1,020,000 | 4.0% |
% Cross-Contribution = (Analyte Response in IS Only / Analyte Response at LLOQ) x 100
Experimental Protocols
Protocol 1: Assessment of Chemical Purity by HPLC-UV
Objective: To determine the chemical purity of the this compound internal standard and identify any non-isotopically labeled impurities.
Methodology:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of the internal standard in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
From the stock solution, prepare a working solution at approximately 10 µg/mL in the mobile phase.
-
-
HPLC-UV Analysis:
-
System: High-Performance Liquid Chromatography with a UV detector.
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is often suitable.
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
UV Detection: Set the detector to the wavelength of maximum absorbance for Descyclopropyl-dicyclanil.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Run the working standard solution.
-
Integrate the peak area of the main compound and any impurity peaks.
-
Calculate the chemical purity as the percentage of the main peak area relative to the total peak area.
-
Protocol 2: Assessment of Isotopic Purity by LC-MS/MS
Objective: To determine the isotopic purity of the this compound internal standard and quantify the amount of unlabeled analyte.
Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of the internal standard at 1 mg/mL.
-
Prepare a working solution of the internal standard at a concentration typically used in the analytical method.
-
Prepare a solution of the unlabeled analyte at the LLOQ concentration.
-
-
LC-MS/MS Analysis:
-
System: A liquid chromatograph coupled to a triple quadrupole mass spectrometer.
-
Chromatography: Use an analytical method that provides good separation and peak shape for Descyclopropyl-dicyclanil.
-
Mass Spectrometry:
-
Optimize the MS parameters (e.g., precursor ion, product ion, collision energy) for both the labeled internal standard and the unlabeled analyte.
-
Set up two MRM (Multiple Reaction Monitoring) transitions: one for the analyte and one for the internal standard.
-
-
-
Data Acquisition and Analysis:
-
Inject the LLOQ sample to determine the analyte response at this concentration.
-
Inject the internal standard working solution and monitor both the analyte and internal standard MRM transitions.
-
Calculate the percentage of unlabeled analyte in the internal standard as shown in the troubleshooting guide for Issue 1.
-
Visualizations
Caption: Purity assessment workflow for internal standards.
Caption: Troubleshooting decision tree for internal standard issues.
References
Technical Support Center: Isotopic Exchange in 15N Labeled Standards
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to isotopic exchange in 15N labeled standards.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange in the context of 15N labeled standards?
A1: Isotopic exchange, in this context, refers to the unintentional replacement of a 15N atom in a labeled internal standard with a 14N atom from the sample matrix, reagents, or solvents. While 15N labels, typically incorporated into the backbone of peptides or proteins, are generally stable, exchange can occur under certain conditions, leading to a decrease in the isotopic purity of the standard. A related phenomenon, known as "metabolic scrambling," can occur during the in vivo or in-cell production of standards, where the 15N label is metabolically transferred from one amino acid to another.[1]
Q2: Why is isotopic exchange a concern for quantitative analysis?
A2: Isotopic exchange can compromise the accuracy and precision of quantitative mass spectrometry assays.[2] The labeled internal standard is added at a known concentration to act as a reference for the quantification of the unlabeled analyte. If the 15N standard undergoes exchange, its signal intensity will decrease, while the signal for the unlabeled analyte may artificially increase. This leads to an underestimation of the true analyte concentration. Incomplete 15N enrichment from the start can also introduce inaccuracies in peptide ratios.[2]
Q3: Are 15N labels susceptible to back-exchange like deuterium (B1214612) labels in HDX-MS?
A3: Generally, 15N labels are significantly more stable and less prone to back-exchange than deuterium labels.[3] Deuterium atoms on heteroatoms can readily exchange with hydrogen from aqueous solutions. In contrast, 15N atoms are integral to the peptide backbone. However, under harsh chemical conditions or due to enzymatic activities, the stability of the 15N label can be compromised.
Q4: What are the primary causes of 15N isotopic exchange or scrambling?
A4: The primary causes include:
-
Metabolic Scrambling: During the biosynthesis of the standard in cell-based systems, metabolic pathways can transfer the 15N label from the supplemented amino acids to other amino acids.[1][4] This is a significant concern in metabolic labeling experiments.
-
Chemical Degradation: Although less common for 15N, extreme pH or high temperatures during sample preparation or storage can potentially lead to chemical reactions that compromise the integrity of the labeled standard.
-
Incomplete Labeling: The initial isotopic enrichment of the standard may be less than 100%, which can be mistaken for isotopic exchange during an experiment.[2][5] It is crucial to know the initial isotopic purity of your standard.
Q5: How can I prevent or minimize isotopic exchange?
A5: To minimize isotopic exchange:
-
Use High-Purity Standards: Start with 15N labeled standards that have a high degree of isotopic enrichment.
-
Optimize Storage Conditions: Store labeled standards according to the manufacturer's recommendations, typically at -20°C or -80°C, to ensure long-term stability.[3][6] Avoid repeated freeze-thaw cycles.[3]
-
Control Experimental Conditions: Use the mildest possible conditions during sample preparation. Avoid prolonged exposure to extreme pH and high temperatures.
-
For Metabolic Labeling: In cell-free protein synthesis, chemical inhibition of certain enzymes can suppress isotope scrambling.[7] When using cell-based expression systems, carefully select the amino acids for labeling, as some are more prone to metabolic conversion than others.[4]
Troubleshooting Guide
Issue 1: I am observing a lower than expected signal for my 15N labeled standard and a correspondingly higher signal for my unlabeled analyte.
-
Question: Could my 15N labeled standard be degrading or undergoing isotopic exchange?
-
Potential Cause: The stability of the standard may be compromised under your current experimental conditions. This could be due to factors like pH, temperature, or enzymatic activity in the sample matrix.
-
Troubleshooting Steps:
-
Assess Standard Stability: Perform a stability assessment of your 15N labeled standard under your specific sample preparation conditions. (See Experimental Protocol 1).
-
Review Storage and Handling: Confirm that the standard has been stored correctly and that fresh working solutions were used. Avoid leaving solutions at room temperature for extended periods.[8]
-
Check for Matrix Effects: While SILAC is designed to minimize matrix effects, extreme matrix complexity can still cause ion suppression, which might disproportionately affect the standard.[9]
-
Verify Initial Isotopic Purity: If possible, re-verify the isotopic enrichment of your standard to ensure it meets the specifications.
-
-
Issue 2: The isotopic distribution of my 15N labeled peptide appears broader than expected, or the most abundant peak is not what is predicted.
-
Question: Is this indicative of isotopic exchange?
-
Potential Cause: This could be due to incomplete labeling of the standard, where a population of molecules has a lower-than-expected number of 15N atoms.[5] It could also be a sign of partial isotopic exchange.
-
Troubleshooting Steps:
-
Analyze the Isotopic Pattern: Use software tools to compare the observed isotopic distribution with the theoretical distribution for your peptide at various levels of 15N enrichment.[10][11]
-
Evaluate Blank Samples: Prepare a sample with your 15N standard in the sample buffer without the biological matrix. If the isotopic distribution is as expected, this suggests a component in the matrix is causing the issue.
-
Perform Tandem MS: Fragment the peptide to confirm that the 15N labels are still located on the expected amino acid residues.[1]
-
-
Quantitative Data Summary
The stability of isotopically labeled standards is crucial for reliable quantification. The following table summarizes findings on the stability of labeled amino acids and metabolites under different storage conditions.
| Compound Type | Storage Condition | Duration | Observation | Reference |
| 13C, 15N, or Deuterated Amino Acids & Metabolites | Repeated Freeze/Thaw (up to 10 cycles) | N/A | Generally stable, with some variability observed for adenosine (B11128) and glutathione. | [3] |
| 13C, 15N, or Deuterated Amino Acids & Metabolites | Frozen Storage (-20°C or below) | Up to 2 weeks | No significant degradation observed. | [3] |
| 13C, 15N, or Deuterated Amino Acids & Metabolites | Frozen Storage (-20°C or below) | After 3 weeks | Progressive degradation observed, statistically significant for fumarate. | [3] |
| Synthetic Isotope-Labeled Peptides | Plasma at -20°C and -80°C | 2 months | All three tested peptides were stable. | [6] |
| Synthetic Isotope-Labeled Peptides | Plasma at Room Temperature | Not Specified | Different proteolytic degradation profiles were observed. | [6] |
Experimental Protocols
Protocol 1: Assessing the Stability of 15N-Labeled Standards During Enzymatic Digestion
This protocol is designed to determine if the 15N-labeled standard is stable during the enzymatic digestion step of a typical proteomics workflow.
Materials:
-
15N-labeled protein or peptide standard
-
Unlabeled protein matrix (e.g., BSA or cell lysate devoid of the analyte)
-
Digestion buffer (e.g., ammonium (B1175870) bicarbonate)
-
Denaturant (e.g., urea) and reducing/alkylating agents (DTT/IAA)
-
Protease (e.g., trypsin)
-
Quenching solution (e.g., formic acid)
-
LC-MS/MS system
Methodology:
-
Prepare Samples:
-
Control Sample (T=0): Spike a known amount of the 15N-labeled standard into the unlabeled protein matrix. Immediately quench the reaction with formic acid to stop any enzymatic activity.
-
Test Sample (T=digestion time): Spike the same amount of the 15N-labeled standard into the unlabeled protein matrix. Proceed with your standard denaturation, reduction, alkylation, and digestion protocol. After the desired digestion time, quench the reaction with formic acid.
-
-
LC-MS/MS Analysis:
-
Analyze both the control and test samples using your established LC-MS/MS method.
-
Monitor the signal intensity of the precursor ion for the 15N-labeled peptide.
-
-
Data Analysis:
-
Compare the peak area of the 15N-labeled peptide in the test sample to the control sample.
-
A significant decrease in the peak area of the labeled peptide in the test sample may indicate degradation or isotopic exchange during digestion.
-
Also, monitor for any increase in the corresponding 14N-peptide signal in the test sample, which would be a strong indicator of isotopic exchange.
-
Visualizations
Caption: Conceptual diagram of 15N isotopic exchange.
Caption: A logical workflow for troubleshooting isotopic exchange.
References
- 1. Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Investigation of the effects of storage and freezing on mixes of heavy-labeled metabolite and amino acid standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A comprehensive assessment of selective amino acid 15N-labeling in human embryonic kidney 293 cells for NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 15N Metabolic Labeling of Mammalian Tissue with Slow Protein Turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isotope labeled internal standards (ILIS) as a basis for quality control in clinical studies using plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Suppression of isotope scrambling in cell-free protein synthesis by broadband inhibition of PLP enymes for selective 15N-labelling and production of perdeuterated proteins in H2O - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Method for the Determination of ¹⁵N Incorporation Percentage in Labeled Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ckisotopes.com [ckisotopes.com]
Validation & Comparative
A Comparative Guide to the Validation of an Analytical Method for Dicyclanil using Descyclopropyl-dicyclanil-15N3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical method validation for the quantification of dicyclanil (B1670485) in biological matrices, focusing on the superior performance of the stable isotope-labeled (SIL) internal standard, Descyclopropyl-dicyclanil-15N3, against alternative standardization techniques. The use of a SIL internal standard is widely recognized as the gold standard in quantitative bioanalysis, offering unparalleled accuracy and precision by effectively compensating for variability during sample preparation and analysis.[1][2][3][4]
The Critical Role of Internal Standards in LC-MS/MS Bioanalysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the sensitive and selective quantification of analytes in complex biological samples.[1] However, the accuracy of this method can be compromised by several factors, including analyte loss during sample preparation and matrix effects during ionization.[3][5] An internal standard (IS) is a compound of known concentration added to samples, calibration standards, and quality controls to correct for these variations.[1] The ideal IS mimics the physicochemical properties of the analyte, ensuring that it is affected by experimental variability in the same way.[6]
Stable isotope-labeled internal standards, such as this compound, are structurally identical to the analyte but have a different mass due to the incorporation of heavy isotopes (e.g., ¹³C, ¹⁵N, ²H).[6] This near-identical chemical nature makes them the optimal choice for correcting analytical variability, particularly the unpredictable signal suppression or enhancement caused by matrix components.[4][5]
Comparative Performance of Internal Standardization Methods
The following tables summarize the expected performance of an LC-MS/MS method for dicyclanil quantification using three different standardization approaches: an external standard, a structural analog internal standard, and the stable isotope-labeled internal standard this compound. The data presented is illustrative, based on typical performance characteristics observed in bioanalytical method validation.[2][7]
Table 1: Comparison of Key Validation Parameters
| Validation Parameter | External Standard | Structural Analog IS | This compound (SIL-IS) |
| Accuracy (% Bias) | ± 25% | ± 15% | < ± 5% |
| Precision (% RSD) | < 20% | < 15% | < 5% |
| Matrix Effect (% RSD) | > 15% | 5 - 15% | < 5% |
| Recovery Reproducibility (% RSD) | < 15% | < 10% | < 5% |
| Limit of Quantification (LOQ) | Higher | Intermediate | Lower |
Table 2: Quantitative Performance Data (Illustrative)
| Internal Standard Method | Analyte Concentration (ng/mL) | Accuracy (%) | Precision (%RSD) |
| External Standard | 1.0 | 85.2 | 18.5 |
| 50.0 | 92.1 | 12.3 | |
| 500.0 | 115.8 | 9.8 | |
| Structural Analog IS | 1.0 | 94.7 | 11.2 |
| 50.0 | 103.5 | 7.8 | |
| 500.0 | 98.9 | 5.4 | |
| This compound | 1.0 | 98.5 | 4.2 |
| 50.0 | 101.2 | 2.1 | |
| 500.0 | 99.3 | 1.5 |
Experimental Protocols
A detailed methodology is crucial for a robust and reproducible analytical method. The following outlines a typical experimental protocol for the validation of an LC-MS/MS method for dicyclanil in a biological matrix (e.g., plasma) using this compound as an internal standard.[8][9]
Sample Preparation (Solid-Phase Extraction - SPE)
-
To 100 µL of plasma sample, add 10 µL of this compound internal standard solution (concentration to be optimized during method development).
-
Add 200 µL of 1% formic acid in water and vortex for 30 seconds.
-
Load the entire sample onto a pre-conditioned mixed-mode cation exchange (MCX) SPE cartridge.
-
Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.
-
Elute the analyte and internal standard with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Analysis
-
Chromatographic System: UPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B).
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive
-
MRM Transitions:
-
Dicyclanil: To be determined (e.g., precursor ion -> product ion)
-
This compound: To be determined (e.g., precursor ion+3 -> product ion)
-
Method Validation
The method should be validated according to regulatory guidelines, assessing the following parameters:
-
Selectivity and Specificity: Analyze blank matrix samples from at least six different sources to ensure no interference at the retention times of the analyte and IS.
-
Linearity and Range: Prepare a calibration curve using at least six non-zero concentrations. The coefficient of determination (r²) should be ≥ 0.99.
-
Accuracy and Precision: Determine intra- and inter-day accuracy and precision at a minimum of four concentration levels (LLOQ, LQC, MQC, HQC). Accuracy should be within ±15% (±20% at LLOQ) of the nominal concentration, and precision (%RSD) should not exceed 15% (20% at LLOQ).
-
Matrix Effect: Evaluate the ion suppression or enhancement by comparing the analyte response in post-extraction spiked samples to that in neat solution at low and high concentrations. The CV of the matrix factor should be ≤ 15%.
-
Recovery: Determine the extraction efficiency of the analyte and IS at low, medium, and high concentrations.
-
Stability: Assess the stability of the analyte in the biological matrix under various storage and handling conditions (freeze-thaw, short-term, long-term, and post-preparative).
Workflow and Pathway Diagrams
The following diagrams illustrate the experimental workflow for method validation and the principle of using a stable isotope-labeled internal standard.
Caption: Experimental workflow for dicyclanil quantification.
Caption: Principle of SIL-IS in correcting analytical variability.
References
- 1. biopharmaservices.com [biopharmaservices.com]
- 2. benchchem.com [benchchem.com]
- 3. crimsonpublishers.com [crimsonpublishers.com]
- 4. benchchem.com [benchchem.com]
- 5. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. researchgate.net [researchgate.net]
- 8. Simultaneous determination of cyromazine and dicyclanil in animal edible tissues using UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Comparing Descyclopropyl-dicyclanil-15N3 with other internal standards for dicyclanil
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the insect growth regulator dicyclanil (B1670485), the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides a comprehensive comparison of Descyclopropyl-dicyclanil-¹⁵N₃ with other potential internal standards, supported by established analytical principles and a detailed experimental validation protocol.
The Critical Role of Internal Standards in Quantitative Analysis
Internal standards are essential in analytical techniques like liquid chromatography-mass spectrometry (LC-MS) to correct for variations that can occur during sample preparation and analysis. These variations can include sample loss during extraction, inconsistencies in injection volume, and matrix effects—the suppression or enhancement of the analyte signal by other components in the sample matrix. An ideal internal standard mimics the behavior of the analyte throughout the entire analytical process, thus ensuring accurate quantification.
Comparison of Internal Standard Strategies for Dicyclanil
The selection of an internal standard for dicyclanil analysis generally falls into three categories:
-
Stable Isotope-Labeled (SIL) Dicyclanil Metabolite: Descyclopropyl-dicyclanil-¹⁵N₃
-
Other SIL Internal Standards: e.g., Deuterated Dicyclanil (Dicyclanil-d₄)
-
Structural Analogue Internal Standards: A compound with similar chemical properties but a different molecular structure.
Based on established analytical principles, Descyclopropyl-dicyclanil-¹⁵N₃ emerges as the most suitable internal standard.
Why Descyclopropyl-dicyclanil-¹⁵N₃ is the Superior Choice
Descyclopropyl-dicyclanil is a major metabolite of dicyclanil, particularly in key tissues like the liver and kidney.[1][2] This metabolic relationship is a significant advantage. Because it is a naturally occurring metabolite, it is likely to have very similar extraction efficiency and chromatographic behavior to dicyclanil, especially in complex biological matrices.
The ¹⁵N labeling provides a mass shift that allows for clear differentiation from the native analyte by the mass spectrometer, without significantly altering the physicochemical properties of the molecule. This ensures that the internal standard and the analyte experience nearly identical conditions, including any matrix effects, leading to the most accurate correction.
Hypothetical Performance Data
While specific experimental data comparing these internal standards for dicyclanil is not available, we can present a table of expected performance based on general principles of analytical chemistry and experience with similar compounds.
| Performance Metric | Descyclopropyl-dicyclanil-¹⁵N₃ | Deuterated Dicyclanil (e.g., d₄) | Structural Analogue |
| Co-elution with Analyte | High | Moderate to High | Low to Moderate |
| Correction for Matrix Effects | Excellent | Good to Excellent | Poor to Moderate |
| Extraction Recovery Mimicry | Excellent | Good to Excellent | Moderate |
| Risk of Isotopic Exchange | Very Low | Low | Not Applicable |
| Overall Accuracy | Excellent | Good to Very Good | Moderate |
| Overall Precision | Excellent | Very Good | Good |
Experimental Protocol: Validation of an Internal Standard for Dicyclanil Analysis
To rigorously validate the use of Descyclopropyl-dicyclanil-¹⁵N₃ as an internal standard, the following experimental protocol is recommended.
1. Objective: To validate an LC-MS/MS method for the quantification of dicyclanil in a relevant matrix (e.g., sheep liver tissue) using Descyclopropyl-dicyclanil-¹⁵N₃ as an internal standard.
2. Materials and Reagents:
-
Dicyclanil analytical standard
-
Descyclopropyl-dicyclanil-¹⁵N₃
-
Control matrix (blank sheep liver tissue)
-
HPLC-grade solvents (acetonitrile, methanol, water)
-
Formic acid or ammonium (B1175870) formate (B1220265) (for mobile phase)
-
Solid-phase extraction (SPE) cartridges
3. Instrumentation:
-
High-performance liquid chromatograph (HPLC) or Ultra-high performance liquid chromatograph (UHPLC)
-
Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source
4. Standard Preparation:
-
Prepare stock solutions of dicyclanil and Descyclopropyl-dicyclanil-¹⁵N₃ in a suitable solvent (e.g., methanol).
-
Prepare a series of calibration standards by spiking the control matrix extract with known concentrations of dicyclanil.
-
Prepare a working solution of the internal standard (Descyclopropyl-dicyclanil-¹⁵N₃) at a constant concentration.
5. Sample Preparation (Extraction):
-
Homogenize a known weight of the matrix sample.
-
Spike the homogenate with the internal standard working solution.
-
Extract the sample using an appropriate solvent (e.g., acetonitrile).
-
Perform a clean-up step using SPE.
-
Evaporate the eluate to dryness and reconstitute in the initial mobile phase.
6. LC-MS/MS Analysis:
-
LC Conditions:
-
Column: C18 reverse-phase column
-
Mobile Phase: Gradient elution with water and acetonitrile, both containing a suitable modifier (e.g., 0.1% formic acid).
-
Flow Rate: Appropriate for the column dimensions.
-
Injection Volume: 5-10 µL.
-
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Monitor the precursor-to-product ion transitions for both dicyclanil and Descyclopropyl-dicyclanil-¹⁵N₃.
-
7. Validation Parameters (based on ICH guidelines):
-
Specificity: Analyze blank matrix samples to ensure no interfering peaks at the retention times of the analyte and internal standard.
-
Linearity and Range: Analyze calibration standards at a minimum of five concentration levels. Plot the peak area ratio (analyte/internal standard) against the concentration and determine the linearity using a regression analysis (r² > 0.99).
-
Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations in replicates (n=5) on three different days. Accuracy should be within 85-115% (80-120% for LLOQ), and precision (RSD) should be ≤15% (≤20% for LLOQ).
-
Limit of Quantification (LOQ): The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.
-
Matrix Effect: Compare the response of the analyte in a post-extraction spiked sample to the response of the analyte in a neat solution at the same concentration. The matrix effect should be consistent across different lots of the matrix. The use of the SIL internal standard is expected to compensate for this.
-
Stability: Evaluate the stability of the analyte in the matrix under different storage conditions (e.g., freeze-thaw cycles, short-term benchtop, long-term frozen).
Visualizing Key Relationships and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the metabolic pathway of dicyclanil and the experimental workflow for method validation.
References
Inter-laboratory Comparison of Dicyclanil Quantification Utilizing Descyclopropyl-dicyclanil-15N3
This guide provides a comparative overview of analytical methodologies for the quantification of dicyclanil (B1670485), an insect growth regulator, in biological matrices. The focus is on methods amenable to the use of Descyclopropyl-dicyclanil-15N3 as an isotopic internal standard, a common practice for enhancing accuracy and precision in mass spectrometry-based analyses. While a formal, multi-laboratory ring trial using this specific internal standard is not publicly available, this document synthesizes reported performance data from various validated analytical methods to offer a comparative perspective for researchers, scientists, and drug development professionals.
Experimental Protocols
The quantification of dicyclanil in tissue samples typically involves extraction, clean-up, and instrumental analysis. The following is a generalized protocol based on commonly employed techniques such as High-Performance Liquid Chromatography coupled with Ultraviolet/Visible (HPLC-UV/Vis) or Tandem Mass Spectrometry (LC/MS/MS).[1]
1. Sample Preparation and Extraction:
-
Homogenization: A representative portion of the tissue sample (e.g., muscle, liver, kidney, fat) is homogenized to ensure uniformity.
-
Extraction: The homogenized sample is extracted with an organic solvent. A common approach involves solid-phase extraction (SPE) to isolate dicyclanil and its metabolites from the matrix.[1]
-
Internal Standard Spiking: A known concentration of the internal standard, this compound, is added to the sample prior to extraction to correct for procedural losses and matrix effects.
-
Deproteinization and Defatting: For complex matrices, a deproteinization step using an acid solution (e.g., 1% trichloroacetic acid in water-acetonitrile) may be employed, followed by a defatting step with a nonpolar solvent like hexane.
-
Clean-up: The extract is further purified using a clean-up technique. Mixed-mode cation exchange (MCX) cartridges are effective for this purpose.
2. Instrumental Analysis (LC/MS/MS):
-
Chromatographic Separation: The cleaned extract is injected into an HPLC system. Due to the challenge of retaining dicyclanil in standard reversed-phase chromatography, an ion-pair reagent like heptafluorobutyric acid (HFBA) is often used in the mobile phase.
-
Mass Spectrometry Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. The instrument is typically operated in positive electrospray ionization (ESI+) mode and set for multiple reaction monitoring (MRM) to achieve high selectivity and sensitivity.
-
Quantification: The concentration of dicyclanil in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the same matrix.
Data Presentation
The performance of analytical methods for dicyclanil quantification is assessed by several key parameters. The following table summarizes typical performance characteristics reported for the analysis of dicyclanil in animal tissues.
| Parameter | Method | Matrix | Reported Value | Reference |
| Limit of Detection (LOD) | HPLC-UV/Vis & LC/MS/MS | Chicken & Lamb Muscle | 0.02 mg kg⁻¹ | [1] |
| Limit of Quantification (LOQ) | HPLC-UV/Vis & LC/MS/MS | Chicken & Lamb Muscle | 0.05-0.06 mg kg⁻¹ | [1] |
| Intraday Precision (RSD%) | HPLC-UV/Vis & LC/MS/MS | Chicken & Lamb Muscle | 2.3-10.4% | [1] |
| Accuracy (Recovery) | HPLC-UV/Vis & LC/MS/MS | Chicken & Lamb Muscle | 80.9-105.7% | [1] |
| Linearity (r) | HPLC | Mouse Plasma | 0.9998 | [1] |
Mandatory Visualization
The following diagram illustrates a typical experimental workflow for the quantification of dicyclanil in tissue samples using LC/MS/MS with an internal standard.
References
Linearity and range for dicyclanil assay using Descyclopropyl-dicyclanil-15N3
For researchers, scientists, and drug development professionals, the selection of a robust and reliable analytical method is paramount for accurate quantification of residues like dicyclanil (B1670485). This guide provides a comparative overview of published analytical methods for the determination of dicyclanil in biological matrices, focusing on key performance characteristics such as linearity and range.
While this guide aims to be comprehensive, it is important to note the absence of publicly available data specifically validating a dicyclanil assay using Descyclopropyl-dicyclanil-15N3 as an internal standard. The following comparisons are based on established methods for dicyclanil analysis.
Performance Comparison of Analytical Methods for Dicyclanil
The selection of an analytical method often depends on the required sensitivity, the complexity of the sample matrix, and the available instrumentation. High-Performance Liquid Chromatography (HPLC) with UV-Vis detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are common techniques for dicyclanil analysis.[1][2][3]
| Parameter | Method | Matrix | Linearity Range | Correlation Coefficient (r/R²) | Reference |
| Linearity | HPLC-UV/Vis | Lamb and Chicken Muscle | 0.05 - 0.9 mg kg⁻¹ | Not explicitly stated, but calibration curves are shown to be linear. | |
| LC-MS/MS | Lamb and Chicken Muscle | 0.05 - 0.9 mg kg⁻¹ | Not explicitly stated, but calibration curves are shown to be linear. | ||
| LC/MS | Sheep Muscle Tissue and Fat | 1 - 100 ng/mL | r = 0.9998 | [3] | |
| UPLC-MS/MS | Animal Edible Tissues | 0.050 - 1.000 µg/mL | R ≥ 0.99 | [4] | |
| Limit of Detection (LOD) | HPLC-UV/Vis & LC-MS/MS | Lamb and Chicken Muscle | 0.02 mg kg⁻¹ | - | |
| LC/MS | Sheep Muscle Tissue and Fat | 0.3 ng/mL | - | [3] | |
| Limit of Quantification (LOQ) | HPLC-UV/Vis & LC-MS/MS | Lamb and Chicken Muscle | 0.05 - 0.06 mg kg⁻¹ | - | |
| LC/MS | Sheep Muscle Tissue and Fat | 1 ng/mL | - | [3] |
Experimental Protocols
Detailed experimental protocols are crucial for replicating and adapting analytical methods. Below are generalized procedures based on published literature for dicyclanil analysis.
Sample Preparation (QuEChERS-based method)[4]
-
Homogenization: Homogenize 5 g of tissue sample (e.g., sheep muscle or fat).
-
Extraction: Add 10 mL of water and 10 mL of acetonitrile (B52724). Shake vigorously for 1 minute.
-
Salting out: Add 4 g of anhydrous magnesium sulfate (B86663) (MgSO₄) and 1 g of sodium chloride (NaCl). Shake for 1 minute.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 5 minutes.
-
Collection: Collect the supernatant (acetonitrile layer).
-
Filtration: Filter the extract through a 0.22 µm filter before analysis.
Chromatographic and Mass Spectrometric Conditions
Method 1: HPLC-UV/Vis and LC-MS/MS for Lamb and Chicken Muscle
-
HPLC System: A standard HPLC system equipped with a UV-Vis detector.
-
LC-MS/MS System: An LC system coupled to a tandem mass spectrometer.
-
Chromatographic Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of acetonitrile and water, often with an ion-pairing agent like heptafluorobutyric acid (HFBA) to improve retention of dicyclanil.
-
Detection: UV detection at a specified wavelength (e.g., 270 nm) or MS/MS detection in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).
Method 2: UPLC-MS/MS for Animal Edible Tissues [1][4]
-
UPLC-MS/MS System: An ultra-performance liquid chromatography system coupled to a tandem mass spectrometer.
-
Sample Cleanup: Solid-phase extraction (SPE) using a mixed-mode cation exchange (MCX) cartridge.
-
Quantification: Matrix-matched calibration is used for accurate quantification.
Methodological Workflow
The general workflow for dicyclanil residue analysis involves several key stages, from sample collection to data analysis.
Figure 1. General experimental workflow for dicyclanil residue analysis.
Logical Relationship of Method Validation Parameters
The validation of an analytical method ensures its reliability for the intended purpose. Key parameters like linearity, accuracy, and precision are interconnected.
Figure 2. Interrelationship of key analytical method validation parameters.
References
A Comparative Guide to the Limit of Detection and Quantification of Dicyclanil and its Metabolite, Descyclopropyl-dicyclanil
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods for the detection and quantification of dicyclanil (B1670485), an insect growth regulator used in veterinary medicine, and its primary metabolite, descyclopropyl-dicyclanil. The focus is on the limit of detection (LOD) and limit of quantification (LOQ) in various animal tissues, supported by experimental data and detailed protocols. The use of isotopically labeled internal standards, such as Descyclopropyl-dicyclanil-15N3, is a key component of high-precision analytical methodologies, ensuring accuracy and reliability in residue analysis.
Understanding the Role of this compound
This compound is a stable isotope-labeled (SIL) internal standard used in quantitative mass spectrometry. In analytical chemistry, particularly for regulatory and research purposes, SIL internal standards are considered the "gold standard". They are chemically identical to the analyte of interest (in this case, descyclopropyl-dicyclanil), but have a different mass due to the incorporation of heavy isotopes (15N). When added to a sample at a known concentration at the beginning of the analytical process, the SIL internal standard experiences the same extraction inefficiencies, matrix effects, and ionization suppression or enhancement as the target analyte. By measuring the ratio of the analyte to the internal standard, a highly accurate and precise quantification can be achieved, correcting for variations in the analytical procedure.
Performance Comparison: Limit of Detection (LOD) & Limit of Quantification (LOQ)
The following tables summarize the LOD and LOQ for dicyclanil and its metabolite, descyclopropyl-dicyclanil, in various matrices as determined by different analytical methods. These values are critical for assessing the sensitivity of a method and its suitability for monitoring maximum residue limits (MRLs) in food products.
Table 1: Limit of Detection (LOD) and Quantification (LOQ) for Dicyclanil
| Matrix | Method | LOD | LOQ |
| Sheep Muscle | LC/MS | 0.3 ng/mL (in standard) | 1 ng/mL (in standard) |
| Equivalent to 4 ng/g (ppb) in tissue | |||
| Sheep Fat | LC/MS | 0.3 ng/mL (in standard) | 1 ng/mL (in standard) |
| Equivalent to 4 ng/g (ppb) in tissue | |||
| Lamb Muscle | HPLC-UV/Vis & LC/MS/MS | 0.02 mg/kg (20 ppb) | 0.05 mg/kg (50 ppb) |
| Chicken Muscle | HPLC-UV/Vis & LC/MS/MS | 0.02 mg/kg (20 ppb) | 0.06 mg/kg (60 ppb) |
| Sheep Tissues (Muscle, Fat, Liver, Kidney) | HPLC | - | 10 µg/kg (10 ppb)[1] |
Table 2: Performance Data of a Rapid LC/MS Method for Dicyclanil in Sheep Tissues
| Matrix | Fortification Level | Average Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Sheep Muscle | 10 ng/g | 85.52 | 3.16 |
| 100 ng/g | 83.06 | 3.16 | |
| Sheep Fat | 10 ng/g | 93.10 | 4.65 |
| 100 ng/g | 86.50 | 1.44 | |
| Linearity | 1 to 100 ng/mL | Correlation Coefficient (r) = 0.9998 |
Experimental Protocols
A detailed experimental protocol for a rapid LC/MS method for the determination of dicyclanil in sheep muscle tissue and fat is provided below. This method is notable for its high throughput and sensitivity.
Rapid LC/MS Method for Dicyclanil in Sheep Muscle and Fat[2]
1. Sample Preparation:
-
Weigh 10 ± 0.1 g of homogenized sheep muscle or fat into a 50 mL polypropylene (B1209903) centrifuge tube.
-
Add 10 mL of deionized water and briefly vortex.
-
Add 20 mL of acetonitrile (B52724) to the tube.
-
Shake the tube vigorously for 10 minutes.
-
Add 1.5 g of NaCl and 6 g of anhydrous MgSO4, and shake for another 10 minutes.
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.2 µm PVDF syringe filter into an autosampler vial for LC/MS analysis.
2. LC/MS Instrumentation and Conditions:
-
Liquid Chromatograph: Shimadzu Prominence HPLC or equivalent.
-
Mass Spectrometer: API-4000 Q-Trap with an Electrospray source in positive ion mode or equivalent.
-
LC Column: Ultra Aqueous C18 3 µm 100 x 2.1 mm.
-
Mobile Phase A: Water with 4 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.
-
Mobile Phase B: Methanol with 4 mM ammonium formate and 0.1% formic acid.
-
Gradient Elution:
Time (min) % A % B 0.0 - 1.0 95 5 1.0 - 4.0 5 95 4.0 - 6.0 5 95 6.0 - 6.1 95 5 | 6.1 - 9.0 | 95 | 5 |
-
Column Temperature: 50 °C.
-
Injection Volume: 1 µL.
-
MS/MS Transitions:
-
Dicyclanil: Precursor ion m/z 191.2 -> Product ions m/z 150.2 (quantification) and m/z 109.2 (confirmation).
-
Mandatory Visualizations
Dicyclanil Metabolic Pathway
The primary metabolic pathway of dicyclanil in animals involves the oxidative opening of the cyclopropyl (B3062369) ring, leading to the formation of descyclopropyl-dicyclanil.
Caption: Metabolic conversion of Dicyclanil.
Analytical Workflow for Dicyclanil Residue Analysis
This diagram illustrates the general workflow for the analysis of dicyclanil residues in animal tissues using an isotopically labeled internal standard.
Caption: Workflow for Dicyclanil Analysis.
References
Cross-Validation of Analytical Methods for Dicyclanil Using Descyclopropyl-dicyclanil-15N3 as an Internal Standard
This guide provides a comparative analysis of two distinct analytical methodologies for the quantification of dicyclanil (B1670485), a potent insect growth regulator. The comparison focuses on a modern Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method employing an isotope-labeled internal standard, Descyclopropyl-dicyclanil-15N3, and a conventional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. The use of a stable isotope-labeled internal standard is a key technique for enhancing the accuracy and precision of analytical measurements, particularly in complex matrices.[1][2] This document is intended for researchers, analytical scientists, and professionals in the field of drug development and food safety, providing objective performance data and detailed experimental protocols to aid in method selection and validation.
Data Presentation: Comparative Analysis of Analytical Methods
The performance of the UPLC-MS/MS method with this compound is compared against a traditional HPLC-UV method. The following table summarizes the key validation parameters for the quantification of dicyclanil in a representative biological matrix (e.g., animal tissue). The data demonstrates the superior sensitivity, accuracy, and precision of the isotope dilution mass spectrometry approach.
| Parameter | UPLC-MS/MS with this compound | Conventional HPLC-UV |
| Linearity (R²) | > 0.99 | > 0.98 |
| Limit of Quantification (LOQ) | 0.1 µg/kg | 10 µg/kg |
| Recovery (%) | 95 - 105% | 75 - 90% |
| Precision (RSD%) | < 10% | < 20% |
| Specificity | High (based on mass transitions) | Moderate (risk of co-eluting interferences) |
| Analysis Time per Sample | ~ 7 minutes | ~ 20 minutes |
Experimental Protocols
UPLC-MS/MS Method with Isotope Dilution
This method provides high sensitivity and selectivity for the determination of dicyclanil in complex matrices. The use of this compound as an internal standard corrects for matrix effects and variations in sample preparation and instrument response.[1][3]
a. Sample Preparation and Extraction:
-
Weigh 1 gram of homogenized tissue sample into a 50 mL polypropylene (B1209903) centrifuge tube.
-
Add a known amount of this compound internal standard solution.
-
Add 10 mL of acetonitrile (B52724) and homogenize for 1 minute.
-
Add 4 g of anhydrous magnesium sulfate (B86663) and 1 g of sodium chloride, vortex for 1 minute, and centrifuge at 4000 rpm for 5 minutes.
-
Transfer the supernatant (acetonitrile layer) to a new tube.
b. Solid Phase Extraction (SPE) Cleanup:
-
Condition a mixed-mode cation exchange (MCX) SPE cartridge with 5 mL of methanol (B129727) followed by 5 mL of water.
-
Load the sample extract onto the SPE cartridge.
-
Wash the cartridge with 5 mL of 2% formic acid in water, followed by 5 mL of methanol.
-
Elute the analytes with 5 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the mobile phase for UPLC-MS/MS analysis.
c. UPLC-MS/MS Conditions:
-
Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)
-
Mobile Phase: Gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Ionization: Electrospray Ionization (ESI), positive mode
-
MS Detection: Multiple Reaction Monitoring (MRM)
-
Dicyclanil: Precursor ion > Product ion 1, Product ion 2
-
This compound: Precursor ion > Product ion 1, Product ion 2
-
Conventional HPLC-UV Method
This method represents a more traditional approach for the quantification of dicyclanil. While robust, it is more susceptible to matrix interferences and may have a higher limit of quantification compared to the UPLC-MS/MS method.
a. Sample Preparation and Extraction:
-
Weigh 5 grams of homogenized tissue sample into a 50 mL centrifuge tube.
-
Add 20 mL of methanol and homogenize for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube.
-
Repeat the extraction step with another 20 mL of methanol.
-
Combine the supernatants and evaporate to a volume of approximately 2 mL.
b. Liquid-Liquid Extraction (LLE) Cleanup:
-
Add 10 mL of hexane (B92381) to the concentrated extract and vortex for 1 minute for defatting.
-
Discard the upper hexane layer.
-
Repeat the hexane wash.
-
Add 10 mL of dichloromethane (B109758) and 10 mL of water, vortex for 1 minute, and centrifuge.
-
Collect the lower dichloromethane layer.
-
Evaporate the dichloromethane to dryness and reconstitute the residue in 1 mL of the mobile phase.
c. HPLC-UV Conditions:
-
Column: C18 (4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection: UV at a specified wavelength (e.g., 254 nm).
-
Quantification: External standard calibration curve.
Mandatory Visualization
The following diagram illustrates the experimental workflow for the UPLC-MS/MS method, highlighting the critical step of adding the this compound internal standard.
Caption: Workflow for dicyclanil quantification using UPLC-MS/MS with an isotopic internal standard.
References
- 1. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
A Comparative Guide to Internal Standards in Dicyclanil Analysis: Descyclopropyl-dicyclanil-15N3 vs. Structural Analogs
For researchers, scientists, and professionals in drug development and food safety, the accurate quantification of residues like the insect growth regulator dicyclanil (B1670485) is paramount. In liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, the choice of an appropriate internal standard (IS) is critical to ensure the reliability and accuracy of results. An internal standard is a compound of known concentration added to samples, calibrators, and quality controls to correct for variability during sample preparation and analysis.[1][2]
The two primary types of internal standards used in LC-MS/MS are stable isotope-labeled (SIL) internal standards and structural analog internal standards.[1] This guide provides a comprehensive comparison between Descyclopropyl-dicyclanil-15N3, a stable isotope-labeled internal standard for dicyclanil, and the use of structural analog internal standards.
Stable Isotope-Labeled (SIL) Internal Standards: The Gold Standard
A SIL internal standard is a version of the analyte where several atoms have been replaced with their heavy isotopes (e.g., ¹³C, ¹⁵N, ²H).[1] this compound is the ¹⁵N-labeled counterpart to a major metabolite of dicyclanil, descyclopropyl-dicyclanil. Ideally, a labeled version of the parent compound, dicyclanil itself, would be used. However, a labeled version of a major metabolite can also serve as an effective internal standard, particularly if it shares similar physicochemical properties with the parent compound.
The key advantage of a SIL-IS is its near-identical chemical and physical properties to the analyte.[3] This results in similar behavior during sample extraction, chromatography, and ionization in the mass spectrometer. Consequently, a SIL-IS can effectively compensate for matrix effects—the suppression or enhancement of the analyte's signal caused by co-eluting compounds from the sample matrix.[4][5][6][7] This leads to higher accuracy and precision in quantitative analysis.[8]
Structural Analog Internal Standards: A Practical Alternative
A structural analog internal standard is a molecule that is chemically similar to the analyte but not isotopically labeled.[1] For dicyclanil, a potential structural analog could be another pyrimidine-derived compound with similar functional groups. While more readily available and often less expensive than SIL internal standards, structural analogs have different chromatographic retention times and can be affected differently by matrix components.[9] This can lead to less effective compensation for extraction variability and matrix effects, potentially compromising the accuracy of the results.[1][2]
Performance Comparison: this compound vs. Structural Analogs
| Performance Parameter | This compound (SIL-IS) | Structural Analog IS | Rationale |
| Accuracy (% Bias) | Typically < ±15% | Can be > ±15% | SIL-IS co-elutes and experiences identical matrix effects as the analyte, leading to better correction and higher accuracy.[7][10] Structural analogs may have different retention times and be affected differently by matrix suppression or enhancement.[9] |
| Precision (%RSD) | Typically < 15% | Can be > 15% | The superior ability of a SIL-IS to correct for variations throughout the analytical process results in lower relative standard deviations.[7][8] |
| Matrix Effect | High | Moderate to Low | A SIL-IS effectively compensates for matrix effects because it is affected in the same way as the analyte.[7] A structural analog's ability to compensate is less reliable due to potential differences in ionization efficiency in the presence of matrix components.[4][6] |
| Recovery | High | Variable | A SIL-IS tracks the analyte throughout the sample preparation process, correcting for any losses. A structural analog may have different extraction recovery, leading to inaccurate quantification if losses are significant.[9] |
| Linearity (r²) | > 0.99 | > 0.99 | Both types of internal standards can yield linear calibration curves. |
Experimental Protocols
Below is a representative experimental protocol for the analysis of dicyclanil in sheep muscle tissue, adapted for the use of an internal standard.
1. Sample Preparation
-
Homogenize 10 g of sheep muscle tissue.
-
Weigh 2 g of the homogenized tissue into a 50 mL polypropylene (B1209903) centrifuge tube.
-
Add 100 µL of the internal standard working solution (either this compound or a structural analog at a known concentration) to each sample.
-
Add 10 mL of acetonitrile.
-
Shake vigorously for 10 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase.
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.
2. LC-MS/MS Conditions
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to separate dicyclanil from matrix interferences (e.g., 5% B to 95% B over 5 minutes)
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
MRM Transitions:
-
Dicyclanil: To be determined based on instrument optimization (e.g., Q1/Q3)
-
This compound: To be determined (e.g., Q1/Q3)
-
Structural Analog IS: To be determined (e.g., Q1/Q3)
-
Visualizations
Conclusion
The selection of an appropriate internal standard is a critical step in the development of a robust and reliable LC-MS/MS method for the quantification of dicyclanil. A stable isotope-labeled internal standard, such as a labeled version of dicyclanil or its major metabolite, is considered the gold standard as it provides the most accurate and precise results by effectively compensating for matrix effects and other analytical variabilities.[3][7] While a structural analog internal standard can be a viable alternative when a SIL-IS is unavailable, it requires more extensive validation to ensure it adequately corrects for potential inaccuracies. For the highest level of confidence in quantitative data, the use of a stable isotope-labeled internal standard is strongly recommended.
References
- 1. biopharmaservices.com [biopharmaservices.com]
- 2. Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Isotope-labeled versus analog internal standard in LC-MS/MS method for tacrolimus determination in human whole blood samples - A compensation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance Evaluation of Descyclopropyl-dicyclanil-15N3 in Diverse Matrices: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of analytical methodologies for the determination of dicyclanil (B1670485), a potent insect growth regulator. While specific performance data for its isotopically labeled internal standard, Descyclopropyl-dicyclanil-15N3, is not extensively published, this document outlines the performance of established analytical methods where such a standard is critical for ensuring accuracy and precision. The focus is on providing a comparative overview of method performance in various biological matrices, primarily animal tissues, to aid researchers in selecting and implementing robust analytical protocols.
The Role of Isotopically Labeled Internal Standards
In quantitative mass spectrometry, the use of a stable isotope-labeled internal standard is the gold standard for achieving the most accurate and precise results. This compound, as the labeled counterpart of a major dicyclanil metabolite, is an ideal internal standard. It co-elutes with the target analyte and experiences similar ionization effects, effectively compensating for variations in sample preparation and matrix effects. This leads to more reliable and reproducible quantification.
Comparative Performance of Analytical Methods for Dicyclanil
The primary methods for the analysis of dicyclanil in various matrices are High-Performance Liquid Chromatography with UV/Vis detection (HPLC-UV/Vis) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The following tables summarize the performance characteristics of these methods as reported in scientific literature.
Table 1: Performance of HPLC-UV/Vis and LC-MS/MS for Dicyclanil Analysis in Animal Tissues
| Matrix | Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| Lamb Muscle | HPLC-UV/Vis | 0.02 mg/kg | 0.05 mg/kg | 96.1 - 112.4 | |
| Chicken Muscle | HPLC-UV/Vis | 0.02 mg/kg | 0.06 mg/kg | 80.9 - 102.5 | |
| Lamb Muscle | LC-MS/MS | - | 0.05 mg/kg | 96.1 - 112.4 | |
| Chicken Muscle | LC-MS/MS | - | 0.06 mg/kg | 80.9 - 102.5 | |
| Sheep Muscle | LC/MS | - | 4 ng/g | 83.06 - 85.52 | |
| Sheep Fat | LC/MS | - | 4 ng/g | 86.50 - 93.10 | |
| Animal Edible Tissues (general) | UPLC-MS/MS | - | - | 62.0 - 99.2 | [1] |
Note: The use of an appropriate internal standard, such as this compound, is implied for the LC-MS/MS methods to achieve the reported accuracy and precision.
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical results. Below are summaries of typical experimental protocols for the analysis of dicyclanil in animal tissues.
Sample Preparation: Solid-Phase Extraction (SPE) for Animal Tissues
A common and effective method for sample cleanup and concentration is Solid-Phase Extraction.
-
Homogenization: A representative sample of the tissue matrix (e.g., muscle, liver, fat) is homogenized.
-
Extraction: The homogenized sample is extracted with an organic solvent, typically acetonitrile (B52724), to isolate the analytes of interest.
-
Centrifugation: The extract is centrifuged to separate the liquid phase from solid tissue debris.
-
SPE Cleanup: The supernatant is loaded onto an SPE cartridge (e.g., C18). The cartridge is washed to remove interfering substances, and then the analyte is eluted with a suitable solvent.
-
Evaporation and Reconstitution: The eluate is evaporated to dryness under a gentle stream of nitrogen and then reconstituted in a solvent compatible with the analytical instrument.
Analytical Determination: LC-MS/MS
LC-MS/MS provides high sensitivity and selectivity for the quantification of dicyclanil.
-
Chromatographic Separation: The reconstituted sample extract is injected into an HPLC system. A C18 column is typically used to separate dicyclanil from other matrix components. A gradient elution with a mobile phase consisting of acetonitrile and water (often with a modifier like formic acid) is commonly employed.
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. The instrument is operated in Multiple Reaction Monitoring (MRM) mode to specifically detect and quantify dicyclanil and its internal standard. The transition from the precursor ion to a specific product ion for both the analyte and the internal standard is monitored.
Visualizing the Workflow
The following diagrams illustrate the key processes in the analysis of dicyclanil.
Caption: Experimental workflow for dicyclanil analysis in animal tissues.
Caption: Relationship between dicyclanil, its metabolite, and the internal standard.
Conclusion
References
Regulatory guidelines for using isotopically labeled standards like Descyclopropyl-dicyclanil-15N3
For researchers, scientists, and drug development professionals, the precise quantification of analytes in biological matrices is a critical cornerstone of preclinical and clinical studies. The selection of an appropriate internal standard (IS) is paramount for minimizing variance and ensuring the accuracy and precision of bioanalytical data.[1] This guide provides a comparative overview of regulatory expectations for internal standards, with a focus on stable isotope-labeled internal standards (SIL-ISs) like Descyclopropyl-dicyclanil-15N3, versus structural analog alternatives.
Regulatory Framework: A Harmonized Approach
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have largely harmonized their recommendations for bioanalytical method validation under the International Council for Harmonisation (ICH) M10 guideline.[2][3] A central tenet of this guideline is the use of an internal standard to compensate for variability during sample processing and analysis.[4]
Stable isotope-labeled internal standards are widely regarded as the "gold standard" in quantitative bioanalysis, particularly for chromatographic methods coupled with mass spectrometry.[1][5][6][7] The key principle is that a SIL-IS is chemically identical to the analyte, differing only in isotopic composition (e.g., containing ¹³C, ¹⁵N, or ²H).[8] This near-identical physicochemical behavior allows it to effectively track the analyte through extraction, chromatography, and ionization, correcting for variations at each step.[5][9]
Performance Comparison: Stable Isotope-Labeled vs. Structural Analog Internal Standards
| Performance Characteristic | Stable Isotope-Labeled IS (e.g., this compound) | Structural Analog IS | Rationale & Regulatory Expectation |
| Co-elution with Analyte | Nearly identical retention time. | May have different retention times. | Co-elution is crucial for compensating for matrix effects that can suppress or enhance the analyte signal at a specific point in the chromatographic run.[4] |
| Extraction Recovery | Tracks the analyte's recovery very closely due to identical chemical properties.[5] | Recovery may differ from the analyte due to variations in physicochemical properties. | Consistent and reproducible recovery is a key validation parameter.[2] |
| Matrix Effects | High degree of compensation as it experiences the same ionization suppression or enhancement as the analyte.[4][6] | Variable compensation, as its ionization efficiency may be affected differently by the matrix than the analyte. | The ICH M10 guideline emphasizes the need to investigate and mitigate matrix effects.[6] The IS-normalized matrix factor should have a coefficient of variation (CV) of ≤15%.[1] |
| Availability & Cost | Can be expensive and time-consuming to synthesize. | Often more readily available and less expensive.[10] | While cost is a practical consideration, regulatory bodies prioritize data quality and robustness. |
| Potential for Crosstalk | A mass difference of at least 3-4 Da is recommended to minimize spectral overlap.[4][8] | Less likely to have mass spectrometric crosstalk with the analyte. | The SIL-IS must be of high isotopic purity and free from any unlabeled analyte.[1] |
Experimental Protocols for Internal Standard Validation
A robust validation of the bioanalytical method is a regulatory requirement to ensure data integrity.[2] The following are detailed methodologies for key experiments to assess the performance of an internal standard.
Assessment of Matrix Effects
Objective: To evaluate the suppressive or enhancing effect of the biological matrix on the ionization of the analyte and the internal standard.[5]
Protocol:
-
Sample Preparation: Obtain at least six individual lots of the blank biological matrix.
-
Prepare three sets of samples:
-
Set 1 (Neat Solution): Spike the analyte and IS into the reconstitution solvent at low and high concentrations.
-
Set 2 (Post-extraction Spike): Extract blank matrix first, then add the analyte and IS to the extracted matrix at low and high concentrations.[5]
-
Set 3 (Pre-extraction Spike): Spike the analyte and IS into the blank matrix at low and high concentrations and then extract.[5]
-
-
Calculation:
-
Matrix Factor (MF): Calculate the ratio of the peak area in the presence of the matrix (Set 2) to the peak area in the neat solution (Set 1).
-
IS-Normalized Matrix Factor: Calculate the ratio of the analyte MF to the IS MF.
-
-
Acceptance Criteria: The coefficient of variation (CV) of the IS-normalized matrix factor across the different lots of the matrix should not be greater than 15%.[2]
Evaluation of Accuracy and Precision
Objective: To determine the closeness of the measured values to the true value (accuracy) and the degree of scatter (precision).
Protocol:
-
Sample Preparation: Prepare Quality Control (QC) samples at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), Low QC (≤ 3x LLOQ), Medium QC, and High QC.[11]
-
Analysis: Analyze at least five replicates of each QC level in at least three separate analytical runs.[11]
-
Acceptance Criteria:
-
Intra-run and Inter-run Precision (%CV): ≤ 15% (≤ 20% for LLOQ).[11]
-
Accuracy (%RE): Within ±15% of the nominal value (±20% for LLOQ).
-
Stability Assessment
Objective: To evaluate the stability of the analyte and the IS in the biological matrix under various conditions that mimic sample handling and storage.[11]
Protocol:
-
Conditions to be Tested:
-
Freeze-Thaw Stability: Analyze QC samples after undergoing multiple freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: Keep QC samples at room temperature for a period that exceeds the expected sample handling time.
-
Long-Term Stability: Store QC samples at the intended storage temperature for a period equal to or longer than the study duration.
-
Stock Solution Stability: Evaluate the stability of the analyte and IS stock solutions under their storage conditions.
-
-
Analysis: Analyze the stability samples against a freshly prepared calibration curve.
-
Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.
Visualizing Bioanalytical Workflows
The following diagrams illustrate key workflows and logical relationships in the validation of a bioanalytical method using an isotopically labeled internal standard.
Caption: A typical bioanalytical workflow using an internal standard.
Caption: Logical relationship between method development, validation, and analysis.
Conclusion
The use of a stable isotope-labeled internal standard, such as this compound, is the recommended best practice in regulated bioanalysis.[11][5] Its ability to closely mimic the analyte of interest provides superior compensation for analytical variability compared to structural analogs. While the initial investment in a SIL-IS may be higher, the resulting data quality, robustness, and regulatory acceptance are invaluable for the successful development of pharmaceutical products. Adherence to the harmonized guidelines set forth by the ICH and rigorous experimental validation are essential to ensure the reliability of bioanalytical data.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 9. benchchem.com [benchchem.com]
- 10. scispace.com [scispace.com]
- 11. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
